molecular formula C7H12ClN5<br>C7H12ClN5<br>CH3CH2NH(C3N3Cl)NHCH2CH3 B1681756 Simazine CAS No. 122-34-9

Simazine

Numéro de catalogue: B1681756
Numéro CAS: 122-34-9
Poids moléculaire: 201.66 g/mol
Clé InChI: ODCWYMIRDDJXKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Simazine can cause developmental toxicity and female reproductive toxicity according to The Environmental Protection Agency (EPA).
This compound is a white to off-white crystalline powder. (NTP, 1992)
This compound is a diamino-1,3,5-triazine that is N,N'-diethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine.
This compound is a herbicide of the triazine class. The compound is used to control broad-leaved weeds and annual grasses.
A triazine herbicide.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)
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InChI Key

ODCWYMIRDDJXKW-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC
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Molecular Formula

C7H12ClN5, Array
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DSSTOX Substance ID

DTXSID4021268
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Molecular Weight

201.66 g/mol
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Physical Description

Simazine is a white to off-white crystalline powder. (NTP, 1992), Colorless to white crystals; [EXTOXNET], WHITE CRYSTALLINE POWDER., White to off-white crystalline powder.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 400 PPM IN METHANOL @ 20 °C, 3.0 ppm in n-pentane at 25 °C, Slightly sol in ethyl cellosolve, dioxane, In water, 6.2 mg/L (pH 7, 20 °C), In ethanol 570, acetone 1500, toluene 130, n-octanol 390, n-hexane 3.1 (all in mg/L, 25 °C)., Solubility in water: none
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Density

1.302 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.33 at 22 °C /as per source/, 1.3 g/cm³, 1.302
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Vapor Pressure

6.1e-09 mmHg at 68 °F (NTP, 1992), 0.00000002 [mmHg], 2.2X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 8.1x10, 6.1x10(-9)
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Color/Form

White solid, Colorless powder, Crystals from ethanol or methyl Cellosolve

CAS No.

122-34-9
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Melting Point

437 to 441 °F (NTP, 1992), 225 to 227 °C (decomp), 437-441 °F
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Foundational & Exploratory

Simazine's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Simazine is a selective, pre-emergent herbicide belonging to the s-triazine chemical class, widely utilized for the control of broadleaf weeds and annual grasses. Its primary mechanism of action is the potent inhibition of photosynthesis at the photosystem II (PSII) complex within the chloroplasts of susceptible plants. By competitively binding to the QB plastoquinone-binding site on the D1 protein of the PSII reaction center, this compound effectively blocks the photosynthetic electron transport chain. This interruption halts the production of ATP and NADPH, the energy and reducing power necessary for CO₂ fixation and plant growth. The blockage of electron flow leads to the formation of highly destructive reactive oxygen species (ROS), which induce rapid lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as chlorosis and necrosis.

Core Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of this compound is rooted in its ability to disrupt the light-dependent reactions of photosynthesis. This process occurs within the thylakoid membranes of chloroplasts and involves two key photosystems, PSII and PSI.

Target Site: The D1 Protein of Photosystem II

This compound's specific molecular target is the D1 protein, a core subunit of the PSII reaction center.[1] This protein provides a binding niche for a mobile electron carrier called plastoquinone (B1678516) (PQ), specifically at the QB site.[2] In a healthy plant, a molecule of plastoquinone binds to the QB site, accepts two electrons from the primary quinone acceptor (QA), and, after being reduced to plastoquinol (PQH₂), detaches to transfer the electrons to the cytochrome b₆f complex, continuing the electron transport chain.[3]

Molecular Interaction: Competitive Inhibition of Plastoquinone

This compound acts as an antagonist to plastoquinone.[2][3] Its molecular structure allows it to fit into the QB binding pocket on the D1 protein, effectively preventing plastoquinone from binding.[3] This is a competitive binding process; this compound occupies the site that plastoquinone would normally use to shuttle electrons away from PSII.[4] This action does not involve intercepting electrons itself but rather physically blocking the electron acceptor from docking.[2]

Consequence: Blockade of Photosynthetic Electron Transport

By preventing the binding and reduction of plastoquinone, this compound halts the flow of electrons from PSII.[2][3] This interruption has two immediate and critical consequences:

  • Cessation of ATP and NADPH Synthesis: The electron flow from PSII is the ultimate source of energy for generating a proton gradient across the thylakoid membrane (powering ATP synthesis) and for reducing NADP⁺ to NADPH at PSI. Halting this flow starves the plant of the essential molecules required for the Calvin cycle, where CO₂ is converted into sugars.[5]

  • Formation of Reactive Oxygen Species (ROS): When electron transport is blocked, the high-energy electrons at PSII have no outlet. This leads to an over-reduced state of the primary quinone acceptor (QA). The excitation energy captured by chlorophyll (B73375) can no longer be dissipated through photochemistry. Instead, it is transferred to molecular oxygen (O₂), leading to the formation of singlet oxygen (¹O₂) and other reactive oxygen species like superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[6]

Physiological and Biochemical Consequences

The molecular events triggered by this compound manifest in a cascade of damaging physiological and biochemical effects.

Oxidative Stress and Cellular Damage

The massive production of ROS overwhelms the plant's natural antioxidant defense systems.[6][7] These highly reactive molecules, particularly singlet oxygen, attack cellular components. They initiate lipid peroxidation, a chain reaction that breaks down the fatty acids in cell membranes, leading to loss of membrane integrity, electrolyte leakage, and eventual cell death.[3][6]

Visible Symptoms of Phytotoxicity

This compound is primarily absorbed by the roots and translocated upwards through the xylem with the transpiration stream to the leaves, where photosynthesis occurs.[2][8] Consequently, symptoms first appear on the older, more actively transpiring leaves.[8] The initial visible symptom is interveinal chlorosis (yellowing between the veins), which progresses to necrosis (tissue death), typically starting at the leaf margins and tips and moving inward.[8] Affected seedlings often emerge from the soil, turn yellow, and die shortly thereafter.[9]

Quantitative Analysis of this compound's Effects

The efficacy of this compound and its impact on photosynthesis can be quantified through various experimental measurements.

Table 1: this compound Efficacy and Inhibition Constants

Parameter Organism/System Value Reference(s)
I₅₀ (Photosynthesis Inhibition) Spirogyra jurgensii (alga) 1.1 µM [10]
Pithophora oedogonia (alga) 3.0 µM [10]
Cladophora glomerata (alga) 3.8 µM [10]
Ankistrodesmus braunii (alga) 4.7 µM [10]
Effective Concentration Aquatic Plants (various) 0.12 - 1.0 ppmw [11 from original search]

| Typical Application Rate | Field (Pre-emergence) | 1.0 - 2.0 kg/ha | [1 from original search] |

Table 2: Effects of Triazine Herbicides on Photosynthetic Parameters

Parameter Description Effect of this compound/Triazines Reference(s)
Fv/Fm Maximum quantum yield of PSII photochemistry Decrease [11][12]
Fo Minimum fluorescence (dark-adapted) Increase [13]
ETR (PSII) Electron Transport Rate Decrease/Inhibition [11][12][14]
ABS/RC Absorption flux per reaction center (antenna size) Increase [11]

| DI₀/RC | Dissipated energy flux per reaction center | Increase |[11] |

Key Experimental Protocols

Protocol: Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique is used to assess the health and efficiency of PSII and is highly sensitive to inhibitors like this compound.

  • Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana, mustard) to the 2-4 leaf stage. Apply this compound at various concentrations via soil drench or foliar spray. Include a control group treated with a blank solution.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes using specialized leaf clips. This ensures all PSII reaction centers are "open" (QA is oxidized).[13]

  • Measurement: Use a portable fluorometer (e.g., a PEA-fluorometer). Attach the sensor head to the dark-adapted leaf clip. A saturating pulse of light (e.g., 3000-3500 µmol photons m⁻² s⁻¹) is applied for 1-2 seconds.[12][13][15]

  • Data Acquisition: The instrument records the polyphasic chlorophyll fluorescence rise, known as the OJIP transient. The key points are: O (F₀, minimum fluorescence), J (2 ms), I (30 ms), and P (Fm, maximum fluorescence).[13][16]

  • Data Analysis: Calculate key parameters using the JIP-test equations. A decrease in the Fv/Fm ratio (where Fv = Fm - F₀) indicates stress and damage to PSII. An increase in F₀ suggests damage to the reaction center or blockage of electron flow from QA.[13][17] The appearance of a "K-peak" in the transient is a characteristic signature of PSII electron transport blockage at the acceptor side.

Protocol: Herbicide Competitive Binding Assay

This in vitro assay determines the affinity of an herbicide for the QB binding site on the D1 protein, often using a radiolabeled competitor.

  • Thylakoid Membrane Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach, pea leaves) through differential centrifugation. Homogenize leaf tissue in a chilled isolation buffer, filter, and centrifuge to pellet the chloroplasts. Lyse the chloroplasts osmotically and wash the resulting thylakoid membranes.

  • Assay Setup: Perform the assay in a 96-well plate format. To each well, add the isolated thylakoid membrane suspension, a fixed concentration of a radiolabeled triazine herbicide (e.g., [¹⁴C]atrazine or [³H]terbuthylazine), and varying concentrations of unlabeled this compound (the competitor).[18][19][20]

  • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[18]

  • Separation of Bound and Free Ligand: Rapidly separate the thylakoid membranes (with bound radioligand) from the unbound radioligand in the solution. This is typically done by vacuum filtration onto glass fiber filters, followed by several washes with ice-cold buffer.[18][19]

  • Quantification: Place the filters into scintillation vials with scintillation cocktail. Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the unlabeled this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.[21]

Protocol: Quantification of Reactive Oxygen Species (ROS)

This protocol describes a common method to measure hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), key ROS produced following this compound treatment.

  • Plant Material and Treatment: Treat susceptible plants with this compound as described in 4.1. Harvest leaf tissue at various time points after treatment.

  • Tissue Homogenization:

    • For H₂O₂: Homogenize 0.1 g of leaf tissue in 1 mL of 0.1% trichloroacetic acid (TCA) on ice. Centrifuge at 12,000 x g for 15 minutes at 4°C.[22]

    • For O₂⁻: Homogenize 0.5 g of leaf tissue in 3 mL of 65 mM potassium phosphate (B84403) buffer (pH 7.8) on ice. Centrifuge at 5,000 x g for 10 minutes at 4°C.[22]

  • Reaction and Measurement:

    • H₂O₂ Assay: Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI). Measure the absorbance at 390 nm. H₂O₂ content is calculated from a standard curve prepared with known concentrations of H₂O₂.[22]

    • O₂⁻ Assay (NBT method): Mix the supernatant with phosphate buffer (pH 7.8) and nitroblue tetrazolium (NBT). The reduction of NBT by O₂⁻ forms a blue formazan (B1609692) precipitate. Measure the absorbance at 560 nm. The O₂⁻ production rate is expressed as A₅₆₀ per gram of fresh weight per minute.

  • Alternative ROS Probes: Fluorescent probes like Singlet Oxygen Sensor Green (SOSG) for singlet oxygen or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) for general oxidative stress can also be used with fluorescence microscopy or a plate reader.[23]

Visualized Pathways and Workflows

Photosynthetic Electron Transport Chain Inhibition

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site (D1 Protein) QA->QB_site e- PQ Plastoquinone (PQ) CytB6f Cytochrome b6f Complex PQ->CytB6f e- PC Plastocyanin (PC) CytB6f->PC e- PSI Photosystem I (PSI) PC->PSI e- NADPH NADP+ -> NADPH PSI->NADPH e- This compound This compound This compound->QB_site

Caption: this compound competitively binds to the QB site on the D1 protein of PSII, blocking electron transfer to plastoquinone.

Workflow for Measuring this compound's Effect on Photosynthesis

G start Plant Cultivation (Susceptible Species) treatment This compound Application (Dose-Response) start->treatment dark_adapt Dark Adaptation (30 min) treatment->dark_adapt At defined time points measurement Chlorophyll Fluorescence Measurement (OJIP) dark_adapt->measurement analysis Data Analysis (JIP-Test) measurement->analysis results Quantify PSII Damage (e.g., Fv/Fm, Fo) analysis->results

Caption: Experimental workflow for assessing this compound-induced phytotoxicity using chlorophyll a fluorescence analysis.

Signaling Pathway of this compound-Induced Oxidative Stress

G cluster_damage Cellular Damage Cascade cluster_response Stress Signaling & Response This compound This compound PSII Photosystem II (D1 Protein) This compound->PSII Inhibits Block Blocked Electron Transport PSII->Block ROS Generation of Reactive Oxygen Species (¹O₂, O₂⁻) Block->ROS Leads to Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Signaling Oxidative Stress Signaling ROS->Signaling Triggers Membrane_Damage Membrane Damage Lipid_Perox->Membrane_Damage Cell_Death Cell Leakage & Necrosis Membrane_Damage->Cell_Death Gene_Exp Altered Gene Expression (e.g., GSTs, Thioredoxin) Signaling->Gene_Exp Antioxidant Antioxidant Defense (e.g., SOD, CAT) Signaling->Antioxidant Upregulates

Caption: this compound blocks PSII, leading to ROS production, which triggers cellular damage and stress signaling pathways.

References

Simazine Degradation in Soil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of simazine in the soil environment. This compound, a widely used triazine herbicide, undergoes transformation through both microbial and abiotic processes, which are influenced by a variety of environmental factors. Understanding these degradation pathways is crucial for assessing its environmental fate, ensuring agricultural sustainability, and informing toxicological studies.

Core Degradation Pathways

This compound degradation in soil is a multifaceted process involving two primary routes: microbial degradation and abiotic degradation. Microbial activity is generally considered the principal mechanism for this compound dissipation in most soil environments.[1][2]

Microbial Degradation

The breakdown of this compound by soil microorganisms is the most significant pathway for its detoxification and mineralization.[1] A diverse range of bacteria and fungi have been identified with the capability to utilize this compound as a source of carbon and nitrogen.[1][3] The degradation process is primarily enzymatic, involving a series of hydrolytic reactions that sequentially remove the N-alkyl groups and the chlorine atom from the s-triazine ring.

The most well-characterized microbial degradation pathway for s-triazine herbicides like this compound involves a series of enzymes encoded by the atz and trz gene families, extensively studied in bacteria such as Pseudomonas sp. ADP and Arthrobacter sp.[3][4]

The key enzymatic steps are:

  • Dechlorination: The initial and rate-limiting step is the hydrolytic dechlorination of this compound, catalyzed by the enzyme AtzA (or TrzN), to form hydroxythis compound (B165074).[4] This step removes the chlorine atom from the triazine ring and replaces it with a hydroxyl group, significantly reducing the phytotoxicity of the compound.

  • N-Dealkylation: Following dechlorination, the ethylamino side chains are sequentially removed. The enzyme AtzB hydrolyzes one of the ethylamino groups from hydroxythis compound to yield N-ethylammelide.[4]

  • Second N-Dealkylation: The second ethylamino group is then removed from N-ethylammelide by the enzyme AtzC , resulting in the formation of cyanuric acid.[4]

  • Ring Cleavage: Cyanuric acid is further metabolized by the enzymes AtzD , AtzE , and AtzF (also known as TrzD), which catalyze the hydrolytic cleavage of the triazine ring to produce ammonia (B1221849) and carbon dioxide.[5]

Certain microorganisms can also degrade this compound through an alternative pathway involving initial N-dealkylation of the chloro-s-triazine ring, leading to the formation of deethylthis compound and subsequently diaminochlorotriazine.[6]

Microbial_Degradation_Pathway This compound This compound (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) Hydroxythis compound Hydroxythis compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine) This compound->Hydroxythis compound AtzA/TrzN (Dechlorination) N_Ethylammelide N-Ethylammelide Hydroxythis compound->N_Ethylammelide AtzB (N-Dealkylation) Cyanuric_Acid Cyanuric Acid N_Ethylammelide->Cyanuric_Acid AtzC (N-Dealkylation) Mineralization Ammonia + Carbon Dioxide Cyanuric_Acid->Mineralization AtzD, AtzE, AtzF/TrzD (Ring Cleavage)

Microbial degradation pathway of this compound.
Abiotic Degradation

Abiotic degradation of this compound in soil occurs primarily through two mechanisms: chemical hydrolysis and photodegradation. These processes are generally slower than microbial degradation but can be significant under specific environmental conditions.[1]

1.2.1. Chemical Hydrolysis

Chemical hydrolysis of this compound involves the nucleophilic substitution of the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxythis compound. This reaction is primarily catalyzed by low soil pH.[7] In neutral or alkaline soils, the rate of chemical hydrolysis is negligible.[8] The presence of soil colloids and organic matter can also influence the rate of hydrolysis.

Abiotic_Hydrolysis This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis Proton H+ Proton->this compound

Abiotic hydrolysis of this compound.

1.2.2. Photodegradation

Photodegradation, or photolysis, is the breakdown of this compound by sunlight, particularly in the UV spectrum. This process is most relevant on the soil surface.[9] The primary photodegradation pathways involve the cleavage of the C-Cl bond and the N-dealkylation of the side chains.[10] The major photoproducts are hydroxythis compound, deethylthis compound, and diaminochlorotriazine.[6] The efficiency of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the soil.

Quantitative Data on this compound Degradation

The rate of this compound degradation in soil is highly variable and is typically expressed as a half-life (DT50), the time required for 50% of the initial concentration to dissipate.

ParameterConditionValueReference
Half-life (DT50) Field studies28 - 149 days[7]
Average field half-life60 days[7]
Sandy loam soil30 - 139 days[11]
Anaerobic loamy sand8 - 12 weeks[12]
Microbial Degradation Bacillus altitudinis SIMA-N9 (5 mg/L)~98% degradation in 5 days[2]
Bacillus licheniformis SIMA-N5 (5 mg/L)~94% degradation in 5 days[2]
Pseudomonas sp. MHP41 (resting cells)>80% degradation in 60 minutes[13]
Abiotic Degradation Hydrolysis (pH 4)Half-life of 145 days[8]
Photodegradation on soil surfaceHalf-life of 15.3 - 30.9 days[9]

Factors Influencing this compound Degradation

Several soil and environmental factors significantly influence the rate and pathway of this compound degradation.

  • Soil pH: Lower soil pH promotes chemical hydrolysis.[7] Microbial degradation is generally optimal under neutral to slightly alkaline conditions.

  • Soil Organic Matter: Organic matter can adsorb this compound, which may decrease its availability for microbial degradation and leaching but can also serve as a co-metabolite, potentially enhancing degradation by some microorganisms.[1][14]

  • Microbial Population: The presence of a robust and adapted microbial community is the primary driver of rapid this compound degradation. Repeated applications of this compound can lead to enhanced biodegradation due to the enrichment of degrading microorganisms.

  • Temperature and Moisture: Microbial activity and, consequently, this compound degradation rates generally increase with higher temperatures and optimal soil moisture levels.

  • Presence of Other Nutrients: The addition of nitrogen sources like urea (B33335) has been shown to affect this compound degradation rates and the formation of metabolites.[15]

Experimental Protocols

Isolation of this compound-Degrading Bacteria

This protocol outlines a general method for enriching and isolating bacteria from soil capable of degrading this compound.

Materials:

  • Soil sample from a this compound-treated area.

  • Mineral Salts Medium (MSM) with this compound as the sole nitrogen or carbon source.

  • Enrichment medium (e.g., Luria-Bertani broth).

  • Agar (B569324) plates with MSM and this compound.

  • Incubator, shaker, centrifuge.

  • Analytical equipment for this compound quantification (e.g., HPLC, GC-MS).

Procedure:

  • Enrichment Culture: Inoculate a flask containing MSM with this compound as the sole nitrogen source with a small amount of the soil sample. Incubate with shaking at an appropriate temperature (e.g., 30°C).

  • Subculturing: After a period of incubation (e.g., 7 days), transfer an aliquot of the enrichment culture to a fresh flask of the same medium. Repeat this process several times to select for this compound-degrading microorganisms.

  • Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound. Incubate until colonies appear.

  • Purification: Streak individual colonies onto fresh MSM agar plates to obtain pure cultures.

  • Degradation Assay: Inoculate pure cultures into liquid MSM containing a known concentration of this compound. Monitor the disappearance of this compound over time using an appropriate analytical method to confirm degradation ability.[2][13]

Isolation_Workflow Soil_Sample Soil Sample Collection Enrichment Enrichment Culture (MSM + this compound) Soil_Sample->Enrichment Subculturing Serial Subculturing Enrichment->Subculturing Isolation Isolation on Agar Plates Subculturing->Isolation Purification Purification of Colonies Isolation->Purification Degradation_Assay Degradation Assay (Liquid Culture) Purification->Degradation_Assay Analysis Analytical Confirmation (HPLC/GC-MS) Degradation_Assay->Analysis

Experimental workflow for isolating this compound-degrading bacteria.
Soil Incubation Study for this compound Degradation

This protocol describes a laboratory-based soil incubation experiment to determine the degradation rate of this compound in a specific soil type.

Materials:

  • Test soil, sieved and characterized.

  • Analytical grade this compound.

  • Incubation vessels (e.g., glass jars).

  • Controlled environment chamber or incubator.

  • Extraction solvent (e.g., methanol, acetonitrile).

  • Analytical equipment for this compound and metabolite analysis.

Procedure:

  • Soil Preparation: Sieve the soil to remove large debris and homogenize. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity).

  • Spiking: Treat a known mass of soil with a standard solution of this compound to achieve the target concentration. Mix thoroughly to ensure uniform distribution.

  • Incubation: Place the treated soil into incubation vessels. A set of control vessels with sterilized soil should be included to differentiate between microbial and abiotic degradation. Incubate the vessels in the dark at a constant temperature.

  • Sampling: At predetermined time intervals, destructively sample replicate vessels.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent.

  • Analysis: Quantify the concentration of this compound and its degradation products in the extracts using a validated analytical method.

  • Data Analysis: Plot the concentration of this compound versus time and calculate the degradation rate and half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Conclusion

The degradation of this compound in soil is a complex process governed by the interplay of microbial and abiotic factors. Microbial degradation, primarily through a series of enzymatic reactions, is the most efficient pathway for its complete mineralization. Abiotic processes such as hydrolysis and photodegradation contribute to its transformation, particularly under specific environmental conditions. A thorough understanding of these degradation pathways, the factors that influence them, and the methodologies to study them is essential for predicting the environmental behavior of this compound and developing strategies for the bioremediation of contaminated sites.

References

The Aquatic Toxicology of Simazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broad-leaved and grassy weeds. Its extensive application in agriculture and non-crop areas has led to its detection in aquatic environments, raising concerns about its potential impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the aquatic toxicology of this compound, detailing its mechanisms of action, summarizing acute and chronic toxicity data for a range of aquatic species, and outlining standard experimental protocols for its toxicological assessment. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.

Mechanism of Action

This compound's primary mode of action in phototrophic organisms, such as algae and aquatic plants, is the inhibition of photosynthesis.[1] It disrupts electron transport in photosystem II (PSII) by binding to the D1 protein, thereby blocking the plastoquinone (B1678516) binding site.[1] This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation.

Beyond its primary target, this compound has been shown to induce oxidative stress in both phototrophic and non-phototrophic organisms.[1][2] This is characterized by an increased production of reactive oxygen species (ROS), leading to cellular damage.[2] Studies have demonstrated that prolonged exposure to this compound can result in oxidative damage to lipids and proteins and can alter the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2]

Furthermore, this compound is recognized as an endocrine-disrupting chemical (EDC). It can interfere with the hypothalamic-pituitary-gonadal (HPG) axis in fish, affecting steroidogenesis and reproductive processes.[3] Evidence suggests that this compound can alter the expression of genes involved in hormone synthesis and regulation.

Data Presentation: Aquatic Toxicity of this compound

The following tables summarize the acute and chronic toxicity of this compound to various freshwater aquatic organisms. The data is compiled from multiple ecotoxicological studies and provides a comparative overview of the herbicide's impact across different trophic levels.

Table 1: Acute Toxicity of this compound to Freshwater Aquatic Organisms

Taxonomic GroupSpeciesEndpoint (Duration)Value (µg/L)Reference(s)
Fish Oncorhynchus mykiss (Rainbow Trout)LC50 (96 h)>100,000[4]
Pimephales promelas (Fathead Minnow)LC50 (96 h)100[4]
Cyprinus carpio (Common Carp)LC50 (96 h)>100,000[4]
Invertebrates Daphnia magna (Water Flea)EC50 (48 h)>3,500[5]
Cypridopsis vidua (Seed Shrimp)EC50 (48 h)3,200[5]
Pteronarcys sp. (Stonefly)LC50 (96 h)1,900[5]
Algae Scenedesmus acutusNOEC (1 d)0.65[6]
Scenedesmus vacuolatusEC5056,900[6]
Spirogyra jurgensiiIC501.1 µM
Pithophora oedogoniaIC503.0 µM
Cladophora glomerataIC503.8 µM
Macrophytes Myriophyllum aquaticumLOEC (7 d)50[6]
Typha latifoliaLOEC (7 d)1,000[6]

Table 2: Chronic Toxicity of this compound to Freshwater Aquatic Organisms

Taxonomic GroupSpeciesEndpoint (Duration)Value (µg/L)Reference(s)
Fish Cyprinus carpio (Common Carp)NOEC (90 d)45[7]
Invertebrates Daphnia magna (Water Flea)NOEC4,000[5]
Algae Freshwater microalgaNOEC (3 d)32[6]

Experimental Protocols

The assessment of this compound's aquatic toxicity relies on standardized experimental protocols. The following sections detail the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of this compound in fish over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Fathead minnow (Pimephales promelas), and Zebrafish (Danio rerio).

  • Test Conditions:

    • System: Static, semi-static, or flow-through.

    • Temperature: Maintained within a narrow range appropriate for the species (e.g., 12-16°C for rainbow trout).

    • pH: 6.0 - 8.5.

    • Dissolved Oxygen: >60% of air saturation value.

    • Light: 12-16 hour photoperiod.

  • Procedure:

    • Healthy, juvenile fish are acclimated to the test conditions for at least 12 days.

    • Fish are exposed to a range of at least five geometrically spaced concentrations of this compound and a control.

    • Mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming) are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence limits are calculated for each observation period.

  • Water Quality Monitoring: Temperature, pH, and dissolved oxygen are measured in all test vessels at the beginning and end of the test, and daily in a subset of vessels.

  • This compound Concentration Analysis: The concentration of this compound in the test solutions should be verified at the start and end of the test using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the concentration of this compound that causes immobilization in Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Conditions:

    • System: Static.

    • Temperature: 20 ± 1°C.

    • pH: 7.0 - 8.0.

    • Light: 16-hour light: 8-hour dark cycle.

  • Procedure:

    • Neonates are exposed to at least five concentrations of this compound and a control.

    • Each test concentration has at least 20 individuals, divided into at least four replicates.

    • The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • The EC50 (median effective concentration) for immobilization is calculated for the 48-hour period.

  • Water Quality Monitoring: Temperature and pH are measured at the beginning and end of the test.

  • This compound Concentration Analysis: this compound concentrations are verified at the start and end of the exposure period.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of this compound on the growth of freshwater algae.

  • Test Organism: Recommended species include Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

  • Test Conditions:

    • System: Static.

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • Culture Medium: A standard nutrient medium (e.g., AAP, OECD).

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of at least five this compound concentrations and a control.

    • The test is typically run for 72 hours.

    • Algal growth is measured at least every 24 hours by determining cell concentration (e.g., using a cell counter or spectrophotometer).

    • The EC50 for growth rate inhibition and yield are calculated.

  • This compound Concentration Analysis: The concentrations of this compound in the test media are confirmed at the beginning and end of the experiment.

Analytical Methodology for this compound in Water

Accurate determination of this compound concentrations in water samples is critical for all toxicity testing. The U.S. EPA has established methods for this purpose.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method.[8][9]

  • Sample Preparation: Water samples may be analyzed directly or after a pre-concentration step such as solid-phase extraction (SPE) to achieve lower detection limits.[10]

  • Limit of Quantitation (LOQ): LOQs in the range of 0.05-0.5 µg/L are achievable with LC-MS/MS.[8]

Visualization of Key Pathways and Workflows

Signaling Pathways

G cluster_0 Photosynthesis Inhibition in Algae and Plants This compound This compound PSII (D1 Protein) PSII (D1 Protein) Electron Transport Chain Electron Transport Chain ATP & NADPH Production ATP & NADPH Production Carbon Fixation (Growth) Carbon Fixation (Growth)

Caption: this compound's primary mechanism of action in phototrophs.

G cluster_1 Induction of Oxidative Stress in Fish This compound Exposure This compound Exposure Increased ROS Production Increased ROS Production Lipid Peroxidation Lipid Peroxidation Protein Oxidation Protein Oxidation Antioxidant Enzyme Response Antioxidant Enzyme Response Cellular Damage Cellular Damage

Caption: this compound-induced oxidative stress pathway in fish.

G cluster_2 Endocrine Disruption in Fish This compound This compound Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamic-Pituitary-Gonadal (HPG) Axis Steroidogenesis Steroidogenesis Altered Hormone Levels Altered Hormone Levels Reproductive Impairment Reproductive Impairment

Caption: Overview of this compound's endocrine-disrupting effects.

Experimental Workflows

G cluster_3 Workflow for Fish Acute Toxicity Test (OECD 203) Acclimation Acclimation Exposure (96h) Exposure (96h) Observations (24, 48, 72, 96h) Observations (24, 48, 72, 96h) Data Analysis (LC50) Data Analysis (LC50) Water Quality & this compound Analysis Water Quality & this compound Analysis

Caption: Standard workflow for a fish acute toxicity test.

G cluster_4 Workflow for Algal Growth Inhibition Test (OECD 201) Culture Preparation Culture Preparation Exposure (72h) Exposure (72h) Growth Measurement (daily) Growth Measurement (daily) Data Analysis (EC50) Data Analysis (EC50) This compound Concentration Verification This compound Concentration Verification

Caption: Standard workflow for an algal growth inhibition test.

Conclusion

This compound exhibits a multi-faceted toxicological profile in aquatic ecosystems. Its primary mechanism of inhibiting photosynthesis makes it particularly potent against algae and aquatic plants, with effects observed at low microgram per liter concentrations. While its acute toxicity to fish and invertebrates is generally lower, chronic exposure can lead to sublethal effects, including oxidative stress and endocrine disruption. The standardized experimental protocols outlined in this guide are essential for accurately assessing the environmental risks posed by this compound and for developing water quality guidelines. For professionals in drug development, understanding the cellular and molecular targets of this compound can provide insights into potential off-target effects of new chemical entities with similar structures or modes of action. Continued research is necessary to fully elucidate the long-term ecological consequences of this compound exposure and to develop effective mitigation strategies.

References

Simazine: A Comprehensive Ecotoxicological Profile and its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Simazine (CAS 122-34-9) is a selective triazine herbicide widely used for the control of broad-leaved weeds and annual grasses in agricultural and non-crop settings.[1][2] Its mode of action involves the inhibition of photosynthesis in target plants.[3] Due to its moderate persistence in soil and potential for runoff into aquatic systems, the effects of this compound on non-target organisms are a significant area of research.[1][4] This technical guide provides an in-depth analysis of the ecotoxicological effects of this compound on a range of non-target organisms, including aquatic flora and fauna, terrestrial wildlife, and soil microbial communities. It summarizes key quantitative toxicity data, details common experimental protocols for ecotoxicological assessment, and visualizes the herbicide's primary mechanism of action and its broader environmental impact.

Introduction

This compound, with the IUPAC name 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine, is a systemic herbicide absorbed primarily through the roots of plants. It is available in various formulations, including wettable powders, water-dispersible granules, and liquids.[1] While effective for weed control, its environmental persistence, with a soil half-life ranging from 28 to 149 days, and its mobility in soil raise concerns about its impact on non-target species.[1][5] this compound has been detected in both surface and groundwater, necessitating a thorough understanding of its risk profile for environmental and ecological health.[4]

Mechanism of Action

This compound's primary mode of action is the disruption of photosynthesis, a process vital for plants, algae, and cyanobacteria.[3] A secondary effect observed is the generation of reactive oxygen species (ROS), which can cause cellular damage in a wide range of organisms.[3]

Inhibition of Photosystem II (PSII)

This compound exerts its herbicidal activity by inhibiting electron transport in the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3] It binds to the D1 protein at the plastoquinone-binding site, which blocks the flow of electrons from PSII. This interruption halts the production of ATP and NADPH, the energy-carrying molecules necessary for carbon fixation, ultimately leading to the death of the plant.[3]

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein PQ Plastoquinone (PQ) PSII->PQ e- Cyt Cytochrome b6f PQ->Cyt e- PSI Photosystem I (PSI) Cyt->PSI e- Light Light Energy (Photon) Light->PSII This compound This compound Block This compound->Block Block->PQ Blocks electron transfer

Figure 1: this compound's inhibition of the photosynthetic electron transport chain.
Formation of Reactive Oxygen Species (ROS)

In addition to blocking photosynthesis, exposure to PSII-inhibiting herbicides like this compound can lead to an increased formation of reactive oxygen species (ROS).[3] ROS are highly reactive molecules that can damage essential biomolecules such as DNA, RNA, and proteins, causing oxidative stress and potentially leading to cell death in both plant and animal species.[3]

Effects on Aquatic Non-Target Organisms

This compound's presence in freshwater and marine environments poses a risk to aquatic life, with phototrophic organisms being particularly sensitive.[3]

Algae and Macrophytes

As photosynthesizing organisms, algae and aquatic plants are highly susceptible to this compound. The herbicide inhibits their growth by disrupting photosynthesis.[6][7] Toxicity values vary significantly among species.

Table 1: Toxicity of this compound to Freshwater Algae and Macrophytes

Species Endpoint Concentration (µg/L) Exposure Duration Reference
Scenedesmus acutus Acute NOEC (Growth) 0.65 24 hours [3]
Spirogyra jurgensii IC50 (Photosynthesis) 1.1 µM (~221 µg/L) - [7]
Pithophora oedogonia IC50 (Photosynthesis) 3.0 µM (~605 µg/L) - [7]
Cladophora glomerata IC50 (Photosynthesis) 3.8 µM (~766 µg/L) - [7]
Nephroselmis pyriformis IC50 (Growth) 24.4 - [8]
Chlamydomonas reinhardii Growth Inhibition ≥ 500 (0.5 ppm) - [9]
Myriophyllum aquaticum Chronic LOEC (Growth) 50 7 days
Typha latifolia Chronic LOEC (Growth) 1,000 7 days

| Periphyton Community | LC50 | 100 | - |[2] |

Aquatic Invertebrates

Aquatic invertebrates are generally less sensitive to this compound than phototrophs.[3] However, sublethal effects on growth and reproduction can occur.

Table 2: Toxicity of this compound to Aquatic Invertebrates

Species Endpoint Concentration (µg/L) Exposure Duration Reference
Daphnia magna 48-hour EC50 (Immobilization) 1,000 - 3,700 48 hours [2]
Daphnia pulex 48-hour LC50 > 50,000 48 hours [10]
Stoneflies (Pteronarcys sp.) 96-hour LC50 1,900 96 hours [2]
Freshwater Copepod (Heliodiaptomus viduus) 24-hour LC50 1,000 24 hours [2]
Oysters 96-hour LC50 > 3,700 96 hours [1]
Bottom Organisms Acute LD50 28,000 (28 ppm) - [2][11]

| Signal Crayfish (Pacifastacus leniusculus) | 96-hour LC50 | 77,900 (77.9 mg/L) | 96 hours |[12] |

Fish

This compound is generally considered to be slightly to practically non-toxic to fish on an acute basis.[1][2] However, toxicity can vary widely depending on the species and the formulation of the product.

Table 3: Acute Toxicity of this compound to Freshwater Fish

Species Endpoint Concentration (µg/L) Exposure Duration Reference
Fathead Minnow (Pimephales promelas) 96-hour LC50 100 96 hours [1]
Fathead Minnow (Pimephales promelas) 96-hour LC50 51,000 96 hours [3]
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 > 100,000 96 hours [1]
Bluegill Sunfish (Lepomis macrochirus) 96-hour LC50 100,000 (wettable powder) 96 hours [1]
Carp (Cyprinus carpio) 24-96 hour LC50 90 - 6,600 24-96 hours
Carp (Cyprinus carpio) 90-day NOEC 45 90 days [3]
Striped Bass (Morone saxatilis) - 3 day old 48-hour LC50 16,000 - 18,000 48 hours [10]

| Striped Bass (Morone saxatilis) - 7 day old | 48-hour LC50 | > 100,000 | 48 hours |[10] |

Amphibians

Amphibians are particularly vulnerable to chemical contaminants due to their permeable skin and complex life cycles.[13] Studies have shown that s-triazine herbicides, including this compound, can retard growth and development in tadpoles at concentrations ranging from 0.2 to 1.0 mg/L.[14] Exposure to pesticides can lead to delayed metamorphosis, morphological abnormalities, and endocrine disruption.[13] For the tadpole of Bufo bufo japonicus, the 48-hour median tolerance limit (TLm) was greater than 100 mg/L.[2]

Effects on Terrestrial Non-Target Organisms

On land, this compound can impact a variety of non-target species through direct consumption of contaminated food or water.

Birds

This compound is classified as practically non-toxic to birds on both an acute and subacute basis.[1][4]

Table 4: Toxicity of this compound to Avian Species

Species Endpoint Value Reference
Mallard Duck Acute Oral LD50 > 4,600 mg/kg [1][5]
Mallard Duck 8-day Dietary LC50 > 10,000 ppm [1]
Japanese Quail Acute Oral LD50 1,785 mg/kg [1][5]
Bobwhite Quail 8-day Dietary LC50 > 5,260 ppm [1]

| General Avian | Reproductive NOAEC | 100 - 150 mg a.i./kg |[4] |

Mammals

For most mammals, this compound has low acute toxicity. However, sheep and cattle have been noted to be especially sensitive for unknown reasons.[1][5]

Table 5: Toxicity of this compound to Mammals

Species Endpoint Value Reference
Rat Acute Oral LD50 > 5,000 mg/kg [1][5]
Mouse Acute Oral LD50 > 5,000 mg/kg [5]
Rat Dermal LD50 3,100 mg/kg [1][5]
Rabbit Dermal LD50 > 10,000 mg/kg [5]

| Rat | 4-hour Inhalation LC50 | > 2 mg/L |[1][5] |

Terrestrial Invertebrates

This compound is considered non-toxic to bees.[1][5] For soil-dwelling invertebrates like earthworms, the toxicity is low, with a reported soil LC50 of >1000 mg/kg.[1][5]

Effects on Soil Microorganisms

The impact of this compound on soil microbial communities is varied. While some studies report no significant effects on total bacterial and fungal populations, others have observed negative impacts on specific functional groups.[15][16] Notably, populations of nitrifying bacteria, which are crucial for the nitrogen cycle, have been shown to decrease at this compound concentrations of 50 to 300 µg/g of soil.[15][16] This effect was more pronounced after a second application, suggesting that repeated use could lead to an accumulation that disturbs soil fertility.[15] The degradation of this compound in soil is primarily microbial and can be influenced by the presence of other substances like urea, which may alter the degradation pathway.[17][18]

Key Experimental Protocols

Ecotoxicological assessments of this compound follow standardized guidelines to ensure data are reliable and comparable.

Aquatic Toxicity Testing

A common framework for assessing the acute toxicity of chemicals to aquatic organisms involves exposing them to a range of concentrations over a defined period.

  • Algal Growth Inhibition Test (e.g., OECD 201): Cultures of a specific algal species are exposed to various this compound concentrations for 72 hours. The growth rate and yield are measured and compared to controls to determine the EC50 (the concentration causing a 50% reduction in growth).[19]

  • Invertebrate Acute Immobilisation Test (e.g., OECD 202): Organisms like Daphnia magna are exposed to this compound for 48 hours. The number of immobile daphnids is recorded to calculate the EC50.[20]

  • Fish Acute Toxicity Test (e.g., OECD 203): Fish are exposed to this compound in a semi-static system (where the test solution is renewed periodically) for 96 hours.[12] Mortality is observed at 24, 48, 72, and 96 hours to determine the LC50, the concentration lethal to 50% of the test fish.[12]

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Collection & Analysis A Test Organism Acclimation B Preparation of Test Solutions (Control + this compound Series) A->B C Introduction of Organisms to Test Solutions B->C D Exposure Period (e.g., 48-96 hours) under controlled conditions C->D E Regular Observation (Mortality, Immobility, Growth) D->E F Data Recording E->F G Statistical Analysis (Probit, etc.) F->G H Determination of LC50 / EC50 / NOEC G->H

Figure 2: Generalized workflow for an acute aquatic toxicity test.
Avian Toxicity Testing

  • Acute Oral Toxicity Test (e.g., OECD 223): Birds are administered a single oral dose of this compound. The LD50 is determined based on mortality over a 14-day observation period.

  • Avian Dietary Toxicity Test (e.g., OECD 205): Birds are fed a diet containing this compound for five days, followed by a three-day observation period on a clean diet.[21] The LC50 is the dietary concentration that is lethal to 50% of the test birds.[1]

Conclusion

This compound exhibits a wide range of toxicity to non-target organisms, with the most pronounced direct effects observed in photosynthesizing aquatic species like algae and macrophytes.[3] While acute toxicity to most vertebrates (fish, birds, mammals) is relatively low, sublethal and chronic effects, such as developmental retardation in amphibians and impacts on specific soil microbial functions, are of concern.[14][15] The data underscores the importance of managing this compound application to minimize runoff and environmental loading, thereby protecting the structure and function of non-target ecosystems. Further research into the chronic, sublethal, and mixture effects of this compound on sensitive populations remains a priority.

References

A Technical Guide to the Historical Use of Simazine in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the historical use of simazine, a triazine herbicide, in agriculture. It covers its introduction, mechanism of action, application methodologies, toxicological profile, and regulatory evolution. The content is supported by quantitative data, summaries of experimental protocols, and visualizations of key pathways and workflows.

Introduction and Historical Context

This compound (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective, pre-emergent herbicide first introduced in 1956.[1] As a member of the triazine family, it became a popular agricultural tool for controlling a wide variety of annual grasses and broadleaf weeds.[1][2][3] Its efficacy and long residual activity in the soil made it suitable for use in numerous settings, including field crops, orchards, vineyards, and ornamental production.[2][4] At higher application rates, this compound has also been used for nonselective, total vegetation control in industrial areas.[2][5]

The herbicide was formulated in various forms, including wettable powders, water-dispersible granules, and liquids.[4][5] Its primary mode of entry into plants is through the roots, after which it is translocated to the shoots and leaves. Due to its persistence and potential for environmental contamination, particularly of groundwater, the use of this compound has faced increasing scrutiny and regulatory restrictions over the decades, including a ban in the European Union.[3] In the United States, the Environmental Protection Agency (EPA) has periodically reviewed its registration, leading to updated use requirements.[6][7]

Mechanism of Herbicidal Action

This compound's primary mechanism of action is the inhibition of photosynthesis.[1][8] Like other triazine herbicides, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[3][4] this compound binds to the D1 quinone-binding protein within the PSII complex, thereby blocking the electron transport chain.[8][9] This interruption prevents the formation of ATP and NADPH, which are essential for carbon dioxide fixation, and ultimately leads to the depletion of carbohydrates necessary for plant survival.[8] The blockage of electron flow also results in the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which contributes to the death of the plant.

G cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) Plastoquinone Plastoquinone (Q) PSII->Plastoquinone e⁻ transport O2 O₂ PSII->O2 Cytochrome Cytochrome b6f Plastoquinone->Cytochrome PSI Photosystem I (PSI) Cytochrome->PSI ATP_Synthase ATP Synthase Cytochrome->ATP_Synthase H⁺ gradient NADP NADP⁺ PSI->NADP e⁻ transport ATP ATP ATP_Synthase->ATP This compound This compound Block X This compound->Block Block->Plastoquinone Inhibits electron binding Sunlight Sunlight Sunlight->PSII H2O H₂O H2O->PSII NADPH NADPH NADP->NADPH ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound's inhibition of the photosynthetic electron transport chain.

Historical Agricultural Use and Application Rates

This compound has been applied to a diverse range of agricultural sites. In the U.S., an average of 3 million pounds were applied annually to 2.6 million acres of cropland in recent years, with corn accounting for approximately 76% of this usage.[10] It has also been used extensively in orchards, vineyards, and berry crops, including almonds, grapes, oranges, blueberries, and peaches.[5][6][10] Application rates have historically varied based on the crop, soil texture, organic matter content, and regional regulations.[11]

Table 1: Summary of Historical this compound Application Rates

Crop/Use Site Typical Application Rate (Active Ingredient) Region/Context Reference(s)
General Use 1.0 - 2.5 lbs/acre General agricultural conditions in California. [5]
Corn (Field & Sweet) ~2.2 lbs/acre Accounts for the majority of U.S. agricultural use. [10][12]
Orchards & Vineyards 2.0 - 4.0 quarts/acre (of 4 lb/gal formulation) Apples, grapes, peaches, etc. [11]
Citrus (Oranges, etc.) ~2.2 lbs/acre or higher Typically among the highest application rates. [10]
Berries (Blueberries, etc.) 2.0 - 4.0 quarts/acre (of 4 lb/gal formulation) Split applications (Spring/Fall) are common. [11]
Nursery/Ornamentals 1.0 - 4.0 lbs/acre Rates vary by region (e.g., Southern U.S. vs. PNW). [13]
Forestry/Christmas Trees 1.0 - 2.0 lbs/acre Pre-emergent weed control. [13]
Non-Crop/Industrial Up to 27.36 kg/ha (~24.4 lbs/acre) For total vegetation control in Canada. [14]

| Turfgrass | 1.0 - 2.0 lbs/acre | Used on warm-season turf for pre- and post-emergent control. |[7][13] |

Experimental Protocols and Methodologies

Detailed experimental protocols for herbicide studies are extensive. The following sections summarize the methodologies cited in key historical research on this compound's efficacy and toxicology.

Herbicide Efficacy and Persistence Field Studies

Field trials were crucial for determining this compound's effectiveness and residual activity under different agricultural conditions. A representative workflow involved applying this compound to test plots and monitoring its impact on weed survival over time.

  • Experimental Design: Studies often employed a randomized block design with multiple rates of this compound application (e.g., 0, 1.12, and 2.24 kg/ha ) and varying environmental conditions, such as different irrigation levels (e.g., 110% vs. 175% of crop water requirement).[15]

  • Application: this compound was typically applied using a backpack sprayer pressurized with carbon dioxide to ensure a uniform application swath (e.g., 1.52 m) on either side of a crop row.[15]

  • Efficacy Assessment: To measure herbicidal activity and persistence, bioindicator species like oats and cucumber were seeded into the treated plots at set intervals (e.g., 0, 14, 28, 56, and 84 days) after the herbicide application.[15] Plant survival rates were then recorded.

  • Data Analysis: The effectiveness of the treatment was often quantified by determining the time required to reach 50% survival of the bioindicator plants, with longer intervals indicating greater herbicidal persistence.[15] Statistical analyses, such as ANOVA, were used to assess the effects of application rate and environmental variables.[15]

G A 1. Site Preparation (Nectarine Orchard) B 2. Experimental Design (Randomized Blocks, Varying this compound & Water Rates) A->B C 3. This compound Application (Backpack Sprayer, e.g., 0, 1.12, 2.24 kg/ha) B->C D 4. Bio-Indicator Seeding (Oats/Cucumber at 0, 14, 28, 56, 84 days) C->D E 5. Data Collection (Plant Survival Rate at Each Interval) D->E F 6. Statistical Analysis (ANOVA, Nonlinear Regression) E->F G 7. Efficacy Determination (Calculate Time to 50% Survival) F->G

Caption: Generalized workflow for a this compound field efficacy study.[15]
Toxicological Studies

Toxicological assessments in animal models were performed to establish safety guidelines. These studies investigated acute, chronic, reproductive, and carcinogenic effects.

  • Acute Toxicity: Oral LD50 (lethal dose, 50%) was determined in rats and mice, with reported values greater than 5000 mg/kg, classifying this compound as slightly to practically nontoxic via ingestion.[2] Dermal LD50 was found to be >3100 mg/kg in rats.[2]

  • Chronic Toxicity: Long-term feeding studies were conducted, such as a 2-year study in rats given daily doses of 5 mg/kg/day, which showed no microscopic signs of toxicity.[2] Other studies at higher doses (67-150 mg/kg/day) noted effects like reduced body weight and kidney toxicity.[2]

  • Reproductive & Developmental Effects: A three-generation study in rats fed 5 mg/kg/day of this compound showed no adverse effects on reproductive capacity.[2] However, fetotoxicity was observed in pregnant rabbits at high doses (75 mg/kg/day).[2] Teratogenicity was not observed at maternally non-toxic doses.[16]

  • Carcinogenicity: Studies on carcinogenicity have produced inconsistent results.[2] While one 18-month study in mice at doses up to 215 mg/kg/day was not tumorigenic, other studies in female rats at doses as low as 5 mg/kg/day showed an excess of mammary and thyroid tumors.[2] This led the U.S. EPA to classify this compound as a possible human carcinogen (Group C).[5]

Table 2: Summary of Key Toxicological Endpoints for this compound

Study Type Species Endpoint Result Reference(s)
Acute Oral LD50 Rat, Mouse Toxicity >5000 mg/kg [2]
Acute Dermal LD50 Rat Toxicity >3100 mg/kg [2]
Chronic Oral (2-year) Rat No-Observed-Adverse-Effect Level (NOAEL) 5 mg/kg/day [2]
Reproductive (3-generation) Rat NOAEL 5 mg/kg/day [2][16]
Developmental Rabbit Teratogenicity Not observed at non-maternally toxic doses [2][16]

| Carcinogenicity | Rat (female) | Tumorigenesis | Increased mammary and thyroid tumors at 5 mg/kg/day |[2][5] |

Environmental Fate and Regulatory Status

This compound's physicochemical properties—specifically its slight solubility in water and stability—contribute to its persistence in the environment.[1]

  • Soil Persistence: The half-life (DT50) of this compound in soil and water can vary widely, from a few days to 150 days, depending on environmental conditions like temperature and moisture.[17] It has the potential to remain active in soil for over a year after application.[17]

  • Mobility and Leaching: this compound does not sorb strongly to soil minerals, giving it the potential to leach into groundwater, particularly in sandy or clay soils with low organic matter.[1] Its presence has been detected in ground and surface waters in the U.S. and Europe.[1][18]

  • Degradation: The primary means of dissipation is microbial degradation, though the process is relatively slow.[1] Abiotic degradation via photolysis also occurs, but hydrolysis contributes little to its breakdown.[1]

  • Regulatory Actions: Due to concerns over groundwater contamination and potential health effects, this compound's use has been restricted. In 2004, the European Commission banned its use in plant protection products.[3] In the U.S., the EPA initiated a Special Review in 1994 and continues to re-evaluate its registration, which has resulted in mitigation measures such as buffer zones, rate reductions for residential turf, and the removal of certain approved uses like roadside application.[2][7]

References

Simazine: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide belonging to the triazine class.[1] First introduced in 1956, it has been extensively applied for the pre-emergent control of broadleaf and annual grassy weeds in various agricultural and non-crop settings.[1][2] Its efficacy lies in its ability to inhibit photosynthesis.[3][4] Understanding the physical and chemical properties of this compound is crucial for its effective and safe use, for assessing its environmental fate and toxicology, and for the development of new formulations and analytical methods. This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison. These properties dictate its behavior in various environmental compartments and biological systems.

General and Physical Properties
PropertyValueReference(s)
Chemical Formula C₇H₁₂ClN₅[5]
Molecular Weight 201.66 g/mol [5]
Appearance White to off-white crystalline powder/solid[3][5]
Melting Point 224-227 °C[3][6]
Boiling Point Decomposes before boiling[1]
Density 1.302 g/cm³ at 20°C[6]
Vapor Pressure 6.1 x 10⁻⁹ mmHg at 20°C[6]
Solubility and Partitioning
PropertyValueReference(s)
Water Solubility 5 mg/L at 20°C[3][6]
Solubility in Organic Solvents (at 20-25°C) Methanol: 400 mg/LChloroform: Slightly solublePetroleum Ether: 2 mg/L[3]
Octanol-Water Partition Coefficient (log Kow) 2.18[6]
Acid Dissociation Constant (pKa) 1.62 at 20°C[5]
Environmental Fate Properties
PropertyValueReference(s)
Hydrolysis Stable at neutral pH, but hydrolyzes under strong acidic or alkaline conditions and at higher temperatures.[2][3][2][3]
Photolysis Susceptible to photolysis.[2][2]
Soil Sorption Coefficient (Koc) 130 - 135 (indicating moderate mobility in soil)[4][6]
Henry's Law Constant 4.63 x 10⁻¹⁰ atm·m³/mol[6]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized and validated methodologies, often outlined by international organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed descriptions of key experimental protocols.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is typically determined using the Shake-Flask Method , a procedure outlined in OECD Guideline 105.[7][8][9][10]

Principle: A surplus of the test substance (this compound) is agitated in water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined analytically.

Methodology:

  • Preparation: A stock solution of this compound in a suitable organic solvent is prepared. A preliminary test is often conducted to estimate the approximate solubility.

  • Equilibration: An excess amount of this compound is added to a flask containing deionized water. The flask is then agitated in a constant temperature water bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of undissolved this compound. The aqueous phase is then separated from the solid phase by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15][16]

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound is determined using the Capillary Method , as described in OECD Guideline 102.[17][18][19][20][21]

Principle: A small, uniform sample of the crystalline substance is heated in a capillary tube at a controlled rate, and the temperature range over which the substance melts is observed.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or an electronic temperature-measuring device.

  • Heating: The apparatus is heated at a slow, constant rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.

  • Observation: The temperature at which the first signs of melting are observed (the solid begins to collapse and liquid appears) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.

  • Calibration: The apparatus is calibrated using certified reference standards with known melting points.

Analytical Determination of this compound

The quantification of this compound in various matrices is essential for environmental monitoring and residue analysis. HPLC and GC-MS are the most common analytical techniques employed.[11][12][13][14][15][16]

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Principle: this compound is separated from other components in a sample matrix on a chromatographic column based on its affinity for the stationary and mobile phases. It is then detected by its absorbance of UV light.

  • Typical Conditions:

    • Column: C18 reversed-phase column.[22]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used.[22]

    • Detector: UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 220-230 nm).[22]

    • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) (e.g., EPA Method 523):

  • Principle: this compound is volatilized and separated from other compounds in a gas chromatograph. The separated molecules are then ionized and fragmented in a mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.[23][24][25]

  • Typical Conditions:

    • Extraction: this compound is first extracted from the sample matrix (e.g., water, soil) using a suitable solvent or solid-phase extraction (SPE).[24]

    • Column: A capillary column with a non-polar or semi-polar stationary phase.

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Quantification: Isotope-labeled internal standards are often used for accurate quantification.

Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal action of this compound is the inhibition of photosynthesis in susceptible plants. It achieves this by disrupting the electron transport chain in Photosystem II (PSII).[4][26][27][28] this compound binds to the D1 protein, a key component of the PSII reaction center, at the QB binding site.[29][30][31][32] This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the photosynthetic process. The blockage of electron flow leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[28]

G This compound's Mechanism of Action: Inhibition of Photosynthesis at PSII cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA Light Energy D1 D1 Protein (QB Binding Site) Block Blocks Electron Transfer QB QB (Plastoquinone) QA->QB Electron Transfer ETC Electron Transport Chain QB->ETC This compound This compound This compound->D1 ROS Reactive Oxygen Species (ROS) Production Block->ROS Inhibition Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Plant Cell Death Damage->Death

Caption: Inhibition of photosynthetic electron transport by this compound at Photosystem II.

Analytical Workflow for this compound in Water Samples

The analysis of this compound in environmental water samples typically involves several key steps, from sample collection to final quantification. This workflow ensures the accurate and reliable measurement of this compound concentrations, often at trace levels.

G Analytical Workflow for this compound in Water Samples SampleCollection 1. Sample Collection (e.g., Grab Sample from River) Preservation 2. Sample Preservation (e.g., Refrigeration, pH adjustment) SampleCollection->Preservation Extraction 3. Extraction (e.g., Solid-Phase Extraction (SPE)) Preservation->Extraction Concentration 4. Concentration (e.g., Evaporation under Nitrogen) Extraction->Concentration Analysis 5. Instrumental Analysis (e.g., HPLC-UV or GC-MS) Concentration->Analysis Quantification 6. Data Analysis & Quantification Analysis->Quantification

Caption: A typical workflow for the analysis of this compound in water samples.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with the standard experimental methodologies for their determination. The data presented in a structured format allows for easy comparison and reference. The visualization of this compound's primary mode of action and a typical analytical workflow offers a clear understanding of its herbicidal activity and the process of its environmental monitoring. This comprehensive information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with or encounter this significant herbicide.

References

simazine mode of action as a herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mode of Action of Simazine as a Herbicide

Introduction

This compound is a selective, pre-emergence and post-emergence herbicide belonging to the triazine chemical class.[1][2] It is utilized to control a wide range of annual broadleaf weeds and grasses in various agricultural crops and ornamental plantings.[1][3] First registered in 1957, its primary mechanism of action is the inhibition of photosynthesis, a process fundamental to plant survival.[4][5] This guide provides a detailed technical overview of the biochemical and physiological processes underlying this compound's herbicidal activity, intended for researchers and scientists in plant biology and drug development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of this compound is Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts.[1][6] this compound's herbicidal effect stems from its ability to disrupt the photosynthetic electron transport chain.[7][8]

Binding to the D1 Protein

The photosynthetic electron transport chain involves the movement of electrons from water to NADP+ through a series of protein complexes.[9] A key step in this process is the reduction of plastoquinone (B1678516) (PQ) at the QB binding site located on the D1 protein, a core component of the PSII reaction center.[7][10]

This compound acts as a competitive inhibitor at this site.[7] It binds to the QB niche on the D1 protein, physically blocking the native plastoquinone molecule from docking.[8][11] This binding interrupts the flow of electrons from the primary quinone acceptor (QA) to QB.[7][8]

Consequences of Electron Transport Inhibition

The blockage of the electron transport chain by this compound has several immediate and severe consequences for the plant:

  • Cessation of ATP and NADPH Synthesis: The flow of electrons is directly coupled to the generation of a proton gradient across the thylakoid membrane, which drives the synthesis of ATP. It also leads to the reduction of NADP+ to NADPH.[9] By halting electron flow, this compound effectively stops the production of these two essential energy-carrying molecules.[7]

  • Inhibition of Carbon Fixation: ATP and NADPH are vital for the Calvin cycle, the metabolic pathway responsible for fixing atmospheric CO2 into sugars.[9] Without this energy supply, the plant cannot produce the carbohydrates needed for growth and survival.[7]

  • Oxidative Stress and Cellular Damage: The stalled electron transport chain leads to an over-excited state in the chlorophyll (B73375) molecules of PSII. This energy is transferred to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[7] These ROS cause rapid lipid peroxidation, destroying cell membrane integrity and leading to cellular leakage and, ultimately, plant death.[12] Visible symptoms in affected plants, such as chlorosis and necrosis, typically appear around the leaf periphery first.[7]

// Healthy Pathway Light1 [label="Light", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Light2 [label="Light", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; H2O [label="H2O", shape=plaintext]; O2 [label="O2", shape=plaintext]; NADP [label="NADP+", shape=plaintext];

H2O -> PSII; PSII -> O2 [style=dashed]; Light1 -> PSII; PSII -> PQ [label="e-"]; PQ -> Cytb6f [label="e-"]; Cytb6f -> PC [label="e-"]; PC -> PSI [label="e-"]; Light2 -> PSI; PSI -> Fd [label="e-"]; Fd -> FNR [label="e-"]; NADP -> FNR; FNR -> NADPH;

Cytb6f -> Protons [label="H+ pumping"]; Protons -> ATP [label="drives ATP Synthase"];

// this compound Inhibition this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound -> PSII [label="Binds to D1 Protein,\nblocks PQ binding", color="#EA4335", style=bold, arrowhead=tee];

{rank=same; Light1; H2O;} {rank=same; NADPH; ATP;} } Caption: this compound blocks the photosynthetic electron transport chain at Photosystem II.

Quantitative Data on this compound Efficacy

The effectiveness of this compound can be quantified by various metrics, such as the concentration required to inhibit photosynthesis by 50% (I50) or the application rate needed to reduce weed biomass.

Target SpeciesParameterValueReference
Spirogyra jurgensii (Filamentous Algae)Photosynthesis I501.1 µM[13]
Pithophora oedogonia (Filamentous Algae)Photosynthesis I503.0 µM[13]
Cladophora glomerata (Filamentous Algae)Photosynthesis I503.8 µM[13]
Murdannia nudiflora (Doveweed)Biomass Reduction (GR50)> 5.1 kg ha⁻¹[14]
Annual BluegrassSuppression Rate94%[15]

Note: For comparison, atrazine (B1667683) required ≤1.8 kg ha⁻¹ to achieve 50% injury in Doveweed, indicating a higher sensitivity of this species to atrazine over this compound.[14]

Mechanisms of Resistance to this compound

The repeated use of this compound and other triazine herbicides has led to the evolution of resistant weed biotypes.[6][12] Understanding these resistance mechanisms is crucial for effective weed management and the development of new herbicides.

  • Target-Site Resistance: The most common mechanism is a point mutation in the chloroplast gene psbA, which codes for the D1 protein.[12] A single nucleotide substitution results in an amino acid change, most frequently from serine to glycine (B1666218) at position 264 (Ser264Gly).[11][12] This alteration reduces the binding affinity of this compound to the QB site, while still allowing plastoquinone to bind, thus conferring resistance.[12]

  • Non-Target-Site (Metabolic) Resistance: Some weed biotypes have evolved enhanced metabolic detoxification systems.[12] This can involve:

    • Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the this compound molecule, rendering it non-toxic.[12]

    • Cytochrome P450 monooxygenases: These enzymes can hydroxylate or de-alkylate this compound, leading to its detoxification.[12]

G psbA_S psbA_S psbA_R psbA_R psbA_S->psbA_R Point Mutation

Experimental Protocols

Protocol 1: Assessing this compound's Effect on Photosynthetic Efficiency using Chlorophyll Fluorescence

This protocol outlines a non-invasive method to measure PSII efficiency, which is directly impacted by this compound.[16][17]

Objective: To quantify the inhibitory effect of this compound on PSII quantum yield.

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Target plant species (e.g., Arabidopsis thaliana, soybean)

  • This compound solution at various concentrations

  • Control solution (solvent only)

  • Leaf clips for dark adaptation

Methodology:

  • Plant Treatment: Grow plants to a consistent developmental stage (e.g., 2-3 leaf stage).[18] Apply this compound solutions and a control solution to separate sets of plants.

  • Dark Adaptation: After a set incubation period (e.g., 24 hours), attach dark-acclimation leaf clips to a leaf on each plant for at least 30 minutes.[17] This ensures all reaction centers are open.

  • Measurement of F0: Place the fiber optic of the PAM fluorometer over the leaf clip. Use a weak measuring light to determine the minimal fluorescence (F0), which is the fluorescence level when PSII reaction centers are fully oxidized.[19]

  • Measurement of Fm: Apply a short, intense pulse of saturating light (e.g., >3000 µmol m⁻² s⁻¹) to the leaf. This transiently closes all PSII reaction centers, and the maximal fluorescence level (Fm) is recorded.[19]

  • Calculation: The maximum quantum efficiency of PSII is calculated as Fv/Fm, where Fv (variable fluorescence) is Fm - F0.[20]

  • Data Analysis: Compare the Fv/Fm values between control and this compound-treated plants. A decrease in the Fv/Fm ratio indicates a direct inhibition of PSII photochemistry.[20]

G start Grow Plants to 2-3 Leaf Stage treat Apply this compound and Control Solutions start->treat incubate Incubate for Specified Period (e.g., 24h) treat->incubate dark_adapt Dark-Adapt Leaf (>30 min) incubate->dark_adapt measure_F0 Measure Minimal Fluorescence (F0) dark_adapt->measure_F0 measure_Fm Apply Saturating Pulse, Measure Maximal Fluorescence (Fm) measure_F0->measure_Fm calculate Calculate Fv/Fm = (Fm-F0)/Fm measure_Fm->calculate analyze Compare Fv/Fm Values between Treatments calculate->analyze end Quantify PSII Inhibition analyze->end

Protocol 2: Whole-Plant Bioassay for this compound Resistance Confirmation

This protocol is used to confirm the resistance status of a weed population that has survived herbicide treatment in the field.[18][21]

Objective: To determine if a weed biotype exhibits heritable resistance to this compound.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Greenhouse facilities with controlled temperature and light.

  • Pots and standard potting mix.

  • Precision bench sprayer.

  • Commercial formulation of this compound.

Methodology:

  • Seed Germination: If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification). Germinate seeds from both suspected resistant and known susceptible populations in petri dishes or trays.[18]

  • Transplanting: Once seedlings reach a similar growth stage (e.g., cotyledon or first true leaf), transplant them into individual pots.[21]

  • Growth: Grow plants in the greenhouse under optimal conditions until they reach the target stage for spraying (typically 2-4 leaves).[18]

  • Herbicide Application: Calibrate the bench sprayer to deliver a precise volume. Prepare this compound solutions at the recommended field application rate (1x) and a discriminating dose (e.g., 2x or 4x the recommended rate). Spray the plants, including an untreated control for both populations.[21]

  • Assessment: Place plants back in the greenhouse. After a period of 21-28 days, assess the results. Record plant survival and, for a more quantitative measure, determine the dry biomass of the surviving plants.[18]

  • Data Analysis: Compare the survival rates and biomass reduction between the suspected resistant and known susceptible populations. Resistance is confirmed if the suspected population shows a significantly higher survival rate and less biomass reduction at the recommended and higher doses compared to the susceptible population.

Conclusion

This compound acts as a potent herbicide by specifically targeting and inhibiting the photosynthetic electron transport chain at Photosystem II. Its mechanism involves competitive binding to the QB site on the D1 protein, which halts the production of ATP and NADPH, prevents carbon fixation, and induces severe oxidative stress, leading to plant death. The emergence of resistance, primarily through target-site mutations in the psbA gene or enhanced metabolic detoxification, poses a significant challenge. The experimental protocols detailed herein provide robust frameworks for investigating the physiological impact of this compound and for diagnosing resistance in weed populations, aiding in the development of sustainable weed management strategies and the design of novel herbicides.

References

Simazine's Footprint: An In-depth Technical Guide on its Impact on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of the herbicide simazine on soil microbial communities. Synthesizing data from numerous studies, this document details the quantitative impacts on microbial populations, outlines the experimental protocols used to assess these effects, and visualizes the key microbial degradation pathways. This information is critical for understanding the environmental fate of this compound and for developing strategies to mitigate its ecological impact.

Executive Summary

This compound, a widely used triazine herbicide, exerts a significant influence on the delicate balance of soil microbial ecosystems.[1][2] While microbial degradation is the primary route for its dissipation from the environment, the herbicide can also alter the structure and function of microbial communities.[1] The impact of this compound is multifaceted, with effects varying based on concentration, soil type, and the specific microbial populations present. This guide consolidates key findings on these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying microbial processes to provide a thorough understanding of this compound's environmental footprint.

Quantitative Impact of this compound on Soil Microbial Communities

The application of this compound can lead to both inhibitory and stimulatory effects on different microbial groups. The following tables summarize the quantitative data from various studies, providing a comparative overview of the herbicide's impact on microbial populations and their activities.

Table 1: Effect of this compound on Microbial Populations

Microbial GroupThis compound ConcentrationObserved EffectReference
Bacteria Normal field ratesToxic effect observed.[3]
50 mg/LNo statistically significant change in quantity.[4]
100 mg/LVital stimulation of growth in most cases.[4]
20 ppmToxicity observed.[3]
200 ppm (high moisture)Not adversely affected.[3]
Fungi Normal field ratesToxic effect observed.[3]
50 mg/LNo statistically significant change in quantity.[4]
100 mg/LVital stimulation of growth in most cases.[4]
Lower temperatures, acidic/alkaline conditions, high moistureLess toxic.[3]
Actinomycetes Up to 20 ppmNo toxicity observed.[3]
Normal field ratesStimulated population.[3]
200 ppm (high moisture)Not adversely affected.[3]
Azotobacter Normal field ratesStimulated population.[3]
Ammonia-Oxidizing Bacteria (AOB) 50 µg/g dry weight soilCommunity structure affected; inhibition of Nitrosospira species.[5][6]
Ammonia-Oxidizing Archaea (AOA) 50 µg/g dry weight soilNo significant changes observed.[6]

Table 2: this compound Degradation by Microbial Action

Microorganism/CommunityThis compound ConcentrationDegradation EfficiencyTime FrameReference
Microorganisms from biohumus50 mg/LNearly 100%8 days[4]
Microorganisms from compost50 mg/LNearly 100%8 days[4]
Arthrobacter urefaciensNot specifiedAlmost 100%4 days[4]
Mixed bacteria culture (including Arthrobacter sp.)Not specifiedNearly 100%40 days[4]
Klebsiella planticolaNot specified~70%20 days[4]
Bacillus licheniformis SIMA-N55 mg/L~94%5 days[7]
Bacillus altitudinis SIMA-N95 mg/L~98%5 days[7][8]
Microbial agent with Pennisetum rhizosphere soil30 mg/kg100%7 days[7]

Table 3: Impact of this compound on Soil Microbial Processes

ProcessThis compound ConcentrationObserved EffectReference
Nitrification 50 µg/g dry weight soilCompletely inhibited.[6][9][10]
200 µg/g dry weight soilSignificantly reduced.[9]
2 and 20 µg/g dry weight soilNo significant effect.[9]
Nodulation (Pea) 0.1 ppmGreatly reduced yields and nodulation.[11]

Key Experimental Protocols

Understanding the methodologies employed in studying the effects of this compound is crucial for interpreting the data and designing future research. This section details the protocols for key experiments cited in the literature.

Isolation and Identification of this compound-Degrading Bacteria

This protocol outlines the steps for isolating and identifying bacteria capable of degrading this compound from soil samples.

  • Soil Sampling: Collect soil samples from the upper 0-10 cm layer of farmland with a history of this compound application for over six years.[7]

  • Enrichment Culture: Mix five grams of the soil sample with 100 ml of an isolation medium containing this compound. Incubate at 30°C and regularly monitor the this compound concentration.[7]

  • Subculturing: Transfer 5 ml of the culture solution exhibiting over 80% degradation efficiency within 3 days to a fresh enrichment medium containing 5.0 mg/L this compound. Repeat this subculturing process for more than five cycles.[7]

  • Isolation: After verifying the degradation ability, inoculate the enriched culture onto an inorganic salt culture plate containing this compound and incubate at 30°C to obtain isolated colonies.[7]

  • Identification: Identify the isolated strains through 16S rRNA gene sequence analysis.[7]

Assessment of this compound's Impact on Nitrification

This protocol describes the methodology to evaluate the effect of this compound on the nitrification process in soil.

  • Soil Microcosm Setup: Establish soil microcosms using fertilized agricultural soil.

  • This compound Application: Apply this compound to the soil microcosms at a concentration of 50 μg g-1 dry weight soil.[6][9][10]

  • Ammonium (B1175870) Amendment: Amend the soil with ammonium to stimulate nitrification.[6]

  • Incubation: Incubate the soil microcosms under controlled conditions.

  • Nitrification Analysis: Monitor the concentrations of ammonium and nitrate (B79036) over time to determine the rate of nitrification.

  • Microbial Community Analysis: Extract DNA from the soil samples and perform PCR amplification of the amoA genes, which are specific to ammonia-oxidizing bacteria (AOB) and archaea (AOA). Analyze the PCR products using Denaturing Gradient Gel Electrophoresis (DGGE) to assess changes in the community structure of ammonia (B1221849) oxidizers.[5][6]

Analysis of Soil Microbial Community Structure using In Situ Hybridization

This protocol details the use of Fluorescent In Situ Hybridization (FISH) to analyze the structure of the bacterial community in response to this compound.

  • Experimental Setup: Perform degradation experiments in laboratory microcosms with microbiologically active and sterilized soil, with and without the presence of urea.[12]

  • Microbial Abundance: Determine the total microbial abundance using epifluorescence direct counting.[12]

  • In Situ Hybridization: Use rRNA-targeted fluorescent oligonucleotide probes to identify and quantify specific bacterial groups, including alpha, beta, and gamma subdivisions of Proteobacteria, Gram-positive bacteria with high G+C content, Planctomycetes, Betaproteobacterial ammonia-oxidizing bacteria, and nitrifying bacteria.[12]

  • Microscopy: Analyze the hybridized samples using fluorescence microscopy to determine the relative abundance of the targeted bacterial groups.

Signaling Pathways and Logical Relationships

The primary microbial interaction with this compound involves its degradation. The following diagram illustrates the key steps in the microbial degradation pathway of this compound.

Simazine_Degradation_Pathway This compound This compound Hydroxy_this compound Hydroxy-simazine This compound->Hydroxy_this compound Hydrolysis Desethyl_this compound Desethyl-simazine This compound->Desethyl_this compound N-dealkylation Desethyl_Hydroxy_this compound Desethyl-hydroxy-simazine Hydroxy_this compound->Desethyl_Hydroxy_this compound N-dealkylation Desethyl_this compound->Desethyl_Hydroxy_this compound Hydrolysis Ammeline Ammeline Desethyl_Hydroxy_this compound->Ammeline Ammelide Ammelide Ammeline->Ammelide Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid CO2_NH3 CO2 + NH3 Cyanuric_Acid->CO2_NH3 Mineralization Experimental_Workflow cluster_0 Sample Preparation cluster_1 Molecular Analysis cluster_2 Data Analysis Soil_Collection Soil Collection Simazine_Application This compound Application (Different Concentrations) Soil_Collection->Simazine_Application Incubation Incubation Simazine_Application->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Sequencing Next-Generation Sequencing PCR_Amplification->Sequencing Sequence_Processing Sequence Processing (Quality Filtering, OTU Clustering) Sequencing->Sequence_Processing Taxonomic_Assignment Taxonomic Assignment Sequence_Processing->Taxonomic_Assignment Statistical_Analysis Statistical Analysis (Alpha & Beta Diversity) Taxonomic_Assignment->Statistical_Analysis

References

The Sway of Soil: An In-depth Technical Guide to the Bioavailability of Simazine in Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 19, 2025 – The intricate dance between the herbicide simazine and the soil environment dictates its efficacy and potential for environmental impact. A new technical guide offers researchers, scientists, and environmental professionals a comprehensive overview of the critical factors governing the bioavailability of this compound in various soil types. This whitepaper delves into the complex interplay of soil properties, microbial activity, and physicochemical interactions that determine the fate and transport of this widely used herbicide.

This compound's effectiveness in weed control is directly linked to its concentration in the soil solution, making it available for uptake by target organisms. However, its bioavailability is a dynamic process influenced by a myriad of soil characteristics. This guide provides a thorough examination of these factors, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Key Determinants of this compound Bioavailability

The bioavailability of this compound in soil is not a static property but is governed by a delicate balance of adsorption, degradation, and transport processes. Key soil properties influencing these processes include:

  • Organic Matter Content: Soil organic matter is a primary sorbent for this compound, reducing its concentration in the soil solution and thus its immediate bioavailability. However, it also serves as a reservoir, slowly releasing the herbicide over time.[1][2]

  • Clay Content and Type: Clay minerals, particularly montmorillonite, contribute to the adsorption of this compound, thereby limiting its mobility and availability.[2] The type and amount of clay in the soil significantly impact the extent of this adsorption.

  • Soil pH: Soil pH can influence the chemical form of this compound and the surface charge of soil colloids, affecting adsorption-desorption equilibria.[2]

  • Microbial Activity: The degradation of this compound is predominantly a microbial process.[3] The composition and activity of the soil microbial community play a crucial role in determining the persistence and, consequently, the long-term bioavailability of the herbicide. The presence of specific this compound-degrading microorganisms, such as certain species of Pseudomonas and Arthrobacter, can significantly accelerate its breakdown.[4][5][6]

Quantitative Insights into this compound's Behavior in Soil

To provide a clear comparative framework, the following tables summarize key quantitative data on this compound's sorption and degradation in different soil types.

Table 1: this compound Sorption Coefficients in Various Soil Types

Soil TypeOrganic Matter (%)Clay (%)pHKd (L/kg)Koc (L/kg)Reference
Loam8.5--9.32-[7]
Clay Loam3.5--7.74-[7]
Sandy Loam----135[1]
Various Agricultural Soils---Variable103-152[8]

Kd: Soil-water partition coefficient; Koc: Organic carbon-water (B12546825) partition coefficient. A higher value indicates stronger adsorption and lower bioavailability.

Table 2: this compound Degradation Half-life in Different Soil Conditions

Soil Type/ConditionHalf-life (days)Key Influencing FactorReference
Sandy Loam45 - 100Soil-catalyzed hydrolysis[1]
General Agricultural Soil< 30 to > 105Varies with conditions[1]
Winter Conditions90 - 180Low temperature[9]
Presence of UreaReduced half-lifeEnhanced microbial degradation[3]

Visualizing the Dynamics of this compound Bioavailability

To further elucidate the complex processes and experimental approaches discussed, the following diagrams have been generated using Graphviz.

cluster_factors Factors Influencing Bioavailability cluster_processes Key Processes cluster_outcome Outcome Soil Properties Soil Properties Adsorption Adsorption Soil Properties->Adsorption OM, Clay, pH Degradation Degradation Soil Properties->Degradation Microbial Community This compound Properties This compound Properties This compound Properties->Adsorption Environmental Conditions Environmental Conditions Environmental Conditions->Degradation Temp, Moisture Transport Transport Adsorption->Transport Reduces Bioavailability Bioavailability Adsorption->Bioavailability Reduces Degradation->Bioavailability Reduces Transport->Bioavailability Increases (Leaching)

Caption: Conceptual model of factors influencing this compound bioavailability.

cluster_extraction Extraction Methods cluster_analysis Analytical Techniques Soil Sampling & Characterization Soil Sampling & Characterization Fortification with this compound Fortification with this compound Soil Sampling & Characterization->Fortification with this compound Incubation under Controlled Conditions Incubation under Controlled Conditions Fortification with this compound->Incubation under Controlled Conditions Periodic Soil Sampling Periodic Soil Sampling Incubation under Controlled Conditions->Periodic Soil Sampling Extraction Extraction Periodic Soil Sampling->Extraction Solvent Extraction Solvent Extraction Extraction->Solvent Extraction Microwave-Assisted Extraction (MAE) Microwave-Assisted Extraction (MAE) Extraction->Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE) Supercritical Fluid Extraction (SFE) Extraction->Supercritical Fluid Extraction (SFE) Analysis Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation HPLC HPLC Analysis->HPLC GC-MS GC-MS Analysis->GC-MS Bioavailability Assessment Bioavailability Assessment Data Interpretation->Bioavailability Assessment Solvent Extraction->Analysis Microwave-Assisted Extraction (MAE)->Analysis Supercritical Fluid Extraction (SFE)->Analysis

Caption: Experimental workflow for assessing this compound bioavailability.

Experimental Protocols: A Step-by-Step Guide

A standardized approach is crucial for obtaining comparable data on this compound bioavailability. The following protocol outlines a general methodology.

1. Soil Collection and Characterization:

  • Collect soil samples from the desired locations and depths.

  • Air-dry and sieve the soil (e.g., through a 2-mm sieve).

  • Characterize the soil for key properties: pH, organic matter content, clay content, and particle size distribution.

2. This compound Fortification and Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Fortify a known weight of soil with the this compound solution to achieve the desired concentration. Allow the solvent to evaporate completely.

  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) for a defined period, with periodic sampling.

3. Extraction of this compound from Soil:

  • Conventional Solvent Extraction: Extract a subsample of soil with an appropriate solvent system, such as methanol/water or acetonitrile (B52724).[10][11] This can be done by shaking, sonication, or Soxhlet extraction.

  • Microwave-Assisted Extraction (MAE): A more rapid technique that uses microwave energy to heat the solvent and soil matrix, enhancing extraction efficiency. A typical procedure involves extracting with acetonitrile at 90°C for 5 minutes.[12]

  • Supercritical Fluid Extraction (SFE): This method utilizes supercritical CO2, often with a modifier like methanol/water, for extraction. It offers the advantage of reduced organic solvent consumption.[10]

4. Analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): The most common technique for the quantification of this compound.[13][14] A C18 column is typically used with a mobile phase such as methanol/water or acetonitrile/water and UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity, especially for complex matrices.

5. Bioavailability Assessment using Microbial Degradation:

  • Inoculate this compound-treated soil samples with a known this compound-degrading microorganism (e.g., Pseudomonas sp. strain ADP).

  • Monitor the degradation of this compound over time by analyzing its concentration. The rate and extent of degradation provide a direct measure of its bioavailability to the microorganisms.

This in-depth guide provides a foundational understanding of the factors governing this compound bioavailability in soil. For researchers and professionals in the field, this knowledge is paramount for developing effective weed management strategies while minimizing potential environmental risks. The provided data and protocols serve as a valuable resource for designing and interpreting studies on the environmental fate of this compound.

References

The Endocrine-Disrupting Effects of Simazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine, a chlorotriazine herbicide, has been widely used in agriculture for the control of broadleaf and grassy weeds. Due to its persistence in the environment and potential for groundwater contamination, concerns have been raised regarding its impact on non-target organisms, including humans. A growing body of scientific evidence has categorized this compound as an endocrine-disrupting chemical (EDC), citing its interference with the normal functioning of the endocrine system. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of this compound, with a focus on its molecular mechanisms, effects on various hormonal axes, and the experimental models used to elucidate these impacts. The information is tailored for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmaceutical research.

Core Endocrine-Disrupting Effects of this compound

This compound exerts its endocrine-disrupting effects through multiple mechanisms, primarily targeting the reproductive and thyroid systems. Unlike classical EDCs that mimic or block hormone receptors, this compound's primary mode of action appears to be the induction of key enzymes involved in steroidogenesis and interference with critical signaling pathways.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound has been shown to affect the HPG axis, leading to alterations in reproductive function.[1] It is suggested that this compound may directly or indirectly impact the hypothalamus, leading to a decrease in the secretion of Gonadotropin-Releasing Hormone (GnRH).[1] This, in turn, results in lower levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) released from the pituitary gland.[1] The disruption of the LH surge is a critical factor in the observed effects on the estrous cycle and ovulation.[1]

Alterations in Steroidogenesis

In vitro studies have demonstrated that this compound can directly impact steroid hormone production in gonadal cells. In swine granulosa cells, this compound treatment led to a significant increase in progesterone (B1679170) production, while estradiol (B170435) levels remained unchanged.[2][3] Similarly, in BLTK1 murine Leydig cells, various triazine herbicides, including this compound, induced concentration-dependent increases in both progesterone and testosterone (B1683101) levels.[4][5]

Induction of Aromatase (CYP19A1)

A key mechanism underlying the estrogenic effects of this compound is the induction of aromatase, the enzyme responsible for converting androgens to estrogens.[6][7] Studies using the H295R human adrenocortical carcinoma cell line have shown that this compound dose-dependently increases aromatase activity, leading to an approximately 2.5-fold increase at a concentration of 30 μM.[8][9] This induction is correlated with an increase in CYP19A1 mRNA levels.[8][9] The estrogenic effects of this compound are therefore not believed to be mediated through direct binding to the estrogen receptor.[3]

The induction of aromatase by this compound is dependent on the presence of Steroidogenic Factor 1 (SF-1), a key transcription factor in steroidogenesis.[10][11] this compound has been shown to activate the SF-1-dependent aromatase promoter II (ArPII).[10][12]

Thyroid Disruption

In vivo studies in female Wistar rats have demonstrated that this compound can disrupt thyroid function. Exposure to this compound resulted in a significant decrease in serum thyroxine (T4) levels, suggesting a potential for hypothyroidism.[2][13]

Effects on Pubertal Development

This compound exposure has been shown to delay the onset of puberty in female rats.[6][9] Studies have reported a significant delay in the age of vaginal opening (VO), a key marker of puberty in rodents, following oral administration of this compound.[2][6][13] This is often accompanied by a decrease in serum prolactin levels.[6]

Quantitative Data on this compound's Endocrine-Disrupting Effects

The following tables summarize the quantitative data from key studies on the endocrine-disrupting effects of this compound.

Table 1: Effects of this compound on Steroid Hormone Production in vitro

Cell LineHormoneThis compound Concentration (µM)Fold Change vs. ControlReference
Swine Granulosa CellsProgesterone10Increased (P < 0.05)[2]
Swine Granulosa CellsEstradiol0.1, 10No significant change[2]
BLTK1 Murine Leydig CellsProgesterone1 - 600Concentration-dependent increase[4][5]
BLTK1 Murine Leydig CellsTestosterone1 - 600Concentration-dependent increase[4][5]

Table 2: Effects of this compound on Aromatase Activity in H295R Cells

This compound Concentration (µM)Fold Induction of Aromatase ActivityReference
0.3Statistically significant increase[7][8]
1~1.5[7][8]
3~1.8[7][8]
10~2.2[7][8]
30~2.5[7][8]

Table 3: Effects of this compound on Pubertal Development and Thyroid Function in Female Wistar Rats

ParameterThis compound Dose (mg/kg/day)ObservationReference
Age at Vaginal Opening25Delayed by 2.3 days (P < 0.05)[2][13]
100Delayed by 4.0 days (P < 0.05)[2][13]
Serum Thyroxine (T4)100Significantly decreased (P < 0.05)[2][13]
Serum Prolactin (PRL)12.5, 25, 50, 100, 200Significant decrease[6]
Serum Luteinizing Hormone (LH)12.5, 25, 50, 100No significant difference[2][13]
Serum Estradiol (E2)12.5, 25, 50, 100No significant difference[2][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

H295R Aromatase Activity Assay
  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Exposure: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0-30 µM) or a vehicle control (e.g., ethanol). The exposure duration is typically 24 hours.[8][9]

  • Aromatase Activity Measurement (Tritiated Water-Release Assay): After exposure, the medium is replaced with a fresh medium containing [1β-³H]-androstenedione. The cells are incubated for a specific period (e.g., 1.5 hours) to allow for the conversion of the substrate to estrogen and the release of ³H2O. The reaction is stopped, and the amount of ³H2O in the medium is determined by liquid scintillation counting. Aromatase activity is expressed as pmol/h/mg protein.[7][8]

  • CYP19A1 mRNA Expression (RT-PCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR is then carried out using primers specific for CYP19A1 and a housekeeping gene (e.g., β-actin) for normalization.[8][9]

Pubertal Development and Thyroid Function Study in Female Wistar Rats
  • Animal Model: Weanling female Wistar rats (e.g., postnatal day 21) are used.[6][13]

  • Dosing: this compound is administered daily by oral gavage at various doses (e.g., 0, 12.5, 25, 50, 100 mg/kg body weight) from postnatal day 22 to 42.[6][13]

  • Endpoints:

    • Vaginal Opening (VO): Animals are examined daily for the complete canalization of the vagina, and the age at which this occurs is recorded.[6][13]

    • Estrous Cyclicity: Following VO, vaginal smears are collected daily to monitor the stage of the estrous cycle.[6][13]

    • Hormone Analysis: At the end of the study (e.g., postnatal day 42), blood is collected, and serum levels of T4, LH, and prolactin are measured using radioimmunoassay (RIA) or other validated methods.[6][7][13]

    • Organ Weights: The weights of the uterus, ovaries, pituitary, and adrenal glands are recorded at necropsy.[2][13]

Steroidogenesis Assay in BLTK1 Murine Leydig Cells
  • Cell Culture: BLTK1 murine Leydig cells are cultured in a suitable medium and maintained in a humidified incubator.[4][14]

  • Exposure: Cells are treated with various concentrations of this compound (e.g., 1-600 µM) for a specified duration (e.g., 24 hours).[4][5]

  • Hormone Measurement: The culture medium is collected, and the concentrations of progesterone and testosterone are measured using validated immunoassays (e.g., ELISA or RIA).[4][5]

Swine Granulosa Cell Culture and Steroidogenesis Assay
  • Cell Isolation and Culture: Granulosa cells are isolated from the follicles of swine ovaries and cultured in a serum-free medium.[3][15]

  • Exposure: Cells are treated with different concentrations of this compound (e.g., 0.1 and 10 µM) for 48 hours.[3][15]

  • Steroid Measurement: The culture medium is collected, and the concentrations of progesterone and estradiol are determined by radioimmunoassay (RIA).[3][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the endocrine-disrupting effects of this compound.

Simazine_Aromatase_Induction This compound This compound SF1 Steroidogenic Factor 1 (SF-1) This compound->SF1 Activates ArPII Aromatase Promoter II (ArPII) SF1->ArPII Binds to CYP19A1 CYP19A1 Gene (Aromatase) ArPII->CYP19A1 Promotes Transcription Aromatase_Enzyme Aromatase Enzyme CYP19A1->Aromatase_Enzyme Translation Androgens Androgens Aromatase_Enzyme->Androgens Catalyzes Estrogens Estrogens Androgens->Estrogens Conversion

Caption: this compound-induced aromatase expression via SF-1 activation.

Simazine_HPG_Axis_Disruption This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Inhibits (?) GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary Gland GnRH->Pituitary Stimulates LH LH Pituitary->LH FSH FSH Pituitary->FSH Ovary Ovary LH->Ovary Stimulates FSH->Ovary Stimulates Ovulation Ovulation Ovary->Ovulation Estrous_Cycle Estrous Cycle Ovary->Estrous_Cycle

Caption: Proposed mechanism of this compound's disruption of the HPG axis.

Experimental_Workflow_Pubertal_Rat_Study Start Start: Weanling Female Rats (PND 21) Dosing Daily Oral Gavage: This compound (0-100 mg/kg) PND 22-42 Start->Dosing Monitoring Daily Monitoring Dosing->Monitoring Necropsy Necropsy (PND 42) Dosing->Necropsy VO Vaginal Opening (VO) Check Monitoring->VO Estrous Estrous Cycle Monitoring (Vaginal Smears) Monitoring->Estrous Analysis Data Analysis VO->Analysis Estrous->Analysis Hormone Serum Hormone Analysis (T4, LH, Prolactin) Necropsy->Hormone Organs Organ Weight Measurement Necropsy->Organs Hormone->Analysis Organs->Analysis

References

Simazine and its Metabolites in Groundwater: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simazine, a widely used herbicide, and its principal metabolites are increasingly detected contaminants in groundwater resources globally. This technical guide provides an in-depth overview of the occurrence, fate, and transport of this compound and its degradation products in subsurface environments. It details established analytical methodologies for their quantification and explores the toxicological pathways relevant to human health risk assessment. The information is presented to support further research and inform regulatory frameworks concerning this significant environmental contaminant.

Introduction

This compound [6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine] is a pre-emergent herbicide used for the control of broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings.[1] Due to its persistence in soil and potential for leaching, this compound and its primary metabolites, including deethyl this compound (DES) and diaminochlorotriazine (B1259301) (DACT), are frequently detected in groundwater, posing a potential risk to drinking water supplies.[2][3] This guide synthesizes current knowledge on the behavior of these compounds in groundwater systems.

Occurrence and Quantitative Data

The presence of this compound and its metabolites in groundwater is a global issue.[2] Concentrations can vary significantly based on regional usage patterns, agricultural practices, and local hydrogeological conditions.[4] The following tables summarize reported concentrations in various regions.

Table 1: Concentration of this compound and its Metabolites in Groundwater in the United States

LocationCompoundConcentration Range (µg/L)Notes
USA (General)This compound1 - 2Typical reported levels.[5]
CaliforniaThis compound0.001 - 3.5Detected in 1,381 out of 19,019 wells sampled between 1982 and 2020.[3]
CaliforniaACET (DES)0.003 - 6Detected in 610 out of 2,896 wells sampled between 1993 and 2020.[3]
CaliforniaDACT0.001 - 8.89Detected in 447 out of 1,685 wells sampled between 1993 and 2020.[3]
U.S. MidwestThis compoundNot specified, but detectedFrequently detected alongside atrazine (B1667683) and metolachlor.[6]
KansasThis compoundDetectedDetected in 1 out of 56 wells sampled.[7]

Table 2: Concentration of this compound and its Metabolites in Groundwater in Europe

LocationCompoundConcentration Range (µg/L)Notes
ItalyThis compoundDetectedContamination reported.[5]
GermanyThis compoundDetectedContamination reported.[5]
The NetherlandsThis compound & byproductsDetectedSignificant concentrations reported.[4]
DenmarkThis compound & byproductsDetectedSignificant concentrations reported.[4]
Spain (Valencia)This compoundDetectedMost frequently found compound in a 2003 study.[8]
PortugalThis compoundUp to 0.43Detected in 44.9% of 214 samples.[9]

Fate and Transport in Subsurface Environments

The movement of this compound from agricultural fields to groundwater is a complex process governed by various environmental factors.

Degradation Pathways

This compound degrades in the environment through both abiotic and biotic processes. The primary routes of degradation are hydrolysis and N-dealkylation.[5] Microbial degradation is a key factor in its dissipation from soil and water.[4] The major metabolites formed are deethyl this compound (DES) and diaminochlorotriazine (DACT).

Factors Influencing Leaching

Several factors influence the potential for this compound to leach into groundwater:

  • Soil Properties: this compound mobility is higher in sandy loam soils compared to clay soils.[1] Adsorption to soil particles, which reduces leaching, increases with higher organic matter content and titratable acidity.[1]

  • Agricultural Practices: Tillage practices can influence runoff and leaching, with tilled fields potentially having lower runoff but increased movement into groundwater.[4] The timing of herbicide application in relation to rainfall or irrigation events is also critical.[10]

  • Hydrogeology: The depth of the water table and the permeability of the soil are crucial factors.[11] Shallow aquifers in areas with permeable soils are particularly vulnerable to contamination.

The following diagram illustrates the logical relationships between these factors and the contamination of groundwater by this compound.

cluster_source Source and Application cluster_transport Environmental Fate and Transport cluster_receptor Receptor simazine_app This compound Application (Rate, Timing, Method) leaching Leaching simazine_app->leaching runoff Surface Runoff simazine_app->runoff agri_practices Agricultural Practices (Tillage, Cover Crops) agri_practices->leaching agri_practices->runoff soil_prop Soil Properties (Texture, Organic Matter, pH) degradation Degradation (Microbial, Hydrolysis) soil_prop->degradation adsorption Adsorption/Desorption soil_prop->adsorption soil_prop->leaching hydro_cond Hydrogeological Conditions (Permeability, Water Table Depth) hydro_cond->leaching degradation->leaching reduces adsorption->leaching influences gw_contamination Groundwater Contamination (this compound & Metabolites) leaching->gw_contamination runoff->gw_contamination indirectly via recharge

Conceptual model of factors influencing this compound contamination of groundwater.

Experimental Protocols for Analysis

Accurate quantification of this compound and its metabolites in groundwater is essential for monitoring and risk assessment. Various analytical methods are employed, typically involving sample extraction and cleanup followed by instrumental analysis.

Sample Collection and Preparation

Groundwater samples should be collected in amber glass bottles to prevent photodegradation. If residual chlorine is present, it should be quenched by adding sodium thiosulfate. Samples should be stored at 4°C and extracted as soon as possible.

Extraction Techniques

Solid-Phase Extraction (SPE): This is the most common method for extracting and concentrating triazines from water samples.

  • Sorbent Materials: Various sorbents are used, including C18, Oasis HLB, and graphitized carbon. The choice of sorbent depends on the specific analytes and matrix.

  • General Procedure:

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by deionized water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile).

    • Concentrate the eluate to a small volume before analysis.

Liquid-Liquid Extraction (LLE): This method is also used, although it is more solvent-intensive.

  • Solvent: Dichloromethane is a common solvent for extracting this compound and its metabolites.

  • Procedure: The water sample is repeatedly extracted with the organic solvent. The organic phases are then combined, dried, and concentrated.

The following diagram outlines a general experimental workflow for the analysis of this compound and its metabolites in groundwater.

start Groundwater Sample Collection prep Sample Preparation (Preservation, Filtration) start->prep extraction Extraction (Solid-Phase or Liquid-Liquid) prep->extraction concentration Concentration of Extract extraction->concentration analysis Instrumental Analysis (GC or LC) concentration->analysis quantification Data Analysis and Quantification analysis->quantification

General experimental workflow for the analysis of this compound in groundwater.
Instrumental Analysis

Gas Chromatography (GC):

  • Detectors: A Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing compounds like this compound. Mass Spectrometry (MS) provides definitive identification and quantification.

  • Column: A capillary column is used for separation.

  • EPA Method 507: This method details the determination of nitrogen- and phosphorus-containing pesticides in water by GC with an NPD.[12][13] It involves extraction with methylene (B1212753) chloride, concentration, and solvent exchange to methyl tert-butyl ether before GC analysis.[12][13]

Liquid Chromatography (LC):

  • Detectors: Ultraviolet (UV) detection is commonly used. Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for trace-level analysis.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid modifier, is used for elution.

Toxicological Signaling Pathways

Understanding the molecular mechanisms of this compound's toxicity is crucial for assessing its health risks.

Metabolism

In mammals, this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[14] The main reactions are N-dealkylation, catalyzed by isoforms such as CYP1A1/2 and CYP2B1/2.[3][14] this compound and its metabolites can also be conjugated with glutathione (B108866) (GSH) for detoxification and excretion.[13]

The following diagram illustrates the metabolic pathway of this compound.

This compound This compound des Deethyl this compound (DES) This compound->des CYP450 (N-dealkylation) hydroxythis compound Hydroxy-simazine This compound->hydroxythis compound Hydrolysis gsh_conjugate Glutathione Conjugate This compound->gsh_conjugate Glutathione S-transferase dact Diaminochlorotriazine (DACT) des->dact CYP450 (N-dealkylation)

Metabolic pathway of this compound.
Endocrine Disruption

This compound is considered an endocrine-disrupting chemical.[15] One proposed mechanism of action is through the disruption of the hypothalamic-pituitary-gonadal axis.[15] More specifically, triazine herbicides have been shown to interfere with relaxin hormone signaling.[16] They competitively inhibit the binding of relaxin to its receptor, RXFP1.[16] This disruption affects downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and extracellular signal-regulated kinase (ERK) pathways, leading to reduced nitric oxide (NO) production.[16]

The following diagram depicts the signaling pathway of this compound-induced endocrine disruption.

This compound This compound rxfp1 RXFP1 Receptor This compound->rxfp1 Inhibits relaxin Relaxin relaxin->rxfp1 pi3k PI3K rxfp1->pi3k erk ERK rxfp1->erk akt AKT pi3k->akt nos Nitric Oxide Synthase (NOS) akt->nos erk->nos no Nitric Oxide (NO) Production nos->no Activates response Physiological Response (e.g., Vasodilation, Angiogenesis) no->response

Signaling pathway of this compound-induced endocrine disruption via relaxin inhibition.

Conclusion

The presence of this compound and its metabolites in groundwater is a significant environmental and public health concern. This guide has provided a comprehensive overview of their occurrence, behavior in the subsurface, analytical methodologies, and toxicological mechanisms. Continued research is necessary to refine our understanding of the long-term health effects of exposure to low levels of these contaminants and to develop more effective strategies for preventing and remediating groundwater contamination. The data and protocols presented herein serve as a valuable resource for professionals working in environmental science, toxicology, and drug development to address the challenges posed by this compound contamination.

References

The Dawn of a New Era in Weed Control: The Discovery and Synthesis of Simazine

Author: BenchChem Technical Support Team. Date: December 2025

Basel, Switzerland - In the mid-1950s, scientists at J.R. Geigy S.A. (now part of Syngenta) unveiled a novel compound that would revolutionize agriculture: simazine. This s-triazine herbicide, first registered for use in 1957, offered a powerful new tool for the selective, pre-emergent control of broadleaf and grassy weeds in a variety of crops.[1][2] This in-depth guide explores the seminal discovery, chemical synthesis, and initial biological evaluation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this landmark herbicide.

Discovery and Initial Development

The discovery of this compound was a product of the extensive herbicide screening programs initiated by chemical companies in the post-World War II era.[3] J.R. Geigy, a company with a long history in chemical and dye manufacturing, identified the herbicidal potential of the triazine class of compounds.[2][4] this compound emerged as a particularly promising candidate due to its effectiveness at low application rates and its favorable safety profile for key crops.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step nucleophilic substitution reaction starting from the readily available precursor, cyanuric chloride. The process involves the sequential replacement of two chlorine atoms on the triazine ring with ethylamino groups.

Experimental Protocol: Synthesis of 2-chloro-4,6-bis(ethylamino)-s-triazine (this compound)

Materials:

Procedure:

  • First Substitution: A solution of cyanuric chloride (1 mole) in an inert solvent is prepared in a reaction vessel equipped with a stirrer and a cooling system. The temperature is maintained below 25°C.

  • To this solution, an aqueous solution of ethylamine (1 mole) is added gradually while maintaining the temperature.

  • An aqueous solution of sodium hydroxide (1 mole) is then added to neutralize the hydrochloric acid formed during the reaction. This facilitates the completion of the first substitution, yielding 2,4-dichloro-6-ethylamino-s-triazine.

  • Second Substitution: The reaction mixture containing the mono-substituted intermediate is then treated with a second equivalent of aqueous ethylamine (1 mole).

  • A second equivalent of aqueous sodium hydroxide (1 mole) is added to drive the reaction to completion, forming 2-chloro-4,6-bis(ethylamino)-s-triazine (this compound).

  • Isolation and Purification: The resulting this compound, which is sparingly soluble in water, precipitates out of the aqueous phase. The solid product is collected by filtration, washed with water to remove sodium chloride and other water-soluble impurities, and then dried.

dot graph Simazine_Synthesis { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Cyanuric_Chloride [label="Cyanuric Chloride"]; Ethylamine1 [label="Ethylamine (1 eq)"]; NaOH1 [label="NaOH (1 eq)"]; Intermediate [label="2,4-dichloro-6-ethylamino-\ns-triazine"]; Ethylamine2 [label="Ethylamine (1 eq)"]; NaOH2 [label="NaOH (1 eq)"]; this compound [label="this compound\n(2-chloro-4,6-bis(ethylamino)-s-triazine)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cyanuric_Chloride -> Intermediate [label="+"]; Ethylamine1 -> Intermediate [label="+"]; NaOH1 -> Intermediate [label="+"]; Intermediate -> this compound [label="+"]; Ethylamine2 -> this compound [label="+"]; NaOH2 -> this compound [label="+"]; } dot Caption: Chemical synthesis pathway of this compound.

Early Toxicological Evaluation

The initial toxicological assessment of this compound was crucial to establish its safety profile for handling and for use in agriculture. These early studies, conducted in the 1950s, focused on acute toxicity in rodent models.

Experimental Protocol: Acute Oral Toxicity Study in Rats (Historical Perspective)

Test Animals:

  • Healthy, young adult rats of a standard laboratory strain (e.g., Wistar or Sprague-Dawley).

  • Animals were acclimatized to laboratory conditions before the study.

Procedure:

  • Dose Preparation: The test substance (this compound) was typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent).

  • Administration: A single dose of the test substance was administered to the animals by oral gavage.

  • Dose Groups: Multiple groups of animals (typically 5-10 per sex per group) were used, with each group receiving a different dose level. A control group received the vehicle only.

  • Observation: The animals were observed for signs of toxicity and mortality for a period of at least 14 days. Observations included changes in appearance, behavior, and body weight.

  • Data Analysis: The primary endpoint was the determination of the median lethal dose (LD50), the statistically estimated dose that would be expected to cause mortality in 50% of the test animals.

Quantitative Toxicological Data

The following table summarizes key quantitative data from early and subsequent toxicological studies on this compound.

Parameter Species Value Reference
Acute Oral LD50 Rat>5000 mg/kg[5]
Acute Oral LD50 Mouse>5000 mg/kg[5]
Acute Dermal LD50 Rat>3100 mg/kg[5]
Acute Dermal LD50 Rabbit>10,200 mg/kg[5]
90-Day Feeding Study (NOAEL) Rat5 mg/kg/day[5]
2-Year Chronic Feeding Study (NOAEL) Rat0.5 mg/kg/day[5]

Initial Herbicidal Activity Screening

The herbicidal properties of this compound were identified through systematic screening of chemical compounds for their ability to control weeds. As a pre-emergent herbicide, the focus of early testing was on its effect on weed seed germination and seedling establishment.

Experimental Protocol: Pre-emergent Herbicidal Screening (Historical Perspective)

A typical pre-emergent herbicide screening protocol from the 1950s would have involved the following steps:

Setup:

  • Flats or pots were filled with a standardized soil mix.

  • Seeds of various weed species (e.g., crabgrass, pigweed, lamb's quarters) and crop species were sown in the soil.

Treatment:

  • The test compound (this compound) was formulated as a sprayable solution or suspension.

  • The soil surface was treated with different rates of the formulated compound.

  • Control flats were treated with the formulation blank (without the active ingredient).

Evaluation:

  • The flats were placed in a greenhouse or controlled environment with optimal conditions for germination and growth.

  • After a set period (typically 2-4 weeks), the flats were visually assessed for weed emergence and growth, as well as for any signs of crop injury (phytotoxicity).

  • The efficacy of the herbicide was rated on a scale, often from 0 (no effect) to 100 (complete weed control).

Herbicidal Efficacy

This compound demonstrated excellent pre-emergent control of a wide range of annual broadleaf and grassy weeds.[1] Its mode of action is the inhibition of photosynthesis at photosystem II.[6] The herbicide is absorbed by the roots and translocated to the leaves, where it disrupts the plant's ability to produce energy, leading to death.

dot graph Herbicidal_Action_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Application [label="this compound Application\n(Pre-emergent)"]; Soil [label="Presence in Soil"]; Root_Uptake [label="Root Uptake by Weed Seedling"]; Translocation [label="Translocation to Leaves"]; PSII_Inhibition [label="Inhibition of Photosystem II"]; Photosynthesis_Block [label="Blockage of Photosynthesis"]; Weed_Death [label="Weed Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Application -> Soil; Soil -> Root_Uptake; Root_Uptake -> Translocation; Translocation -> PSII_Inhibition; PSII_Inhibition -> Photosynthesis_Block; Photosynthesis_Block -> Weed_Death; } dot Caption: Workflow of this compound's herbicidal action.

The discovery and successful development of this compound marked a significant advancement in chemical weed control technology. Its efficacy, crop selectivity, and residual activity provided farmers with a valuable tool for improving crop yields and reducing labor-intensive manual weeding. The foundational research conducted by J.R. Geigy in the 1950s laid the groundwork for the widespread and long-standing use of this compound in agriculture worldwide.

References

Simazine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of simazine in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound, enabling informed decisions in formulation, analytical method development, and experimental design. This document presents quantitative solubility data, details on experimental protocols for solubility determination, and a logical workflow for solvent selection.

This compound Solubility Data

The solubility of this compound in a range of organic solvents is summarized in the table below. These values have been compiled from various scientific and regulatory sources. It is important to note that solubility is temperature-dependent, and the provided data reflects measurements at the specified temperatures.

Organic SolventSolubility (g/L)Temperature (°C)
Acetone1.5[1]25[1]
1.32[2]20[2]
Chloroform0.9[3]20[3]
Diethyl Ether0.3[3]25[3]
Ethanol0.57[1]25[1]
Methanol0.4[3][4]20[3][4]
n-Hexane0.0031[1]25[1]
n-Octanol0.39[1]25[1]
Petroleum Ether0.002[3][4]20[3][4]
Toluene0.13[1]25[1]

Experimental Protocols for Solubility Determination

The determination of this compound's solubility in organic solvents typically follows methodologies adapted from established guidelines for solubility testing, such as the OECD Guideline 105. While this guideline was originally developed for water solubility, its principles are applicable to organic solvents with appropriate modifications. The most common method employed is the Flask Method .

Principle of the Flask Method

The Flask Method, a saturation shake-flask technique, is suitable for determining the solubility of substances, like this compound, that have a solubility greater than 10⁻² g/L. The core principle involves agitating an excess amount of the test substance in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the concentration of this compound in the saturated solution is determined analytically.

Key Experimental Steps:
  • Preparation of the Test System: An excess amount of solid, finely ground this compound is added to a flask containing the organic solvent of interest. The use of a pure, analytical grade this compound is crucial for accurate results.

  • Equilibration: The flask is sealed and agitated in a constant temperature environment, typically a mechanical shaker or a thermostatically controlled water bath. The temperature should be maintained within ± 0.5 °C of the target temperature. The agitation period is critical and must be long enough to ensure that equilibrium is reached. Preliminary tests are often conducted to determine the necessary equilibration time.

  • Phase Separation: Once equilibrium is achieved, the undissolved this compound particles must be separated from the saturated solution. This is typically accomplished by centrifugation at a controlled temperature to avoid any change in solubility. Filtration can also be used, but care must be taken to ensure the filter material does not adsorb the solute and that the process does not alter the temperature of the solution.

  • Analysis of the Saturated Solution: The concentration of this compound in the clear, saturated supernatant or filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the quantification of this compound. A calibration curve is generated using standard solutions of known this compound concentrations to accurately determine the concentration in the experimental samples.

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for a specific application involving this compound depends on several factors, with solubility being a primary consideration. The following diagram illustrates a logical workflow to guide this selection process.

Caption: A workflow for selecting an appropriate organic solvent for this compound.

This guide provides essential technical information regarding the solubility of this compound in organic solvents. For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of your experiment or process.

References

Methodological & Application

Application Note and Protocols for the Analytical Detection of Simazine in Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of established and emerging analytical methods for the quantitative determination of simazine in water samples. It includes detailed protocols for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as immunoassay methods like Enzyme-Linked Immunosorbent Assay (ELISA) and sensor-based approaches. The information is intended to guide researchers in selecting and implementing the most appropriate method based on sensitivity, selectivity, and laboratory capabilities.

Introduction to this compound Detection

This compound (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used pre-emergence herbicide for controlling broad-leaved and grassy weeds.[1] Due to its persistence in soil and moderate water solubility, it can leach into ground and surface water, posing potential risks to environmental and human health.[1] Regulatory bodies worldwide have set maximum concentration limits for this compound in drinking water, necessitating sensitive and reliable analytical methods for its monitoring.[2][3] This application note details several analytical techniques for the accurate quantification of this compound in various water matrices.

Analytical Methodologies

The primary methods for this compound detection include chromatographic, immunochemical, and electrochemical techniques. The choice of method often depends on the required detection limits, sample throughput, and available instrumentation.

Chromatographic Methods

Chromatographic methods are the gold standard for pesticide analysis, offering high selectivity and sensitivity. They involve separating this compound from other compounds in the sample matrix followed by detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase. For this compound analysis, it is commonly paired with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). HPLC-DAD allows for the identification and quantification of this compound based on its UV absorbance spectrum.[4] LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level detection.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[7] Water samples typically require a pre-concentration and extraction step to transfer the this compound into an organic solvent before injection into the GC system.[1][7][8] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.[7]

Immunoassay Methods

Immunoassays, particularly ELISA, offer a rapid, cost-effective, and high-throughput screening alternative to chromatographic methods.[9][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method utilizes the specific binding of antibodies to this compound.[9] In a competitive ELISA format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the this compound concentration in the sample.[11][12] While ELISA is excellent for screening, positive results are often confirmed using a chromatographic method.[9][13]

Sensor-Based Methods

Electrochemical sensors and nanobiosensors are emerging as promising tools for rapid, on-site detection of pesticides.

  • Electrochemical Sensors: These sensors often use molecularly imprinted polymers (MIPs) that act as artificial receptors with high affinity and selectivity for this compound.[14][15][16] The binding of this compound to the MIP-coated electrode causes a measurable change in an electrical signal (e.g., potential or current).[14]

  • Nanobiosensors: These devices utilize biological recognition elements, such as enzymes, immobilized on a nanoscale transducer. For instance, a tyrosinase-functionalized cantilever nanobiosensor can detect this compound with high sensitivity.[17]

Quantitative Data Summary

The performance of various analytical methods for this compound detection is summarized below. These tables provide a comparative overview of key analytical parameters.

Table 1: Performance of Chromatographic Methods for this compound Detection in Water

MethodDetectorSample PreparationLimit of Detection (LOD)Recovery (%)Reference
HPLC UVDispersive Liquid-Liquid Microextraction0.04 µg/L60.7 - 91.4[18]
HPLC DADSolid-Phase Extraction (SPE) with MWCNTs9 ng/L (0.009 µg/L)82.6 - 103.7[4]
HPLC UVSPE with Heat-Treated Diatomaceous Earth0.21 ng/mL (0.21 µg/L)75.0 ± 1.9[19]
LC-MS/MS MS/MSDirect InjectionLOQ: 0.10 µg/LN/A[5]
LC-MS/MS MS/MSSolid-Phase Extraction (SPE)1 ng/mL (1 µg/L)~83-85[6]
GC Nitrogen-Phosphorus Detector (NPD)Methylene Chloride Extraction75 ng/L (0.075 µg/L)N/A[1]
GC Electrolytic ConductionChloroform Extraction0.2 µg/LN/A[2]
GC-MS Ion Trap MSSolid-Phase Extraction (SPE)1.7 ppt (B1677978) (for Atrazine)90.5 ± 3.5[7][20]
GC-MS MS (Full Scan)Carbon Cartridge SPELCMRL: 0.40 - 2.1 µg/LN/A[8]
GC-MS MS-SIMN/A0.1 pg/mL (0.0001 µg/L)93 - 103[21]

LOQ: Limit of Quantitation; LCMRL: Lowest Concentration Minimum Reporting Level; MWCNTs: Multiwalled Carbon Nanotubes.

Table 2: Performance of Immunoassay and Sensor-Based Methods

MethodTechniqueLimit of Detection (LOD)Linear/Dynamic RangeReference
ELISA Polyclonal/Monoclonal Antibodies~0.05 - 0.1 µg/L0.1 - 100 ppb (spiked samples)[9][10]
ELISA Competitive Assay0.05 ng/mL (0.05 µg/L)0.1 - 2 ng/mL[11]
ELISA Competitive Assay~1 ng/L (0.001 µg/L)50% B/Bo at 90 ng/L[12]
Nanobiosensor Tyrosinase-functionalized cantilever0.0117 ppb (µg/L)0.001 - 100 ppb[17]

Experimental Workflows and Logical Diagrams

The following diagrams illustrate the logical flow of sample analysis and the principles behind key techniques.

G Fig 1. General Workflow for this compound Analysis in Water cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing A 1. Water Sample Collection B 2. Filtration (0.45 µm filter) A->B C 3. Pre-concentration/Extraction (e.g., SPE, LLE) B->C D 4. Instrumental Analysis (HPLC, GC-MS, ELISA) C->D E 5. Quantification (Calibration Curve) D->E F 6. Data Reporting E->F

Caption: General Workflow for this compound Analysis in Water

G Fig 2. Solid-Phase Extraction (SPE) Workflow A 1. Condition Cartridge (Methanol, then Water) B 2. Load Water Sample A->B C 3. Wash Cartridge (Remove Interferences) B->C D 4. Elute this compound (Organic Solvent, e.g., Ethyl Acetate) C->D E 5. Concentrate Eluate (Nitrogen Evaporation) D->E F 6. Reconstitute in Mobile Phase E->F G Ready for Analysis (HPLC, GC-MS) F->G

Caption: Solid-Phase Extraction (SPE) Workflow

G Fig 3. Principle of Competitive ELISA A Antibodies coated on well surface B Add Sample (contains this compound) + Add Enzyme-labeled this compound C Wash away unbound components D Add substrate E Measure color development (Signal is inversely proportional to This compound concentration in sample)

Caption: Principle of Competitive ELISA

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for extracting triazines from water.[7][8][22]

Materials:

  • SPE Cartridges (e.g., C18 or Carbon-based)

  • Methanol (HPLC grade)

  • Ethyl Acetate (B1210297) or Dichloromethane (HPLC grade)

  • Ultrapure water

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Glassware (rinsed with solvent)[5]

Procedure:

  • Cartridge Conditioning: Pass 5 mL of ethyl acetate (or elution solvent), followed by 5 mL of methanol, and finally 10 mL of ultrapure water through the SPE cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 250-1000 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[7][8]

  • Washing: After loading, wash the cartridge with a small volume of ultrapure water to remove polar impurities.

  • Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped this compound by passing 5-10 mL of an appropriate organic solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture) through the cartridge.[8] Collect the eluate in a clean collection tube.

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of the initial mobile phase (for HPLC) or a suitable solvent (for GC-MS).[6] The sample is now ready for chromatographic analysis.

Protocol 2: Analysis by HPLC with DAD

This protocol is adapted from methods described for the analysis of triazines in water.[3][4][22]

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v).[3] Isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20-100 µL.[3][22]

  • Column Temperature: 30-40°C.

  • DAD Wavelength: Monitor at 220-235 nm for quantification and acquire full spectra for peak purity assessment.[3][22]

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/L). Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the reconstituted sample extracts (from Protocol 5.1).

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a standard. Quantify the concentration using the linear regression equation from the calibration curve.

Protocol 3: Analysis by GC-MS

This protocol is a general guide based on EPA methods and published literature.[1][7][8]

Instrumentation & Conditions:

  • GC-MS System: Gas chromatograph with a capillary column, coupled to a Mass Spectrometer (Quadrupole, Ion Trap, or TOF).

  • Column: DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial: 60-70°C, hold for 1-2 min.

    • Ramp: 10-20°C/min to 280-300°C.

    • Hold: 5-10 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for this compound include m/z 201, 186, 173, and 68.

Procedure:

  • System Tuning & Calibration: Tune the mass spectrometer according to the manufacturer's specifications. Prepare and run calibration standards to create a calibration curve.

  • Sample Analysis: Inject the prepared sample extract (from Protocol 5.1, ensuring the final solvent is suitable for GC, like ethyl acetate).

  • Data Analysis:

    • Identification: Confirm the presence of this compound by matching the retention time and the acquired mass spectrum with a reference standard.

    • Quantification: Calculate the concentration of this compound using the calibration curve based on the peak area of the target quantification ion(s) in SIM mode.

Protocol 4: Screening by Competitive ELISA

This is a generalized protocol for a commercial triazine ELISA kit. Always follow the specific manufacturer's instructions.

Materials:

  • Triazine/Simazine ELISA Kit (containing antibody-coated microtiter plate, enzyme conjugate, standards, substrate, and stop solution).

  • Micropipettes and multichannel pipette.

  • Microplate reader (450 nm).

  • Water samples (may require filtration but often no extraction).[12]

Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Standard/Sample Addition: Add a defined volume (e.g., 50 µL) of standards, controls, and water samples to the appropriate wells of the antibody-coated plate.

  • Enzyme Conjugate Addition: Add the enzyme-labeled this compound conjugate (e.g., 50 µL) to each well. Gently mix.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature. During this time, the sample this compound and the enzyme-labeled this compound will compete for binding to the antibodies.

  • Washing: Decant the contents of the plate and wash the wells 3-5 times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the color substrate (e.g., TMB) to each well and incubate for a set time (e.g., 15-30 minutes) for color development.

  • Stop Reaction: Add the stop solution to each well to halt the color development. The solution will typically change color (e.g., from blue to yellow).

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the percent binding (%B/B₀) for each standard and sample. Construct a standard curve by plotting %B/B₀ versus concentration. Determine the this compound concentration in the samples from this curve.

References

Application Note: Protocols for the Extraction of Simazine from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simazine [2-chloro-4,6-bis(ethylamino)-1,3,5-triazine] is a widely utilized s-triazine herbicide for controlling broadleaf and grassy weeds in various agricultural and non-agricultural settings.[1] Due to its chemical stability and persistence, this compound can remain in soil for extended periods, posing a risk of contamination to groundwater and surrounding ecosystems.[1][2] Consequently, robust and efficient analytical methods are essential for monitoring its residues in soil to ensure environmental safety and regulatory compliance. This application note provides detailed protocols for three common and effective methods for extracting this compound from soil samples: QuEChERS, Microwave-Assisted Extraction (MAE), and Liquid-Liquid Extraction (LLE). These methods are followed by analytical determination using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS).

Experimental Protocols

This section details the step-by-step procedures for the extraction of this compound from soil.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS approach is a streamlined method that combines extraction and cleanup in a few simple steps, making it highly efficient for multi-residue analysis.[3]

1.1. Principle This method employs a two-step process. First, this compound is extracted from the soil sample using acetonitrile (B52724). Subsequently, a cleanup step using dispersive solid-phase extraction (dSPE) is performed to remove interfering matrix components like lipids, pigments, and organic acids before instrumental analysis.[3]

1.2. Materials and Reagents

  • Soil Sample (air-dried and sieved)

  • 50 mL Centrifuge Tubes

  • Acetonitrile (ACN)

  • Deionized Water

  • QuEChERS Extraction Salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • dSPE Cleanup Tubes containing Primary Secondary Amine (PSA) and C18 sorbents

  • Vortex Mixer

  • Centrifuge

1.3. Extraction Procedure

  • Weigh 3 g of air-dried soil into a 50 mL centrifuge tube.[3]

  • Add 7 mL of deionized water to hydrate (B1144303) the sample and vortex briefly. Let it stand for 30 minutes.[3]

  • Add 10 mL of acetonitrile to the tube.[3]

  • Add the appropriate QuEChERS extraction salt packet.

  • Immediately cap the tube and shake vigorously (manually or mechanically) for 2-5 minutes.[3]

  • Centrifuge the tube for 5 minutes at ≥3000 rcf (relative centrifugal force).[3]

1.4. dSPE Cleanup

  • Transfer 1 mL of the supernatant (acetonitrile extract) to a dSPE cleanup tube.[3]

  • Vortex the tube for 30 seconds to 1 minute.[3]

  • Centrifuge for 2 minutes at ≥5000 rcf.[3]

  • Collect the purified supernatant and transfer it to an autosampler vial for analysis. The extract can be analyzed directly or after solvent exchange, depending on the analytical instrument requirements.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE is a rapid extraction technique that uses microwave energy to heat the solvent and soil matrix, accelerating the extraction of analytes.

2.1. Principle Microwave energy directly heats the solvent, leading to a rapid increase in temperature and pressure within a closed vessel. This enhances the desorption of this compound from soil particles into the solvent, significantly reducing extraction time and solvent consumption compared to traditional methods.[4]

2.2. Materials and Reagents

  • Soil Sample (air-dried and sieved)

  • Microwave Extraction System with appropriate vessels

  • Acetonitrile (ACN) or other suitable solvent (e.g., Methanol)[4][5]

  • Glass Fiber Filters

  • Syringe or filtration apparatus

2.3. Extraction Procedure

  • Weigh 5 g of dried, sieved soil into a microwave extraction vessel.

  • Add 10 mL of acetonitrile.[4]

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction parameters: heat the sample to 90°C and hold for 5 minutes.[4]

  • After the extraction cycle, allow the vessel to cool to room temperature.

  • Filter the extract through a glass fiber filter to remove soil particles.

  • The resulting extract is ready for cleanup (if necessary) or direct analysis by HPLC or GC.[4]

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method based on the partitioning of this compound between two immiscible liquid phases.

3.1. Principle this compound is first extracted from the soil matrix into an organic solvent. The extract is then purified by partitioning with an immiscible aqueous phase to remove polar interferences.

3.2. Materials and Reagents

  • Soil Sample (air-dried and sieved)

  • Acetone[6]

  • Methylene (B1212753) Chloride (Dichloromethane)[6]

  • Saturated Sodium Chloride (NaCl) solution[6]

  • Deionized Water

  • Separatory Funnel

  • Filter Paper

  • Magnetic Stirrer or Mechanical Shaker

  • Rotary Evaporator

3.3. Extraction Procedure

  • Weigh 10 g of soil into a conical flask.[6]

  • Add 10 cm³ of acetone (B3395972) and stir the mixture for 1 hour using a magnetic stirrer.[6]

  • Filter the extract through medium-density filter paper.[6]

  • Return the soil residue to the flask, add 5 cm³ of acetone, and stir for another hour.[6]

  • Filter the extract again and combine the two filtrates.[6]

  • Transfer the combined acetone extract to a separatory funnel.

  • Add 50 cm³ of distilled water, 3 cm³ of saturated NaCl solution, and 7 cm³ of methylene chloride.[6]

  • Shake the funnel vigorously for 5 minutes, periodically venting the pressure.[6]

  • Allow the layers to separate. Collect the lower organic layer (methylene chloride).

  • The extract can be concentrated using a rotary evaporator and reconstituted in a suitable solvent for analysis.[7]

Data Presentation

The efficiency of different extraction methods for this compound and other triazine herbicides from soil is summarized below. Recovery percentages indicate the amount of analyte successfully extracted from the sample matrix.

Extraction MethodSolvent SystemAnalyteRecovery Percentage (%)Reference
Microwave-Assisted Extraction (MAE)AcetonitrileThis compound82.3 - 100.3%[4]
QuEChERSAcetonitrile:WaterAtrazine (B1667683) (structurally similar)83 - 113%[8]
Matrix Solid-Phase Dispersion (MSPD)DichloromethaneThis compound (in sugarcane)86.9 - 94.7%[9]
Microwave-Assisted Extraction (MAE)Dichloromethane-Methanol (90:10)Triazines89 - 103%[5]
Accelerated Solvent ExtractionMethanolAtrazine (structurally similar)Significantly higher than Hexane[5]

Visualized Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from soil samples.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification & Concentration cluster_analysis Analysis Sample 1. Soil Sample Collection Prep 2. Air Dry, Sieve & Homogenize Sample->Prep Ext_Start Prep->Ext_Start QuEChERS 3a. QuEChERS (Acetonitrile) Ext_Start->QuEChERS MAE 3b. MAE (Acetonitrile) Ext_Start->MAE LLE 3c. LLE (Acetone/DCM) Ext_Start->LLE Centrifuge 4. Centrifugation QuEChERS->Centrifuge MAE->Centrifuge LLE->Centrifuge Cleanup 5. dSPE / SPE Cleanup Centrifuge->Cleanup Evap 6. Evaporation & Reconstitution Cleanup->Evap Analysis 7. LC-MS/MS or GC-MS Analysis Evap->Analysis Report 8. Data Reporting Analysis->Report

Caption: General workflow for this compound extraction and analysis from soil samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Simazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of the herbicide simazine in various environmental and agricultural matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound, a widely used triazine herbicide for controlling broadleaf and grassy weeds, can persist in soil and water, necessitating sensitive and reliable analytical methods for its monitoring.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or mass spectrometry (MS) detection is a robust and widely adopted technique for the determination of this compound residues.[3][4][5] This application note outlines the key methodologies, including sample preparation and chromatographic conditions, for the analysis of this compound in water, soil, and various agricultural products.

Principles of HPLC Separation for this compound

Reversed-phase HPLC is the most common approach for this compound analysis.[3][6] In this technique, a nonpolar stationary phase (typically C18) is used with a more polar mobile phase. This compound, being a moderately nonpolar compound, is retained on the column and then eluted by a mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water.[3][6] Separation from other components in the sample matrix is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte for sensitive detection. The choice of method depends on the sample matrix.

a) Water Samples (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common and effective technique for the preconcentration and cleanup of this compound from water samples.[1][7][8]

  • Materials:

    • C18 or polymeric SPE cartridges (e.g., Bond-Elut ENV)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (HPLC grade)

    • Phosphate buffer (pH 7.0)

    • Vacuum manifold for SPE

  • Protocol:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through it.[9] Do not allow the cartridge to dry out.

    • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Elution: Elute the retained this compound from the cartridge with a small volume of a suitable solvent, such as 5 mL of methanol or acetonitrile, into a collection vial.[9]

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. The sample is now ready for injection.

b) Soil Samples (Solid-Liquid Extraction)

  • Materials:

    • Methanol (HPLC grade)

    • Concentrated Hydrochloric Acid (optional, for hydroxy-simazine)

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Protocol:

    • Extraction: Weigh a known amount of soil (e.g., 50 g) into a flask. Add a suitable extraction solvent, such as methanol or a methanol/water mixture.[10] For hydroxy-simazine, refluxing with a methanol/concentrated hydrochloric acid mixture may be necessary.[10]

    • Sonication/Shaking: Agitate the mixture using a mechanical shaker or sonicator for a defined period (e.g., 30 minutes) to ensure efficient extraction.

    • Centrifugation: Centrifuge the sample to separate the soil particles from the extract.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

c) Agricultural Products (e.g., Sugarcane, Olive Oil) (Matrix Solid-Phase Dispersion - MSPD)

MSPD is an effective technique for the simultaneous extraction and cleanup of this compound from complex solid and semi-solid matrices.[2][6]

  • Materials:

    • Dispersing sorbent (e.g., EnvirElut, aminopropyl)[2][6]

    • Florisil or other cleanup sorbent

    • Dichloromethane (B109758) or Acetonitrile (HPLC grade)

  • Protocol:

    • Blending: Homogenize a known amount of the sample (e.g., 2 g of sugarcane) with a dispersing sorbent (e.g., 2 g of EnvirElut) in a mortar and pestle until a homogeneous mixture is obtained.[2]

    • Column Packing: Transfer the mixture into an empty SPE cartridge.

    • Elution: Elute the this compound from the mixture with a suitable solvent, such as dichloromethane or acetonitrile.[2]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • UV/Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.[3] For example, a gradient or isocratic elution with acetonitrile:water (60:40, v/v) can be effective.[3]

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Injection Volume: 10-20 µL.[6]

    • Column Temperature: Ambient or controlled at 25 °C.[6]

    • Detection Wavelength: this compound exhibits strong absorbance around 220-230 nm. A wavelength of 223 nm or 230 nm is often used for detection.[2][6]

HPLC-MS/MS Analysis

For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Specific precursor and product ion transitions for this compound need to be optimized on the instrument.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analysis obtained from various studies.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (Water)[3]Method 2 (Olive Oil)[6]Method 3 (Sugarcane)[2]Method 4 (Water)[7][8]
Column C18Symmetry C18 (4.6 x 150 mm, 5 µm)C18Not Specified
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile:Water (with 10% Methanol) (85:15, v/v)Acetonitrile:WaterEthanol (as eluent)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minNot Specified
Detector UVUVUVUV
Wavelength Not Specified223 nm230 nmNot Specified
Injection Volume Not Specified20 µL20 µLNot Specified

Table 2: Performance Characteristics of this compound HPLC Methods

ParameterWater Samples[7][8]Olive Oil[6]Sugarcane[2]Drinking Water (LC-MS/MS)[12]
Linearity Range 1-300 ng/mL0.05-1.50 µg/mLNot Specified1-100 ng/mL
Correlation Coefficient (r²) 0.9990.9991Not SpecifiedNot Specified
Limit of Detection (LOD) 0.21 ng/mL0.0127 µg/g0.02 ppm1 ng/mL
Limit of Quantification (LOQ) Not Specified0.0540 µg/gNot SpecifiedNot Specified
Recovery (%) 75.0 ± 1.9> 9186.9 - 94.783-85

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Water, Soil, etc.) Extraction Extraction (SPE, LLE, MSPD) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data Data Acquisition & Analysis Detection->Data HPLC_Separation_Principle cluster_system HPLC System cluster_separation Separation Mechanism MobilePhase Mobile Phase (Polar) (e.g., Acetonitrile/Water) Pump Pump MobilePhase->Pump Injector Injector (Sample Introduced) Pump->Injector Column Stationary Phase (Nonpolar) (C18 Column) Injector->Column Detector Detector (UV/MS) Column->Detector Interaction Differential Partitioning DataSystem Data System Detector->DataSystem This compound This compound (Analyte) This compound->Interaction Matrix Matrix Components Matrix->Interaction Interaction->this compound Interaction->Matrix Analytical_Steps_Logic Start Define Analytical Objective (Quantify this compound) MatrixSelection Select Sample Matrix (Water, Soil, Food) Start->MatrixSelection MethodDevelopment Develop/Select Analytical Method MatrixSelection->MethodDevelopment SamplePrep Sample Preparation Protocol MethodDevelopment->SamplePrep InstrumentalAnalysis Instrumental Analysis (HPLC) MethodDevelopment->InstrumentalAnalysis SamplePrep->InstrumentalAnalysis MethodValidation Method Validation (Linearity, LOD, LOQ, Recovery) InstrumentalAnalysis->MethodValidation RoutineAnalysis Routine Sample Analysis MethodValidation->RoutineAnalysis Reporting Data Interpretation & Reporting RoutineAnalysis->Reporting

References

Application Note: Determination of Simazine in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of simazine, a widely used triazine herbicide, in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein cover sample preparation from water and soil, instrumental analysis, and data processing. The methodologies are designed to deliver high accuracy, precision, and low detection limits, making them suitable for environmental monitoring and risk assessment. All quantitative data is summarized for clear comparison, and experimental workflows are visually represented.

Introduction

This compound is a selective herbicide used to control broadleaf weeds and annual grasses in a variety of agricultural and non-agricultural settings.[1] Due to its persistence in soil and potential for groundwater contamination, sensitive and specific analytical methods are required for its detection and quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of this compound and other triazine herbicides.[2][3][4] This document provides detailed protocols for the analysis of this compound in environmental samples, including sample extraction, cleanup, and GC-MS analysis.

Experimental Protocols

Sample Preparation

1.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is adapted for the pre-concentration of this compound from water samples.[2][3]

  • Sample Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes with two 5 mL aliquots of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of acetone (B3395972) for GC-MS analysis.[5]

1.2. Soil and Sugarcane Samples: Matrix Solid-Phase Dispersion (MSPD)

This protocol is effective for the extraction of this compound from complex solid matrices like soil and sugarcane.[4]

  • Sample Homogenization: Homogenize 2 g of the soil or sugarcane sample with 2 g of a suitable sorbent (e.g., Bondesil-EnvirElut) in a glass mortar until a uniform, dry powder is obtained.[4]

  • Column Packing: Transfer the mixture into an empty SPE column.

  • Elution: Elute this compound from the column with 20 mL of dichloromethane, collecting the eluate.[4]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent and volume (e.g., 1 mL of methanol or acetone) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterCondition 1Condition 2
Gas Chromatograph Thermo Scientific TRACE GC Ultra[5]Finnigan MAT GCQ Model[6]
Column TraceGOLD TG-5SilMS, 30 m x 0.25 mm x 0.25 µm[5]DB-5MS, 30 m x 0.32 mm x 0.25 µm[6]
Injector Splitless, 275°C[5]Splitless, 280°C[7]
Injection Volume 1 µL[5]1 µL[7]
Carrier Gas Helium, 1.5 mL/min (constant flow)[5]Helium[6]
Oven Program 60°C (5 min), then 8°C/min to 300°C (10 min)[5]65°C (1 min), 30°C/min to 165°C (7 min), 6°C/min to 200°C (11 min), 25°C/min to 225°C (3 min)[6]
Mass Spectrometer Thermo Scientific Ion Trap MS[5]Finnigan MAT GCQ Model[6]
Ionization Mode Electron Ionization (EI)[6]Electron Ionization (EI)[6]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)Full Scan or Selected Ion Monitoring (SIM)
Transfer Line Temp. -275°C[6]
Ion Source Temp. -175°C[6]
Selected Ions (SIM) m/z 186, 201[6]-

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound using GC-MS based on various studies.

Table 1: Detection and Quantification Limits

MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
WaterGC-MS-SIM0.1 pg/mL-[8]
Drinking WaterGC-MS0.10 - 0.69 µg/L0.40 - 2.1 µg/L[9]
SugarcaneHPLC-UV-0.1 ppm[4]

Table 2: Recovery Studies

MatrixSpiking LevelRecovery (%)Reference
Water-93 - 103%[8]
Soil-91 - 102%[8]
Water24, 200, 1000 ng/L83 - 94%[2]
Sugarcane0.1 - 0.5 ppm-[4]

Visualized Workflows

Figure 1: Workflow for this compound Analysis in Water Samples cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Water Sample Collection B Filtration (0.45 µm) A->B C SPE Cartridge Conditioning (Methanol, Water) B->C D Sample Loading C->D E Cartridge Washing D->E F Cartridge Drying E->F G Elution (Ethyl Acetate) F->G H Concentration (Nitrogen Evaporation) G->H I Reconstitution (Acetone) H->I J Injection into GC-MS I->J K Data Acquisition (Full Scan / SIM) J->K L Data Processing K->L Figure 2: Workflow for this compound Analysis in Solid Samples cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Soil/Sugarcane Sample B Homogenization with Sorbent (MSPD) A->B C Packing into Column B->C D Elution (Dichloromethane) C->D E Concentration (Nitrogen Evaporation) D->E F Reconstitution E->F G Injection into GC-MS F->G H Data Acquisition G->H I Quantification H->I

References

Preparation of Simazine Stock Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine, a chloro-s-triazine herbicide, has been widely used in agriculture for the control of broadleaf and grassy weeds. Its primary mode of action is the inhibition of photosynthesis in plants.[1] Beyond its agricultural applications, this compound has garnered attention in toxicological and biomedical research due to its potential endocrine-disrupting properties and other off-target effects. Accurate and reproducible preparation of this compound stock solutions is a critical first step for in vitro and in vivo studies designed to elucidate its biological effects. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for experimental purposes.

Data Presentation

This compound Properties
PropertyValueSource
Molecular FormulaC₇H₁₂ClN₅PubChem
Molecular Weight201.66 g/mol PubChem
AppearanceWhite crystalline solidChemicalBook[2]
Melting Point225-227 °CWikipedia[3]
Solubility of this compound

The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions. The following table summarizes its solubility at or near room temperature.

SolventSolubilitySource
Water5 mg/LWikipedia[3], ChemicalBook[2]
Methanol400 mg/LChemicalBook[2]
Ethanol570 mg/LPubChem[4]
Acetone1500 mg/LPubChem[4]
Dichloromethane0.576 g/LECHA[5]
ChloroformSlightly solubleWikipedia[3], ChemicalBook[2]
Toluene130 mg/LPubChem[4]
n-Hexane3.1 mg/LPubChem[4]
Petroleum Ether2 mg/LChemicalBook[2]
Dimethyl Sulfoxide (B87167) (DMSO)12 mg/mLTargetMol[6]

Due to its low aqueous solubility, organic solvents are typically required for preparing concentrated stock solutions.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Ethanol, absolute, sterile-filtered

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 201.66 g/mol x 1000 mg/g

      • Mass = 2.0166 mg

  • Weighing:

    • In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh approximately 2.02 mg of this compound powder using a calibrated analytical balance.

    • Transfer the weighed powder into a sterile amber glass vial or a polypropylene tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the vial containing the this compound powder.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Protect from light.[1][7]

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh from the stock solution for each experiment. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the cell culture medium to avoid solvent-induced cytotoxicity, typically ≤0.1% (v/v).

Example: Preparation of a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.

  • Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final desired concentration of 10 µM.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution dilute1 Serial Dilution in Cell Culture Medium thaw->dilute1 treat Treat Cells with Working Solution dilute1->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Cell Viability) incubate->assay G cluster_pathway This compound's Effect on Relaxin Signaling This compound This compound rxfp1 RXFP1 Receptor This compound->rxfp1 Inhibits Expression g_proteins G-Proteins rxfp1->g_proteins Activates adenylyl_cyclase Adenylyl Cyclase g_proteins->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Produces erk_nfkb ERK / NF-κB camp->erk_nfkb Activates target_genes Target Genes (Nos2, Nos3, Vegf, Mmp9) erk_nfkb->target_genes Stimulates no_production Nitric Oxide (NO) Production target_genes->no_production Leads to

References

Application Note: Solid-Phase Extraction for Simazine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Simazine is a widely used triazine herbicide for controlling broadleaf and grassy weeds in various agricultural and non-agricultural settings. Due to its persistence in soil and potential to contaminate water sources, sensitive and reliable methods for its detection and quantification are crucial for environmental monitoring and food safety.[1] Solid-phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction for sample preparation, offering higher enrichment factors, reduced consumption of organic solvents, and more effective sample cleanup.[2][3] This application note provides a detailed protocol for the extraction and pre-concentration of this compound from water, soil, and plant tissue samples using SPE, followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound.

Table 1: Recovery of this compound from Water Samples

SPE Cartridge TypeSample VolumeElution SolventAnalytical MethodSpiking LevelRecovery Rate (%)Reference
C18500 mLMethanol (B129727)GC-NPDNot Specified>80[3]
Supelclean LC-1820 mLMethanolHPLC-UV10 ppb102 ± 1[4]
Supelclean LC-1820 mLMethanolHPLC-UV100 ppb100 ± 4[4]
Supelclean LC-1820 mLMethanolHPLC-UV1 ppm97.2 ± 0.9[4]
Molecularly Imprinted PolymerNot SpecifiedNot SpecifiedNot SpecifiedNot Specified91[1]
Envi-carbNot SpecifiedNot SpecifiedHPLC/DAD, GC/FIDNot Specified101 ± 5.6[5]
C181 LEthyl Acetate / Dichloromethane (B109758):Methanol (9:1)GC/MS200 ppt (B1677978)90.5 ± 3.5 (for Atrazine)[6]

Table 2: Recovery of this compound from Soil and Plant Samples

Sample MatrixSPE Cartridge TypeExtraction SolventElution SolventAnalytical MethodSpiking LevelRecovery Rate (%)Reference
Plant TissueSupelclean LC-SCXMethylene (B1212753) chloride:acetone (4:1)MethanolHPLC-UV2 ppm>92[4]
SugarcaneBond Elut florisilDichloromethaneDichloromethaneHPLC-UV0.1-0.5 ppm86.9-94.7[7]
Soil and CropsNot SpecifiedNot SpecifiedNot SpecifiedLC-FLNot Specified84-95[8]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodLODLOQReference
LC-FL1.1 ng/gNot Specified[8]
HPLC-UV2.6 µg/L (after 5-fold pre-concentration)8.0 µg/L (after 5-fold pre-concentration)[9]
LC/MS/MSNot Specified0.10 ppb[10]
GC/MS1.7 ppt (for Atrazine)Not Specified[6]

Experimental Protocols

This section details the methodologies for the solid-phase extraction of this compound from various environmental and biological matrices.

Materials and Reagents

  • SPE Cartridges: C18 (500 mg), Oasis HLB, Supelclean LC-SCX, or other suitable polymeric or silica-based cartridges.[3]

  • Solvents: HPLC-grade methanol, acetonitrile (B52724), ethyl acetate, methylene chloride, and acetone.

  • Reagents: Deionized water, nitrogen gas, anhydrous sodium sulfate (B86663).

  • Standards: Certified reference standard of this compound.

  • Apparatus: SPE vacuum manifold, vacuum pump, evaporator, conical tubes, centrifuge.

Sample Preparation

  • Water Samples: Collect water samples in clean glass bottles and store them at 4°C. If necessary, filter the samples to remove particulate matter before extraction.[2]

  • Soil Samples: Extract a known weight of the soil sample with a suitable solvent mixture such as methanol:water or acetonitrile:water using mechanical shaking or sonication. Centrifuge or filter the extract to separate the supernatant for SPE cleanup.[2]

  • Plant Tissue Samples: Homogenize the plant tissue. A common extraction procedure involves shaking a mixture of the shredded plant tissue with anhydrous sodium sulfate and a solvent mixture like methylene chloride:acetone (4:1).[4]

Solid-Phase Extraction (SPE) Protocol

The following is a general protocol that can be adapted based on the specific sample matrix and the chosen SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.[2]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not dry out before sample loading.[2]

  • Sample Loading:

    • Pass the prepared sample extract (typically 50-500 mL for water samples) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[2]

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.[2]

    • For samples with complex matrices, an additional wash with a weak organic solvent mixture may be necessary.

    • Dry the cartridge under vacuum for about 15 minutes to remove excess water.[2]

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 3-5 mL) of an appropriate organic solvent such as methanol, ethyl acetate, or a mixture of dichloromethane and methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL to 1 mL) of a suitable solvent (e.g., acetonitrile or the mobile phase for HPLC analysis) before instrumental analysis.[2]

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water, Soil, or Plant Sample Extraction Liquid Extraction / Filtration Sample->Extraction Conditioning 1. Cartridge Conditioning (Methanol, Water) Extraction->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Deionized Water) Loading->Washing Elution 4. Elution (Organic Solvent) Washing->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution Analysis 7. Instrumental Analysis (HPLC or GC-MS) Reconstitution->Analysis

Figure 1: General workflow for the solid-phase extraction and analysis of this compound.

Solid-phase extraction is a robust and efficient method for the concentration and purification of this compound from a variety of sample matrices. The choice of SPE sorbent and elution solvent should be optimized based on the specific characteristics of the sample to achieve high recovery and low limits of detection. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of this compound.

References

Application Notes and Protocols for Simazine in Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of simazine in herbicide resistance studies. Detailed protocols for resistance screening, and molecular and biochemical analysis are included to facilitate the investigation of this compound resistance mechanisms in various weed species.

Application Notes

This compound is a pre-emergent herbicide belonging to the triazine class, widely used for the control of broadleaf and grassy weeds in a variety of agricultural and non-crop settings. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] this compound binds to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport and ultimately leading to plant death in susceptible species.[2][3]

The continuous use of this compound has led to the evolution of resistant weed biotypes, posing a significant challenge to effective weed management.[3] Understanding the mechanisms of resistance is crucial for developing sustainable control strategies. Resistance to this compound can be broadly categorized into two types:

  • Target-Site Resistance (TSR): This is the most common mechanism of resistance to triazine herbicides.[4] It typically involves a single nucleotide polymorphism (SNP) in the chloroplast gene psbA, which codes for the D1 protein.[2] This mutation, most frequently a serine to glycine (B1666218) substitution at codon 264, alters the herbicide-binding site, reducing the affinity for this compound and allowing photosynthesis to continue even in the presence of the herbicide.[4]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. For this compound, NTSR can be conferred by enhanced metabolism, where the herbicide is detoxified by enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs).[5] These enzymes modify the this compound molecule, rendering it non-toxic to the plant.

Data Presentation

The following tables summarize key quantitative data related to this compound application and resistance.

Table 1: Recommended this compound Application Rates for Weed Control in Various Crops

CropApplication Rate (kg a.i./ha)Soil TypeApplication Timing
Corn1.1 - 2.2Light to MediumPre-emergence
Fruit and Nut Crops (established)2.2 - 4.5Medium to HeavyPre-emergence to weed-free soil
Grapes (established)2.2 - 5.4Medium to HeavyPre-emergence to weed-free soil
Christmas Tree Plantations2.2 - 4.5Medium to HeavyPre-emergence to weed-free soil
Non-crop areas5.6 - 22.4VariesPre-emergence for long-term control

Note: Application rates are general recommendations and may vary based on specific product labels, local regulations, weed pressure, and soil organic matter content.[6][7][8]

Table 2: Comparative this compound Efficacy (GR₅₀/ED₅₀) on Susceptible (S) and Resistant (R) Weed Biotypes

Weed SpeciesParameterSusceptible (S) Biotype (kg a.i./ha)Resistant (R) Biotype (kg a.i./ha)Resistance Index (RI) (R/S)
Amaranthus retroflexusGR₅₀0.08> 10.0> 125
Chenopodium albumGR₅₀0.1215.0125
Senecio vulgarisGR₅₀0.05> 5.0> 100
Poa annuaLD₅₀0.5> 10.0> 20
Murdannia nudifloraED₅₀ (Injury)≥5.1 (for 50% injury)Not ApplicableNot Applicable

GR₅₀: Herbicide dose required to cause a 50% reduction in plant growth (biomass). ED₅₀: Herbicide dose required to cause a 50% effect (e.g., injury). LD₅₀: Herbicide dose required to cause 50% mortality. Resistance Index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant biotype by that of the susceptible biotype.[9][10]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Confirmation

This protocol is fundamental for confirming suspected herbicide resistance and quantifying its level.[11][12]

Objective: To determine the dose of this compound required to inhibit growth by 50% (GR₅₀) in suspected resistant and known susceptible weed populations.

Materials:

  • Seeds from suspected resistant (R) and known susceptible (S) weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled temperature and light conditions.

  • This compound formulation.

  • Laboratory sprayer calibrated to deliver a precise volume.

  • Drying oven and analytical balance.

Procedure:

  • Plant Preparation:

    • Sow seeds of both R and S biotypes in pots and allow them to germinate and grow.

    • If necessary, thin seedlings to a uniform number per pot (e.g., 3-5 plants) at the 1-2 leaf stage.

    • Grow plants under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.[11]

  • Herbicide Application:

    • Prepare a range of this compound concentrations. A typical series would include a non-treated control (0) and doses equivalent to 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate for that weed species.

    • Apply the different herbicide doses to the respective pots using a calibrated laboratory sprayer. Ensure even coverage.

    • Include at least four replicate pots for each dose and each biotype.

  • Post-Treatment Growth and Assessment:

    • Return the treated plants to the growth chamber or greenhouse.

    • After 21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-70°C for 72 hours, or until a constant weight is achieved.

    • Measure the dry weight of each sample.

  • Data Analysis:

    • Express the dry weight of each treated replicate as a percentage of the mean dry weight of the non-treated control for that biotype.

    • Use a non-linear regression model (e.g., a three or four-parameter log-logistic model) to plot the percentage dry weight against the logarithm of the herbicide dose.

    • From the resulting dose-response curves, determine the GR₅₀ value for both the R and S populations.[12]

    • Calculate the Resistance Index (RI) as: RI = GR₅₀ (R) / GR₅₀ (S) . An RI greater than 1 indicates resistance.

Mandatory Visualizations

cluster_S Susceptible Plant cluster_R Resistant Plant S_PSII Photosystem II (PSII) D1 Protein S_ET Electron Transport S_PSII->S_ET Block BLOCKS S_PSII->Block S_Photo Photosynthesis S_ET->S_Photo S_Growth Plant Growth S_Photo->S_Growth Death Plant Death S_Photo->Death Inhibited R_PSII Photosystem II (PSII) Mutated D1 Protein (psbA gene) R_ET Electron Transport R_PSII->R_ET NoBlock No Effect R_PSII->NoBlock R_Photo Photosynthesis R_ET->R_Photo R_Growth Plant Growth R_Photo->R_Growth This compound This compound This compound->S_PSII This compound->R_PSII Block->S_ET NoBlock->R_ET

Caption: this compound's mechanism of action and target-site resistance pathway.

Protocol 2: Molecular Analysis of Target-Site Resistance (psbA Gene Sequencing)

This protocol identifies the genetic basis of target-site resistance.

Objective: To amplify and sequence the psbA gene to detect mutations known to confer resistance to triazine herbicides.

Materials:

  • Leaf tissue from R and S plants.

  • DNA extraction kit (e.g., DNeasy Plant Mini Kit).

  • PCR thermocycler.

  • Taq DNA polymerase, dNTPs, and PCR buffer.

  • Primers for the psbA gene (see Table 3).

  • Gel electrophoresis equipment.

  • PCR product purification kit.

  • Sanger sequencing service.

  • Sequence analysis software (e.g., SnapGene, Geneious).

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from fresh or frozen leaf tissue of individual R and S plants following the manufacturer's protocol of a commercial kit.

  • PCR Amplification:

    • Set up a PCR reaction for each DNA sample. A typical 25 µL reaction includes: 1 µL DNA template, 1 µL of each forward and reverse primer (10 µM), 2.5 µL 10x PCR buffer, 0.5 µL dNTPs (10 mM), 0.25 µL Taq polymerase, and nuclease-free water to volume.

    • Use the following PCR program, which may require optimization: initial denaturation at 95°C for 3 min; 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min; and a final extension at 72°C for 5 min.[13]

  • Verification and Sequencing:

    • Run a portion of the PCR product on an agarose (B213101) gel to verify the amplification of a product of the expected size.

    • Purify the remaining PCR product using a commercial kit.

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads for each sample.

    • Align the DNA sequences from the R and S plants with a known susceptible psbA reference sequence.

    • Translate the DNA sequences to amino acid sequences.

    • Identify any nucleotide changes in the resistant samples and the corresponding amino acid substitutions, paying close attention to codon 264.[1]

Table 3: Example of Universal Primers for Amplification of the Chloroplast trnH-psbA Intergenic Spacer Region

Primer NameSequence (5' to 3')
trnH (forward)CGC GCA TGG TGG ATT CAC AAT CC
psbA (reverse)GTT ATG CAT GAA CGT AAT GCT C

Note: These primers amplify the region containing psbA and may need to be adapted or specific psbA primers designed for certain weed species.[14]

Protocol 3: Biochemical Assays for Non-Target-Site Resistance

These assays measure the activity of enzymes potentially involved in this compound metabolism.

3a. Glutathione S-Transferase (GST) Activity Assay

Principle: This assay measures the rate of conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product, GS-DNB, absorbs light at 340 nm, and the rate of increase in absorbance is proportional to GST activity.[2][15][16][17]

Materials:

  • Leaf tissue from R and S plants.

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA).[18]

  • Refrigerated centrifuge.

  • UV/Vis spectrophotometer or plate reader.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

  • Reduced L-glutathione (GSH) solution.

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol (B145695) or DMSO).

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue (e.g., 1g) in ice-cold extraction buffer.

    • Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C.[18]

    • Collect the supernatant (cytosolic fraction) and keep it on ice. Determine the total protein concentration of the extract (e.g., using a Bradford assay).

  • Kinetic Assay:

    • Prepare a reaction mixture in a cuvette or 96-well plate containing reaction buffer and GSH.

    • Add the enzyme extract to the reaction mixture.

    • Initiate the reaction by adding CDNB.

    • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C).[15]

  • Calculation of Activity:

    • Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Calculate the GST activity using the Beer-Lambert law: Activity (µmol/min/mg protein) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * mg of protein) where ε (extinction coefficient) for GS-DNB is 9.6 mM⁻¹cm⁻¹.

3b. Cytochrome P450 Monooxygenase (CYP) Activity Assay

Principle: This protocol describes a general method for measuring CYP activity via NADPH-cytochrome c reduction, an indicator of NADPH-cytochrome P450 reductase activity, which is essential for CYP function.[19]

Materials:

  • Leaf tissue from R and S plants.

  • Extraction buffer (e.g., 100 mM phosphate buffer, pH 7.5, with glycerol, EDTA).

  • Ultracentrifuge.

  • UV/Vis spectrophotometer.

  • Assay buffer (e.g., 300 mM potassium phosphate buffer, pH 7.7).

  • Cytochrome c solution.

  • NADPH solution.

Procedure:

  • Microsome Isolation:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Perform differential centrifugation: first, a low-speed spin (~10,000 x g) to remove cell debris, followed by ultracentrifugation of the supernatant (~100,000 x g) to pellet the microsomes.[18]

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Assay:

    • In a cuvette, combine assay buffer, cytochrome c solution, and the microsomal preparation.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

    • Initiate the reaction by adding NADPH.

    • Record the increase in absorbance at 550 nm for several minutes.

  • Calculation of Activity:

    • Determine the linear rate of change in absorbance per minute (ΔA₅₅₀/min).

    • Calculate the reductase activity using the extinction coefficient for the reduction of cytochrome c (21 mM⁻¹cm⁻¹).[19]

    • Activity (nmol cytochrome c reduced/min/mg protein) = (ΔA₅₅₀/min * 1000) / (21 * mg of protein)

cluster_workflow Experimental Workflow for this compound Resistance Assessment cluster_mechanism Mechanism Investigation Collect 1. Seed Collection (Suspected R and Known S Populations) Grow 2. Plant Cultivation (Controlled Environment) Collect->Grow DoseResponse 3. Whole-Plant Dose-Response Assay Grow->DoseResponse Assess 4. Data Collection (Biomass/Visual Injury) DoseResponse->Assess Analyze 5. Data Analysis (Calculate GR50 and RI) Assess->Analyze Confirm Resistance Confirmed? Analyze->Confirm Molecular 6a. Molecular Analysis (psbA Sequencing) Confirm->Molecular Yes Biochem 6b. Biochemical Assays (GST/CYP Activity) Confirm->Biochem Yes Report 7. Report Findings Confirm->Report No (Susceptible) TSR Target-Site Resistance (psbA Mutation) Molecular->TSR NTSR Non-Target-Site Resistance (Enhanced Metabolism) Biochem->NTSR TSR->Report NTSR->Report

Caption: Experimental workflow for the assessment of this compound resistance.

References

Laboratory Protocols for Simazine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory studies on the degradation of simazine, a widely used triazine herbicide. The following sections outline methodologies for investigating both microbial and photocatalytic degradation pathways, along with analytical procedures for quantifying this compound and its degradation products.

Microbial Degradation of this compound in Soil Microcosms

This protocol details the setup and execution of a laboratory experiment to assess the microbial degradation of this compound in soil samples. This method is crucial for understanding the environmental fate of this compound and for the isolation of this compound-degrading microorganisms.

Experimental Protocol: Soil Microcosm Study
  • Soil Collection and Preparation:

    • Collect soil samples from the top 15 cm of the desired site. For comparative studies, collect soils with and without a history of this compound application.[1]

    • Pass the soil through a 6.3-mm mesh sieve to remove large debris and homogenize the sample.[2]

    • Determine the soil's physical and chemical properties, including pH, organic matter content, and texture.

    • To differentiate between microbial and chemical degradation, prepare a sterilized control by autoclaving a portion of the soil.[1][3]

  • Microcosm Setup:

    • Place a known amount (e.g., 50 g) of both non-sterilized and sterilized soil into separate glass jars or flasks.[2][3]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Fortify the soil samples with this compound to achieve a desired concentration (e.g., 5-50 mg/kg).[4][5] Ensure the solvent evaporates completely before sealing the microcosms.

    • Adjust the moisture content of the soil to a specific level (e.g., 100% of field capacity) with sterile deionized water.[2]

    • Seal the microcosms with Teflon-lined lids and incubate them under controlled conditions (e.g., 25°C in the dark).[2]

  • Sampling and Analysis:

    • Collect soil subsamples from each microcosm at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, and 32 days).[2]

    • Extract this compound from the soil samples using an appropriate solvent (e.g., methanol (B129727), acetonitrile (B52724), or dichloromethane).[6]

    • Analyze the extracts to determine the concentration of remaining this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

Data Presentation: this compound Degradation in Soil
Time (Days)This compound Concentration (mg/kg) in Non-Sterilized SoilThis compound Concentration (mg/kg) in Sterilized Soil
05.05.0
24.24.9
72.54.8
141.14.7
280.34.6

This table presents hypothetical data for illustrative purposes.

Experimental Workflow: Soil Microcosm Study

Soil_Microcosm_Workflow cluster_prep Preparation cluster_setup Microcosm Setup cluster_analysis Analysis soil_collection Soil Collection sieving Sieving & Homogenization soil_collection->sieving sterilization Sterilization (Control) sieving->sterilization weighing Weigh Soil sieving->weighing sterilization->weighing spiking This compound Spiking weighing->spiking moisture Moisture Adjustment spiking->moisture incubation Incubation moisture->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/GC-MS Analysis extraction->analysis data Data Interpretation analysis->data

Caption: Workflow for a soil microcosm degradation study.

Isolation and Enrichment of this compound-Degrading Microorganisms

This protocol describes the process of isolating and enriching microorganisms capable of degrading this compound from environmental samples.

Experimental Protocol: Enrichment Culture
  • Enrichment Medium Preparation:

    • Prepare a minimal salt medium (MSM) with this compound as the sole source of nitrogen and/or carbon.[3] A typical concentration is 50 mg/L.[4]

    • The composition of MSM can vary, but a common base includes: K2HPO4, KH2PO4, MgSO4·7H2O, and trace elements.

  • Inoculation and Incubation:

    • Collect soil or water from a site with a history of this compound application, as this increases the likelihood of finding adapted microorganisms.[1][3]

    • Inoculate the MSM with a small amount of the environmental sample (e.g., 1-5 g of soil or 1-5 mL of water).

    • Incubate the culture under appropriate conditions (e.g., 30°C on a rotary shaker).[5]

  • Subculturing and Isolation:

    • After a period of incubation (e.g., 7-14 days), transfer an aliquot of the enrichment culture to fresh MSM containing this compound. Repeat this process several times to enrich for this compound-degrading microorganisms.

    • To isolate individual strains, plate serial dilutions of the enriched culture onto solid MSM agar (B569324) plates containing this compound.

    • Pick individual colonies and streak them onto fresh plates to obtain pure cultures.

  • Degradation Confirmation:

    • Inoculate pure isolates into liquid MSM with this compound and monitor the disappearance of this compound over time using HPLC or another suitable analytical method.[4]

Data Presentation: Microbial Degradation of this compound in Liquid Culture
Time (Hours)This compound Concentration (mg/L) - Isolate AThis compound Concentration (mg/L) - Isolate BThis compound Concentration (mg/L) - Control (no inoculum)
0505050
24354850
48154549
7224249
96< 0.13848

This table presents hypothetical data for illustrative purposes.

Logical Relationship: Microbial Isolation

Microbial_Isolation env_sample Environmental Sample (this compound-contaminated soil) enrichment Enrichment Culture (MSM + this compound) env_sample->enrichment Inoculation subculture Serial Subculturing enrichment->subculture Enrichment isolation Isolation on Agar Plates subculture->isolation Dilution Plating pure_culture Pure Culture isolation->pure_culture Colony Picking confirmation Degradation Assay pure_culture->confirmation Inoculation

Caption: Logical workflow for isolating this compound-degrading microorganisms.

Photocatalytic Degradation of this compound

This protocol outlines a method for studying the photocatalytic degradation of this compound in an aqueous solution, a common abiotic degradation pathway.[9][10]

Experimental Protocol: Photocatalytic Degradation
  • Reactor Setup:

    • Use a photochemical reactor equipped with a UV lamp (e.g., 254 nm).[11]

    • The reaction vessel should be made of a material transparent to UV light, such as quartz.

  • Reaction Mixture Preparation:

    • Prepare an aqueous solution of this compound at a known concentration (e.g., 10-50 mg/L).

    • Add a photocatalyst, such as titanium dioxide (TiO2), to the solution.[12][13] The concentration of the photocatalyst should be optimized.

    • Alternatively, for a UV/H2O2 system, add a specific concentration of hydrogen peroxide (H2O2) to the this compound solution.[11]

    • Adjust the pH of the solution to the desired level, as it can influence the degradation rate.[11][12]

  • Photocatalysis and Sampling:

    • Stir the reaction mixture in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between this compound and the photocatalyst.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Collect aliquots of the reaction mixture at specific time intervals.

    • Immediately filter the samples (if a solid photocatalyst is used) to remove the catalyst and stop the reaction.

  • Analysis:

    • Analyze the filtered samples for the concentration of this compound and its potential degradation products using HPLC or LC-MS.[12]

Data Presentation: Photocatalytic Degradation of this compound
Time (minutes)This compound Concentration (mg/L) - UV/TiO2This compound Concentration (mg/L) - UV onlyThis compound Concentration (mg/L) - TiO2 only (dark)
020.020.020.0
1512.519.519.8
306.819.119.7
602.118.519.5
120< 0.117.819.4

This table presents hypothetical data for illustrative purposes.

Signaling Pathway: this compound Photodegradation

Photodegradation_Pathway This compound This compound (2-chloro-4,6-bis(ethylamino)-s-triazine) Deethyl_this compound Deethyl this compound (2-chloro-4-amino-6-ethylamino-s-triazine) This compound->Deethyl_this compound De-ethylation Hydroxy_this compound Hydroxy this compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine) This compound->Hydroxy_this compound Hydrolysis Diamino_Chloro_Triazine Diamino Chloro Triazine (2-chloro-4,6-diamino-s-triazine) Deethyl_this compound->Diamino_Chloro_Triazine De-ethylation Cyanuric_Acid Cyanuric Acid Hydroxy_this compound->Cyanuric_Acid Further Degradation Diamino_Chloro_Triazine->Cyanuric_Acid Further Degradation

Caption: Simplified photodegradation pathway of this compound.

Analytical Methodology: this compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various environmental matrices.

Protocol: HPLC Analysis of this compound
  • Instrumentation:

    • An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.[14]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used.[6][14] The exact ratio should be optimized for good separation. For example, a 55:45 (v/v) water-phosphate buffer to acetonitrile mobile phase can be used.[14]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[14]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Injection Volume: 20 - 70 µL.[6][14]

    • Detection Wavelength: this compound has a maximum absorbance at around 225 nm, but a higher wavelength like 230 nm can be used to reduce interference.[6]

  • Standard Curve Preparation:

    • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.[6]

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.[6]

  • Sample Analysis:

    • Filter the extracted samples through a 0.45 µm membrane filter before injection.[6]

    • Inject the samples into the HPLC system.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.[6]

Data Presentation: HPLC Calibration for this compound
Concentration (mg/L)Peak Area (arbitrary units)
0.115,234
0.576,170
1.0151,980
2.5380,500
5.0759,900
Linear Equation y = 151800x + 350
Correlation Coefficient (r²) 0.9998

This table presents hypothetical data for illustrative purposes.

References

Application Note and Protocol: Quantitative Analysis of Simazine in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simazine (2-chloro-4,6-bis(ethylamino)-1,3,5-triazine) is a widely utilized herbicide for controlling broadleaf and grassy weeds in various agricultural crops.[1][2] Due to its persistence in the environment and potential for translocation into plant tissues, robust and sensitive analytical methods are crucial for monitoring its residues in crops to ensure food safety and environmental quality.[2][3][4] this compound functions as a selective systemic herbicide, primarily absorbed through the roots and transported upwards within the plant's xylem, leading to accumulation in apical meristems and leaves.[1] This document provides detailed protocols for the quantitative analysis of this compound in plant tissues, covering sample preparation, extraction, cleanup, and instrumental analysis.

Experimental Workflow

The general workflow for the quantitative analysis of this compound in plant tissues involves several key steps, from sample collection to final data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis SampleCollection Plant Tissue Collection Homogenization Homogenization (e.g., blending) SampleCollection->Homogenization Extraction Extraction (e.g., MSPD, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, Florisil) Extraction->Cleanup Instrumental Instrumental Analysis (HPLC, GC/MS, LC-MS/MS) Cleanup->Instrumental Quantification Quantification Instrumental->Quantification Simazine_MoA This compound This compound Root_Uptake Root Uptake This compound->Root_Uptake Xylem_Translocation Xylem Translocation Root_Uptake->Xylem_Translocation Leaf_Accumulation Accumulation in Leaves/Meristems Xylem_Translocation->Leaf_Accumulation Photosystem_II Photosystem II (PSII) Leaf_Accumulation->Photosystem_II Binds to D1 protein Electron_Transport_Chain Electron Transport Chain Photosystem_II->Electron_Transport_Chain Blocks electron flow Photosynthesis_Inhibition Inhibition of Photosynthesis Electron_Transport_Chain->Photosynthesis_Inhibition Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death

References

Application Notes and Protocols for the Analysis of Simazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of simazine and its primary metabolites. The methodologies outlined are applicable for various environmental and biological matrices, ensuring accurate and reliable quantification for research and monitoring purposes.

Introduction

This compound is a widely used s-triazine herbicide for controlling broadleaf weeds and annual grasses.[1][2][3] Its persistence and potential for environmental contamination necessitate robust analytical methods to monitor its presence and that of its metabolites in various matrices, including soil, water, and biological tissues.[2][3] The primary metabolites of this compound are formed through processes like N-dealkylation and hydroxylation.[4][5] This document details the established methods for the extraction, separation, and quantification of this compound and its key degradation products.

The main metabolites of this compound include:

  • Deethylatrazine (DEA): Formed by the removal of one of the ethyl groups.[4][6]

  • Deisopropylatrazine (DIA): Also a metabolite of atrazine (B1667683), formed by N-dealkylation.[4][6]

  • Didealkylatrazine (DACT) or Diaminochlorotriazine: Resulting from the removal of both ethyl groups.[4][6]

  • Hydroxythis compound: Formed by the hydrolysis of the chlorine atom.[5]

Metabolic Pathway of this compound

This compound undergoes metabolism in organisms and the environment primarily through two main pathways: N-dealkylation and glutathione (B108866) conjugation.[1][4] The N-dealkylation is often mediated by cytochrome P450 enzymes, such as CYP1A1/2 in rats.[4] In some bacteria, the degradation is carried out by enzymes encoded by the atz genes.[7]

Simazine_Metabolism This compound This compound DEA Deethylatrazine (DEA) This compound->DEA N-dealkylation (CYP450) DIA Deisopropylatrazine (DIA) This compound->DIA N-dealkylation (CYP450) Glutathione_Conj Glutathione Conjugates This compound->Glutathione_Conj Glutathione Conjugation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis DACT Didealkylatrazine (DACT) DEA->DACT N-dealkylation DEA->Glutathione_Conj Hydroxy_Metabolites Hydroxy-Metabolites DEA->Hydroxy_Metabolites DIA->DACT N-dealkylation DIA->Glutathione_Conj DACT->Glutathione_Conj DACT->Hydroxy_Metabolites Mercapturic_Acid Mercapturic Acid Derivatives Glutathione_Conj->Mercapturic_Acid Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction (LLE, SPE, Sonication) Sample_Collection->Extraction Cleanup Cleanup (SPE, Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatographic Separation (LC or GC) Concentration->Chromatography Detection Detection (MS/MS, UV, NPD) Chromatography->Detection Quantification Quantification Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

References

Application Notes and Protocols: Simazine in Algal Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine, a triazine-based herbicide, is widely utilized for the control of broad-leaved weeds and annual grasses. Its mode of action involves the inhibition of photosynthesis, making it particularly effective against photosynthetic organisms, including algae.[1][2] Consequently, assessing the ecotoxicological impact of this compound on algal populations is crucial for environmental risk assessment and regulatory purposes. These application notes provide detailed protocols and data presentation guidelines for conducting algal toxicity assays with this compound, primarily based on the internationally recognized OECD 201 guideline.[3][4][5]

Mechanism of Action

This compound's primary toxicological effect in algae is the inhibition of photosynthesis.[1][6] It acts as a specific inhibitor of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[6][7]

Key steps in the mechanism of action:

  • Uptake: this compound is absorbed by the algal cells.[2]

  • Binding to D1 Protein: Within the PSII complex, this compound binds to the D1 protein at the plastoquinone (B1678516) B (QB) binding site.[7]

  • Inhibition of Electron Transport: This binding blocks the electron flow from QA to QB, interrupting the photosynthetic electron transport chain.[6][7]

  • Downstream Effects: The blockage of electron transport leads to an inhibition of CO2 fixation and a reduction in the production of ATP and NAD(P)H, which are essential for cell growth.[7]

  • Oxidative Stress: The excess light energy that cannot be utilized for photosynthesis can lead to the formation of reactive oxygen species (ROS), causing secondary cellular damage.[6][8]

This targeted disruption of photosynthesis ultimately results in the inhibition of algal growth and, at sufficient concentrations, cell death.[9]

Data Presentation

Quantitative data from this compound algal toxicity assays should be summarized for clear interpretation and comparison. The following tables provide examples of how to structure such data, including toxicological endpoints for various algal species.

Table 1: this compound Toxicity Data for Various Freshwater Algal Species

Algal SpeciesEndpointConcentration (µg/L)Exposure DurationReference
Scenedesmus acutusAcute NOEC0.651 day[6]
Freshwater microalga3-day NOEC323 days[6][8]
Spirogyra jurgensiiPhotosynthesis Inhibition (50%)1.1 µM (221.8 µg/L)-[10]
Pithophora oedogoniaPhotosynthesis Inhibition (50%)3.0 µM (604.9 µg/L)-[10]
Cladophora glomerataPhotosynthesis Inhibition (50%)3.8 µM (766.3 µg/L)-[10]
Ankistrodesmus brauniiPhotosynthesis Inhibition (50%)4.7 µM (947.5 µg/L)-[10]
Rhodomonas salinaEC50 (Growth Rate)6.27 - 18872 hours[11]
Rhodomonas salinaEC50 (Photosynthetic Efficiency)1.71 - 59.272 hours[11]
Halophila ovalisIC50 (Photosynthetic Efficiency)< 30,00024-48 hours[12]

Note: µM to µg/L conversion for this compound (Molar mass: 201.66 g/mol ) is approximately 1 µM = 201.66 µg/L.

Table 2: No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for this compound

OrganismEndpointNOEC (mg/L)LOEC (mg/L)Exposure DurationReference
Vallisneria americanaFresh weight gains<0.0580.05813 days[13]
Vallisneria americanaNew leaf production0.2290.34413 days[13]
Vallisneria americanaTotal leaf growth0.0580.11613 days[13]
Aquatic Macrophytes and AlgaeGeneral biological and physiological endpoints0.05-84 days[14]

Experimental Protocols

The following protocols are based on the OECD 201 Guideline for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".[3][4][5]

Protocol 1: Algal Growth Inhibition Test (OECD 201)

1. Objective: To determine the effects of this compound on the growth of a selected freshwater microalgal or cyanobacterial species.

2. Principle: Exponentially growing cultures of algae are exposed to various concentrations of this compound in a defined medium over a period of 72 hours.[3][4] The inhibition of growth is determined by measuring the algal biomass at specific time points and comparing it to control cultures.[5]

3. Materials and Reagents:

  • Test Organism: A recommended species such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), Desmodesmus subspicatus, Navicula pelliculosa, or Anabaena flos-aquae.[15]

  • Culture Medium: OECD or AAP growth medium.[5]

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetone, if necessary, due to low water solubility) and then dilute it in the culture medium.

  • Test Vessels: Sterile Erlenmeyer flasks.

  • Equipment: Spectrophotometer or cell counter, microscope, incubator with controlled temperature and continuous illumination, pH meter.

4. Experimental Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five geometrically spaced concentrations of this compound.[3][4] Include a control (medium only) and, if a solvent is used, a solvent control.

  • Inoculation: Inoculate the test vessels containing the different this compound concentrations and controls with an exponentially growing algal culture to achieve a low initial cell density (e.g., 10^4 cells/mL).[15] Use three replicates for each test concentration and at least three (preferably six) replicates for the control.[5][15]

  • Incubation: Incubate the flasks for 72 hours under continuous, uniform fluorescent illumination (60-120 µE/m²/s) and a constant temperature (21-24°C).

  • Measurements:

    • Measure the algal biomass (cell concentration or a surrogate like absorbance) at the start of the test and at least every 24 hours thereafter until the end of the 72-hour period.[5][15]

    • Measure the pH of the cultures at the beginning and end of the test.[5]

    • Microscopically examine the morphology of the algae at the end of the test.[15]

5. Data Analysis:

  • Calculate the average specific growth rate for each concentration.

  • Determine the percent inhibition of the growth rate for each test concentration relative to the control.

  • Calculate the ECx values (e.g., EC10, EC20, EC50) by plotting the percent inhibition against the logarithm of the this compound concentration.

  • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[15]

Mandatory Visualizations

Signaling Pathway of this compound Toxicity in Algae

G cluster_chloroplast Chloroplast cluster_cellular_response Cellular Response This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to D1 protein QB Plastoquinone B (QB) PSII->QB Blocks electron transfer to QB ROS Reactive Oxygen Species (ROS) Generation PSII->ROS Excess light energy ETC Photosynthetic Electron Transport Chain QB->ETC Inhibited ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Reduced Photosynthesis Photosynthesis GrowthInhibition Growth Inhibition ATP_NADPH->GrowthInhibition Leads to CellularDamage Cellular Damage (e.g., lipid peroxidation) ROS->CellularDamage CellularDamage->GrowthInhibition Photosynthesis->GrowthInhibition Reduced

Caption: Mechanism of this compound toxicity in algae.

Experimental Workflow for Algal Growth Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis A Prepare Algal Culture (Exponential Growth Phase) D Inoculate Test Vessels (Control & this compound Concentrations) A->D B Prepare this compound Stock and Test Concentrations B->D C Prepare Culture Medium C->D E Incubate for 72h (Controlled Light & Temperature) D->E F Measure Algal Biomass (0, 24, 48, 72h) E->F G Calculate Growth Rate & Percent Inhibition F->G H Determine EC50, NOEC, LOEC G->H

Caption: Workflow for OECD 201 algal toxicity test.

Logical Relationship of this compound's Impact

G This compound This compound Exposure PSII_Inhibition PSII Inhibition This compound->PSII_Inhibition Photosynthesis_Reduction Reduced Photosynthesis PSII_Inhibition->Photosynthesis_Reduction ROS_Production Increased ROS Production PSII_Inhibition->ROS_Production Energy_Crisis Reduced ATP & NADPH Production Photosynthesis_Reduction->Energy_Crisis Growth_Inhibition Growth Inhibition Energy_Crisis->Growth_Inhibition Cell_Damage Oxidative Cell Damage ROS_Production->Cell_Damage Cell_Damage->Growth_Inhibition

Caption: Logical flow of this compound's effects on algae.

References

Application Notes and Protocols for the Use of Radiolabeled Simazine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of radiolabeled simazine, particularly ¹⁴C-simazine, in environmental fate, metabolism, and toxicology research. The detailed protocols and data summaries are intended to guide researchers in designing and conducting robust experiments to elucidate the behavior of this widely used herbicide.

Environmental Fate Assessment: Soil Metabolism and Mobility

Radiolabeled this compound is an indispensable tool for studying its persistence, degradation, and mobility in soil ecosystems. These studies are crucial for environmental risk assessment.

Application Note: Soil Metabolism Studies

¹⁴C-Simazine allows for the precise tracking of the parent compound and its degradation products in soil under various environmental conditions. By monitoring the evolution of ¹⁴CO₂, researchers can quantify the rate of mineralization, which represents the complete breakdown of the this compound ring structure.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism

This protocol is adapted from methodologies described by the OECD and EPA for pesticide registration.[1][2][3]

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Materials:

  • ¹⁴C-ring-labeled this compound of known specific activity

  • Well-characterized agricultural soil (e.g., loam, sandy loam)

  • Incubation flasks (e.g., biometer flasks)

  • Trapping solution for ¹⁴CO₂ (e.g., 0.2 M NaOH or a commercial CO₂ trapping cocktail)

  • Liquid scintillation counter and scintillation cocktail

  • Solvents for extraction (e.g., acetonitrile, methanol, dichloromethane)[4]

  • Analytical instruments (e.g., HPLC with a radioactivity detector, TLC)

  • Apparatus for maintaining anaerobic conditions (e.g., nitrogen gas source)

Procedure:

  • Soil Preparation and Treatment:

    • Sieve fresh soil to <2 mm and adjust the moisture content to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil for 7-14 days in the dark at a constant temperature (e.g., 20-25°C) to allow microbial activity to stabilize.

    • Apply ¹⁴C-simazine to the soil samples at a concentration relevant to agricultural practices. The application solution should be prepared in a minimal amount of a suitable solvent (e.g., acetone) to ensure even distribution.

    • Prepare control samples (sterilized soil) to differentiate between biotic and abiotic degradation.

  • Aerobic Incubation:

    • Place the treated soil in biometer flasks.

    • Add the CO₂ trapping solution to the side-arm of the flasks.

    • Incubate the flasks in the dark at a constant temperature.

    • At specified time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), sample the trapping solution and analyze for ¹⁴CO₂ by liquid scintillation counting. Replenish the trapping solution after each sampling.

    • At each time point, sacrifice replicate soil samples for extraction and analysis.

  • Anaerobic Incubation:

    • For anaerobic studies, establish aerobic conditions for a period (e.g., 30 days) before creating an anaerobic environment by flooding the soil with deoxygenated water and purging the headspace with nitrogen.

    • Continue the incubation and sampling as described for the aerobic study.

  • Extraction and Analysis:

    • Extract the soil samples with an appropriate solvent or a sequence of solvents.[4]

    • Analyze the extracts for ¹⁴C-simazine and its metabolites using HPLC with a radioactivity detector or TLC with autoradiography.[5]

    • Quantify the non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

  • Data Analysis:

    • Calculate the mass balance at each time point, accounting for radioactivity in the extract, bound residues, and evolved ¹⁴CO₂. Recoveries should be within 90-110%.

    • Determine the dissipation half-life (DT₅₀) of this compound in soil.

    • Identify and quantify the major degradation products.

Data Presentation: this compound Degradation in Soil

Table 1: Half-life of this compound in Different Soil Types

Soil TypeConditionHalf-life (days)Reference
Loamy SandAnaerobic56 - 84[6][7]
Sandy LoamAerobic30 - 139[6][7]
Silt LoamAerobic36 - 234[6][7]
Clay LoamField StudyVaries with climate[7]

Visualization: this compound Degradation Pathways in the Environment

G This compound This compound Deethyl_this compound Deethyl-simazine This compound->Deethyl_this compound Biotic/Photolytic Oxidation Hydroxy_this compound 2-Hydroxy-simazine This compound->Hydroxy_this compound Hydrolysis Glutathione_conjugates Glutathione Conjugates This compound->Glutathione_conjugates Phase II Metabolism Diamino_chlorotriazine Diamino-chlorotriazine Deethyl_this compound->Diamino_chlorotriazine Biotic/Photolytic Oxidation Deethyl_this compound->Glutathione_conjugates Phase II Metabolism

Caption: Abiotic and biotic degradation pathways of this compound in the environment.[8]

Metabolism in Biological Systems

Understanding the metabolic fate of this compound in target and non-target organisms is fundamental for assessing its efficacy and potential toxicity.

Application Note: In Vitro Metabolism using Liver Microsomes

Liver microsomes are a valuable in vitro tool for studying the phase I metabolism of xenobiotics. Using ¹⁴C-simazine with rat liver microsomes allows for the identification of metabolites formed by cytochrome P450 enzymes.[9][10][11]

Experimental Protocol: this compound Metabolism in Rat Liver Microsomes

Objective: To identify the primary metabolites of this compound produced by hepatic cytochrome P450 enzymes.

Materials:

  • ¹⁴C-ring-labeled this compound

  • Rat liver microsomes

  • NADPH generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, ¹⁴C-simazine (in a suitable solvent like DMSO), and rat liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH generating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Include control incubations without the NADPH generating system to assess non-enzymatic degradation.

  • Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the mixture to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Inject an aliquot of the supernatant into the HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.

    • Use a gradient elution method to separate the parent this compound from its metabolites.

    • Collect fractions and quantify the radioactivity in each peak using liquid scintillation counting to determine the relative abundance of each metabolite.

Data Presentation: this compound Metabolism

Table 2: Major Metabolites of this compound Identified in In Vitro and In Vivo Studies

MetaboliteMetabolic ReactionSystemReference
Deethyl-simazineN-dealkylationRat Liver Microsomes, Plants[8][10]
Diamino-chlorotriazineN-dealkylationRat Liver Microsomes[8]
2-Hydroxy-simazineHydrolysisSoil, Rat Urine[6][8]
Glutathione ConjugatesGlutathione conjugationHigher Organisms[11][12]

Visualization: Mammalian Metabolism of this compound

G This compound This compound PhaseI_Metabolites Phase I Metabolites (e.g., Deethyl-simazine) This compound->PhaseI_Metabolites CYP450 (e.g., CYP1A1/2) PhaseII_Metabolites Phase II Metabolites (Glutathione Conjugates) This compound->PhaseII_Metabolites Glutathione S-transferase PhaseI_Metabolites->PhaseII_Metabolites Glutathione S-transferase Excretion Excretion PhaseI_Metabolites->Excretion PhaseII_Metabolites->Excretion

Caption: Simplified mammalian metabolic pathway of this compound.[11][12]

Plant Uptake, Translocation, and Metabolism

Studies with radiolabeled this compound are crucial for understanding its mode of action, selectivity, and potential for residue accumulation in crops.

Application Note: Plant Uptake and Translocation

By applying ¹⁴C-simazine to different parts of the plant (e.g., roots or leaves), researchers can track its absorption and movement throughout the plant using techniques like autoradiography and combustion analysis.

Experimental Protocol: Root Uptake and Translocation in Plants

Objective: To quantify the uptake of this compound from a nutrient solution by plant roots and its subsequent translocation to the shoots.

Materials:

  • ¹⁴C-ring-labeled this compound

  • Plant seedlings (e.g., corn as a tolerant species, cucumber as a sensitive species)

  • Hydroponic system or nutrient solution

  • Plant growth chamber

  • Biological oxidizer

  • Liquid scintillation counter

  • Phosphor imager or X-ray film for autoradiography

Procedure:

  • Plant Growth and Treatment:

    • Grow seedlings in a hydroponic system until they have a well-developed root system.

    • Transfer the plants to a nutrient solution containing a known concentration of ¹⁴C-simazine.

    • Grow the plants in a controlled environment (light, temperature, humidity) for a set period.

  • Harvesting and Sample Processing:

    • At predetermined time points, harvest the plants.

    • Separate the roots and shoots.

    • Wash the roots thoroughly to remove any this compound adhering to the surface.

    • Press and dry the plant parts for autoradiography or weigh them for combustion analysis.

  • Analysis:

    • Autoradiography: Expose the pressed and dried plant samples to a phosphor screen or X-ray film to visualize the distribution of radioactivity.

    • Quantification: Homogenize and combust subsamples of the roots and shoots. Trap the evolved ¹⁴CO₂ and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of radioactivity in the roots and shoots to determine the extent of uptake and translocation.

    • Express the results as a percentage of the total applied radioactivity.

Visualization: Experimental Workflow for Plant Uptake Study

G Start Plant Seedlings in Hydroponic System Treatment Transfer to Nutrient Solution with ¹⁴C-Simazine Start->Treatment Incubation Incubate in Growth Chamber Treatment->Incubation Harvest Harvest Plants at Time Intervals Incubation->Harvest Separation Separate Roots and Shoots Harvest->Separation Analysis Analysis Separation->Analysis Autoradiography Autoradiography Analysis->Autoradiography Combustion Combustion & LSC Analysis->Combustion

Caption: Workflow for a plant root uptake and translocation study using ¹⁴C-simazine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Simazine Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of simazine extraction from challenging clay soil matrices.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process of extracting this compound from clay soils.

Problem Possible Causes Recommended Solutions
Low this compound Recovery 1. Strong Adsorption to Clay Minerals: this compound, a triazine herbicide, can bind strongly to clay particles and organic matter in the soil.[1][2] This interaction is influenced by soil pH and the cation exchange capacity of the clay.1. Optimize Solvent System: Use polar solvents or solvent mixtures. Methanol (B129727), acetonitrile (B52724), and their combinations with water or other organic solvents like dichloromethane (B109758) have shown good recovery rates.[3] For instance, a mixture of dichloromethane-methanol (90:10, v/v) has demonstrated high recoveries for triazines.[4] 2. Adjust pH of Extraction Solvent: Lowering the pH of the extraction solvent can help to protonate this compound, potentially reducing its adsorption to clay surfaces and improving its solubility in the solvent. 3. Employ Advanced Extraction Techniques: Consider methods like Microwave-Assisted Extraction (MAE) or Accelerated Solvent Extraction (ASE) which use heat and pressure to enhance extraction efficiency.[3][5]
2. Inefficient Extraction Method: The chosen extraction technique may not be vigorous enough to overcome the strong binding between this compound and the soil matrix.1. Increase Extraction Time and/or Temperature: For conventional methods like shaking or sonication, increasing the duration and temperature can improve recovery. For MAE, optimizing the temperature and time is crucial; for example, extraction with acetonitrile at 90°C for 5 minutes has been shown to be effective.[4] 2. Mechanical Disruption: Thoroughly homogenize the soil sample to increase the surface area available for solvent interaction.
3. Incomplete Desorption from Organic Matter: Soil organic matter can also strongly bind this compound, reducing its availability for extraction.[1][2]1. Sequential Extractions: Perform multiple extractions of the same soil sample and combine the extracts to ensure maximum recovery. 2. Use of Surfactants: The addition of a surfactant to the extraction solvent can help to desorb this compound from organic matter.
Matrix Interference in Analysis 1. Co-extraction of Interfering Compounds: Clay soils contain various organic and inorganic compounds that can be co-extracted with this compound, leading to interference in chromatographic analysis (e.g., HPLC, GC).1. Implement a Cleanup Step: Use Solid-Phase Extraction (SPE) to clean up the extract before analysis. C18 cartridges are commonly used for this purpose and have shown good recovery for triazines.[6] 2. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or temperature program to separate this compound from interfering peaks. 3. Use a Selective Detector: Employ a mass spectrometer (MS) as a detector for higher selectivity and to minimize the impact of matrix effects.[7]
Inconsistent Results 1. Soil Sample Heterogeneity: Clay soils can be highly heterogeneous, leading to variability in this compound concentration between subsamples.1. Proper Sample Homogenization: Thoroughly mix and sieve the soil sample before taking subsamples for extraction to ensure uniformity.
2. Variability in Extraction Conditions: Inconsistent application of the extraction protocol can lead to variable results.1. Standardize Protocol: Ensure that all parameters such as solvent volume, extraction time, temperature, and agitation speed are kept constant for all samples.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from clay soils?

The choice of solvent is critical for efficient this compound extraction. Generally, polar solvents are more effective than non-polar solvents due to this compound's moderate polarity.[3] Acetonitrile and methanol, often in combination with water, are commonly used and have demonstrated high recovery rates.[3] For example, a study on microwave-assisted extraction reported recovery percentages between 82.3% and 100.3% for this compound using acetonitrile.[3][4] A mixture of dichloromethane and methanol (90:10 v/v) has also been shown to be effective, with recoveries ranging from 89% to 103% for triazines.[4]

Q2: How can I improve this compound recovery when using conventional extraction methods like shaking or sonication?

To enhance recovery with conventional methods, consider the following:

  • Optimize Solvent-to-Soil Ratio: Ensure a sufficient volume of solvent is used to thoroughly wet the soil sample and allow for effective partitioning of this compound.

  • Increase Extraction Time: Longer extraction times can allow for more complete desorption of this compound from the soil matrix.

  • Increase Temperature: Gently heating the mixture (while ensuring the solvent does not evaporate) can improve extraction efficiency.

  • Perform Multiple Extractions: Repeating the extraction process with fresh solvent and combining the extracts can significantly increase the overall recovery.

Q3: Is a cleanup step necessary after extracting this compound from clay soils?

Yes, a cleanup step is highly recommended. Clay soils are complex matrices, and extracts are likely to contain co-extracted substances that can interfere with chromatographic analysis.[8] Solid-Phase Extraction (SPE) is a widely used and effective cleanup technique.[6] C18 cartridges are commonly employed to remove interfering compounds and concentrate the analyte, leading to cleaner chromatograms and more accurate quantification.[6]

Q4: What are the advantages of using Microwave-Assisted Extraction (MAE) for this compound from clay soils?

MAE offers several advantages over conventional methods, including:

  • Reduced Solvent Consumption: MAE typically requires smaller volumes of solvent.[5]

  • Faster Extraction Times: The extraction process is significantly shorter, often taking only a few minutes.[4]

  • Improved Extraction Efficiency: The use of microwave energy can lead to higher recoveries by accelerating the desorption of this compound from the soil matrix.[3][5]

Q5: How does soil organic matter affect this compound extraction?

Soil organic matter can strongly sorb this compound, making its extraction more difficult.[1][2] The hydrophobic and hydrophilic functional groups within the organic matter can interact with the this compound molecule. This is why methods that promote desorption, such as using appropriate solvent mixtures or advanced extraction techniques, are crucial for soils with high organic content.

Data Presentation

Table 1: Comparison of this compound Extraction Efficiency with Different Solvents and Methods

Extraction MethodSolvent SystemAnalyteRecovery Percentage (%)Reference
Microwave-Assisted ExtractionAcetonitrileThis compound82.3 - 100.3[3][4]
Microwave-Assisted ExtractionDichloromethane-Methanol (90:10 v/v)Triazines89 - 103[4]
Conventional ExtractionMethanol-Water (1:1 and 4:1 v/v)Cyanazine (a triazine)> 90[3]
Accelerated Solvent ExtractionDichloromethane-Acetone (1:1 v/v)Atrazine (B1667683)Significantly higher than Hexane[3]
Accelerated Solvent ExtractionMethanolAtrazineSignificantly higher than Hexane[3]
Supercritical Fluid ExtractionAcetone / Acetone-Water mixtures (as co-solvent)AtrazineHigh extraction efficiency[3]

Experimental Protocols

1. Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on a method optimized for the extraction of this compound from soil samples.[4]

  • Sample Preparation: Weigh 1-4 g of a homogenized soil sample into a microwave extraction vessel.

  • Solvent Addition: Add 30 mL of acetonitrile to the vessel.

  • Microwave Extraction: Place the vessel in the microwave extractor and apply the following conditions:

    • Magnetron Power: 600 W

    • Pressure: 0.1 MPa to 0.5 MPa

    • Heating Time: 4 minutes

  • Extract Collection: After extraction and cooling, filter the extract to remove soil particles.

  • Cleanup (if necessary): The extract can be further cleaned using a Solid-Phase Extraction (SPE) cartridge (e.g., C18) before analysis.

2. Solid-Phase Extraction (SPE) Cleanup Protocol

This protocol is a general guideline for cleaning up soil extracts containing this compound.[6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the filtered soil extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a water-methanol mixture) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Clay Soil Sample homogenize Homogenize and Sieve soil_sample->homogenize weigh Weigh Subsample homogenize->weigh add_solvent Add Extraction Solvent (e.g., Acetonitrile) weigh->add_solvent mae Microwave-Assisted Extraction (MAE) add_solvent->mae filter Filter Extract mae->filter load_sample Load Extract filter->load_sample spe_cartridge Condition SPE Cartridge (e.g., C18) spe_cartridge->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute this compound wash_cartridge->elute_analyte evaporate Evaporate and Reconstitute elute_analyte->evaporate hplc_gc Analyze by HPLC or GC evaporate->hplc_gc

Caption: Workflow for this compound Extraction from Clay Soil.

Troubleshooting_Logic start Start: Low this compound Recovery cause1 Possible Cause: Strong Adsorption to Clay? start->cause1 solution1 Solution: Optimize Solvent System (e.g., polar solvents) Adjust pH cause1->solution1 Yes cause2 Possible Cause: Inefficient Extraction Method? cause1->cause2 No end Re-evaluate Recovery solution1->end solution2 Solution: Increase Extraction Time/Temp Use Advanced Technique (MAE) cause2->solution2 Yes cause3 Possible Cause: Incomplete Desorption from Organic Matter? cause2->cause3 No solution2->end solution3 Solution: Perform Sequential Extractions Consider Surfactants cause3->solution3 Yes cause3->end No solution3->end

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Technical Support Center: Troubleshooting Simazine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of simazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound peak tailing in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interactions between the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] At a mobile phase pH above approximately 3, these silanol groups can become ionized (Si-O⁻) and interact strongly with the positively charged this compound molecules, leading to a distorted peak shape.[2][4][5]

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: Mobile phase pH is a critical factor.[1][6]

  • Low pH (2.5 - 3.5): At this acidic pH, the residual silanol groups are protonated (Si-OH) and thus electrically neutral. This minimizes the undesirable ionic interactions with the protonated this compound molecules, resulting in a more symmetrical, sharper peak.[1][2][6][7]

  • Mid-range pH: In this range, a mixture of ionized and non-ionized silanol groups can exist, which may lead to inconsistent interactions and peak distortion.[1][8]

  • High pH (>8): While a high pH can be used with columns designed for such conditions, it's generally not the first choice for mitigating tailing of basic compounds on standard silica (B1680970) columns, as it can cause silica dissolution.[1]

Q3: What type of HPLC column is recommended for analyzing this compound?

A3: A reversed-phase C18 column is the most common choice for separating this compound.[1] To minimize peak tailing, it is highly recommended to use a modern, high-purity, "end-capped" C18 column.[1][8] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[2][9] Columns with polar-embedded phases can also provide improved peak shape for basic compounds.[1][8]

Q4: Can mobile phase additives like triethylamine (B128534) (TEA) help reduce peak tailing?

A4: Yes, adding a competing base such as triethylamine (TEA) to the mobile phase can improve the peak shape for basic compounds like this compound.[10][11] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the this compound analyte.[10][12] This leads to a reduction in peak tailing.[10] However, this approach can sometimes lead to shorter column lifetimes.[11]

Q5: Besides chemical interactions, what are other potential causes of peak tailing for all compounds in a run?

A5: If all peaks in your chromatogram are tailing, the issue might be physical or instrumental.[13] Potential causes include:

  • Column Void: A void or channel in the column packing at the inlet can cause band broadening and tailing.[2][6][14]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak dispersion.[8][14][15]

  • Improper Fittings: Poorly connected fittings can create dead volume, causing peaks to tail.[4][13]

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion.[1][14][16]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to identify and resolve this compound peak tailing.

Guide 1: Systematic Troubleshooting Workflow

A logical approach is crucial for efficiently diagnosing the root cause of peak tailing. The following workflow guides you from the most common chemical issues to potential instrumental problems.

G cluster_0 Troubleshooting this compound Peak Tailing A Start: Observe this compound Peak Tailing B Is only the this compound peak tailing? A->B C Chemical Interaction Issue Likely B->C Yes I Instrumental/Physical Issue Likely B->I No (All peaks tail) D Adjust Mobile Phase pH to 2.5-3.5 C->D E Peak Shape Improved? D->E F Use High-Purity, End-Capped C18 Column E->F No H Problem Solved E->H Yes G Consider Mobile Phase Additive (e.g., TEA) F->G G->H J Check for Column Void / Bed Deformation I->J K Reduce Extra-Column Volume (tubing, fittings) J->K L Check for Sample Overload (reduce concentration) K->L L->H

Caption: A workflow for troubleshooting this compound peak tailing in HPLC.

Mechanism of this compound Peak Tailing

The diagram below illustrates the secondary ionic interaction between a protonated this compound molecule and an ionized silanol group on the HPLC stationary phase, which is the primary chemical cause of peak tailing.

G cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase Silica Si Oxygen O⁻ Silica->Oxygen Ionized Silanol Group (at pH > 3) This compound This compound-H⁺ (Protonated) This compound->Oxygen Strong Secondary Ionic Interaction (Causes Tailing)

Caption: Secondary interaction causing this compound peak tailing.

Data Presentation: Impact of Troubleshooting Strategies

The following table summarizes the expected impact of various troubleshooting actions on the peak asymmetry factor (As). An ideal peak has an As value of 1.0. Values greater than 1.2 are generally considered tailing.[2][15]

StrategyParameter ChangeExpected Asymmetry Factor (As)Rationale
pH Adjustment Lower mobile phase pH from 7.0 to 3.0Decreases from >2.0 to ~1.2 - 1.5Protonates silanol groups, minimizing secondary ionic interactions.[2]
Additive Use Add 5-20 mM Triethylamine (TEA) to mobile phaseDecreases to ~1.1 - 1.4TEA acts as a competing base, blocking active silanol sites.[10][11]
Column Choice Switch from standard C18 to an end-capped, high-purity C18Decreases to < 1.2Reduces the number of available residual silanol groups.[1][8]
Sample Load Reduce sample concentration by 50-80%Decreases towards 1.0Prevents column saturation and non-linear peak distortion.[1][14]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes how to prepare a mobile phase at a pH designed to minimize this compound peak tailing.

Objective: To prepare a reversed-phase HPLC mobile phase with a pH of 3.0.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (or methanol)

  • Formic acid (or trifluoroacetic acid, TFA)

  • Calibrated pH meter

  • Sterile filtered glassware

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Prepare Aqueous Portion: Measure the required volume of HPLC-grade water for your mobile phase composition (e.g., 400 mL for a 40:60 water:acetonitrile mobile phase) into a clean glass beaker or bottle.

  • Adjust pH: While stirring the water, add formic acid dropwise until the pH meter reads 3.0 ± 0.05.[1] Be careful not to overshoot the target pH.

  • Add Organic Solvent: Measure and add the required volume of HPLC-grade acetonitrile (e.g., 600 mL) to the pH-adjusted aqueous portion.

  • Degas Mobile Phase: Thoroughly mix the solution and degas it using a suitable method, such as sonication under vacuum or helium sparging, to prevent air bubbles in the HPLC system.

  • Filter Mobile Phase (Optional but Recommended): Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could clog the HPLC system.

  • Label: Clearly label the mobile phase container with its composition and preparation date.

Protocol 2: Typical HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using a C18 column. Optimization may be required based on your specific instrument and sample matrix.

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent with UV/DAD detector
Column High-purity, end-capped C18 (e.g., ZORBAX StableBond, Luna Omega) 4.6 mm x 150 mm, 5 µm[17]
Mobile Phase Acetonitrile : Water (pH 3.0, adjusted with formic acid) (60:40 v/v)[18]
Flow Rate 1.0 mL/min[17][18]
Column Temperature 25 °C[17]
Injection Volume 20 µL[17][18]
Detection UV at 223-235 nm[17][18]
Sample Diluent Mobile Phase

References

Technical Support Center: Minimizing Simazine Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the degradation of simazine in environmental samples during storage. Adherence to proper storage protocols is critical for obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation in stored samples?

A1: this compound can degrade through several pathways, even in storage. The primary mechanisms are microbial degradation, photolysis (degradation by light), and to a lesser extent, hydrolysis (reaction with water), particularly under acidic conditions.[1][2] Microbial degradation is often the most significant pathway in soil and non-sterile water samples.

Q2: What is the recommended storage temperature for water samples containing this compound?

A2: Water samples should be stored at or below 4°C and protected from light.[3] For longer-term storage, freezing at -20°C is recommended to further inhibit microbial and chemical degradation.

Q3: What is the recommended storage temperature for soil samples containing this compound?

A3: For short-term storage, soil samples should be kept refrigerated at 4°C. For long-term storage, freezing at -20°C or lower is the best practice to minimize microbial activity and chemical degradation.[4] It is crucial to prevent repeated freeze-thaw cycles, as this can alter the soil structure and potentially affect this compound stability.

Q4: Can I use chemical preservatives to stabilize this compound in my water samples?

A4: Yes, chemical preservation can be effective. For instance, the addition of a microbial inhibitor like sodium omadine is recommended in some analytical methods to prevent microbial degradation.[5] It is essential to ensure that any preservative used does not interfere with the subsequent analytical method.

Q5: How long can I store my samples before this compound concentration is significantly affected?

A5: The holding time depends on the sample matrix and storage conditions. For water samples stored at 4°C, significant losses of this compound (around 17%) have been observed after 10 days.[1] For soil samples, the EPA recommends a holding time of up to 14 days before extraction for semivolatile organic compounds, which include many herbicides.[6] However, for optimal accuracy, samples should be analyzed as soon as possible after collection.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound from stored water samples. Microbial degradation.Ensure samples are stored at ≤ 4°C immediately after collection. For storage longer than 48 hours, consider freezing at -20°C or adding a chemical preservative like sodium omadine (if compatible with your analytical method).
Photodegradation.Always store water samples in amber glass bottles or protect clear bottles from light by wrapping them in aluminum foil.
Hydrolysis.If possible, check the pH of your water samples. This compound is more susceptible to hydrolysis under acidic conditions (pH < 5).[7] If the sample is acidic, consider neutralization if it does not interfere with your analysis, and prioritize rapid analysis.
Inconsistent this compound concentrations in replicate soil samples. Non-homogeneous sample.Thoroughly homogenize the entire soil sample before taking subsamples for storage or analysis.
Degradation during storage.Ensure consistent storage conditions for all replicate samples. Store in airtight containers in a freezer (-20°C or lower) to minimize degradation. Avoid repeated freeze-thaw cycles by preparing aliquots if multiple analyses are needed over time.
This compound detected in blank or control samples. Cross-contamination during sampling or storage.Use certified clean sample containers. Ensure that sampling equipment is thoroughly cleaned between samples. Store blanks and samples in separate secondary containers to prevent cross-contamination.

Data Presentation

The following tables summarize the available quantitative data on this compound stability under different storage conditions.

Table 1: Stability of this compound in Stored Surface Water Samples

Storage TemperatureStorage Duration (days)AnalyteInitial Concentration (ng/L)Recovery (%)
4°C10This compound10083
4°C21This compound100Not specified, but noted as significant loss

Data adapted from a study on the stability of various pesticides in surface water.[1]

Note: There is a lack of specific quantitative studies on the degradation of this compound in stored soil samples at different temperatures over time. The primary focus of existing literature is on field dissipation. Best practices recommend freezing soil samples at -20°C or lower to minimize degradation.[4]

Experimental Protocols

Protocol 1: Water Sample Collection and Storage for this compound Analysis

  • Container: Use pre-cleaned 1-liter amber glass bottles with PTFE-lined caps (B75204).

  • Sampling: Rinse the bottle with the sample water three times before collecting the final sample. Fill the bottle to the shoulder, leaving minimal headspace.

  • Preservation (Optional but Recommended): If microbial degradation is a concern and compatible with the analytical method, add a preserving agent such as sodium omadine.

  • Storage: Immediately place the sample in a cooler with ice to bring the temperature to ≤ 4°C.

  • Transportation: Transport the samples to the laboratory within 48 hours.

  • Laboratory Storage:

    • Short-term (≤ 7 days): Store in a refrigerator at 4°C, protected from light.

    • Long-term (> 7 days): Store in a freezer at -20°C.

  • Analysis: Thaw frozen samples completely and mix thoroughly before extraction.

Protocol 2: Soil Sample Collection and Storage for this compound Analysis

  • Container: Use pre-cleaned glass jars with PTFE-lined caps or high-density polyethylene (B3416737) (HDPE) containers.

  • Sampling: Collect a composite sample from the area of interest. Thoroughly mix the soil in a clean container before transferring it to the sample jar.

  • Storage: Immediately place the sample in a cooler with ice.

  • Transportation: Transport the samples to the laboratory as soon as possible.

  • Laboratory Storage:

    • Short-term (≤ 7 days): Store in a refrigerator at 4°C.

    • Long-term (> 7 days): Store in a freezer at -20°C or lower.

  • Preparation for Analysis: Before analysis, allow the frozen sample to thaw completely at room temperature. Homogenize the sample again before taking a subsample for extraction.

Visualizations

This compound Degradation Pathways

This compound This compound Deethylthis compound Deethylthis compound This compound->Deethylthis compound Microbial/Photolytic Oxidation Hydroxy_this compound Hydroxy_this compound This compound->Hydroxy_this compound Hydrolysis Diamino_Chlorotriazine Diamino_Chlorotriazine Deethylthis compound->Diamino_Chlorotriazine Microbial/Photolytic Oxidation

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Water Sample Analysis

cluster_collection Sample Collection cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Collect_Sample Collect Water Sample (Amber Glass Bottle) Store_Sample Store at ≤ 4°C (short-term) or -20°C (long-term) Collect_Sample->Store_Sample Thaw_Mix Thaw and Mix (if frozen) Store_Sample->Thaw_Mix Extract Solid Phase or Liquid-Liquid Extraction Thaw_Mix->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze

Caption: Workflow for water sample handling and analysis.

Logical Relationship for Soil Sample Storage Decisions

node_action node_action Analysis_Time Analysis within 7 days? Refrigerate Store at 4°C Analysis_Time->Refrigerate Yes Freeze Store at -20°C Analysis_Time->Freeze No

Caption: Decision tree for soil sample storage.

References

Technical Support Center: Optimization of SPE Methods for Simazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the optimization of Solid-Phase Extraction (SPE) methods for simazine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable Solid-Phase Extraction (SPE) sorbent for this compound analysis?

A1: The choice of SPE sorbent for this compound depends heavily on the sample matrix and the desired level of cleanup. The most commonly used sorbents include:

  • C18 (Reversed-Phase): This is a popular choice for extracting this compound from aqueous samples like water.[1] this compound, being moderately non-polar, adsorbs well to the C18 stationary phase.

  • Polymeric Sorbents (e.g., Oasis HLB, Bond-Elut ENV): These are often used for water samples and can provide high recoveries for this compound and its degradation products.[1][2]

  • Strong Cation Exchanger (e.g., Supelclean™ LC-SCX): This type of sorbent is highly effective for cleaning up complex matrices like plant extracts. It isolates this compound, atrazine (B1667683), and propazine (B92685) while effectively removing interfering components such as chlorophyll.[3]

  • Graphitized Carbon (e.g., Envi-carb): This sorbent has been shown to successfully enrich this compound and other triazines from water samples, yielding high recovery rates.[4][5]

Q2: What are the recommended solvents for each step of the SPE protocol for this compound?

A2: The selection of solvents is critical for a successful SPE workflow. Typical solvents include:

  • Conditioning: This step activates the sorbent. Methanol (B129727) is the most common conditioning solvent for reversed-phase and polymeric cartridges.[1] For specific applications like with LC-SCX tubes, methylene (B1212753) chloride may be used.[3]

  • Equilibration: After conditioning, the sorbent is equilibrated with a solvent similar to the sample matrix, usually deionized water for aqueous samples.[1]

  • Washing: The goal is to remove interferences without eluting the target analyte. For C18 cartridges, deionized water is used to wash away polar interferences.[1] In complex matrices, a sequence of solvents might be used. For instance, in plant extracts, acetonitrile (B52724) can be used to wash away pigments from an LC-SCX cartridge.[3]

  • Elution: A solvent strong enough to desorb this compound is required. Methanol, ethyl acetate, chloroform, and dichloromethane (B109758) are effective elution solvents.[1][6] The final choice depends on the sorbent and the subsequent analytical technique (e.g., HPLC or GC).

Q3: How does the sample matrix (e.g., water, soil, plant tissue) influence the SPE method?

A3: The sample matrix dictates the necessary sample preparation and cleanup strategy.

  • Water Samples: These are the most straightforward. The primary steps involve filtration, followed by direct loading onto a conditioned SPE cartridge (commonly C18 or polymeric).[1]

  • Soil Samples: this compound must first be extracted from the soil particles. This typically involves mechanical shaking or sonication with a solvent mixture like methanol:water or acetonitrile:water.[1] The resulting extract is then diluted and cleaned up using an SPE protocol similar to that for water samples.[1]

  • Plant Tissues: These matrices are complex and contain numerous interfering compounds like pigments (chlorophylls, carotenes) and fats.[3] An initial extraction using a solvent mixture (e.g., methylene chloride:acetone) is required.[3] A highly selective SPE sorbent, such as a strong cation exchanger (LC-SCX), is often necessary to achieve a clean final extract suitable for analysis.[3]

Troubleshooting Guide

Q4: My this compound recovery is low or inconsistent. What are the potential causes and how can I fix them?

A4: Low and variable recovery is a common issue in SPE. Systematically evaluating each step of the process can help identify the problem.[7]

Potential Cause Troubleshooting Steps & Solutions
Improper Sorbent Conditioning Ensure the sorbent is fully wetted and activated. For reversed-phase cartridges, pass 5-10 mL of methanol followed by 5-10 mL of deionized water. Crucially, do not allow the sorbent bed to dry out before loading the sample.[1]
Incorrect Sample pH The pH of the sample can affect the ionization state of this compound and its retention on the sorbent. For reversed-phase SPE, ensure the pH is adjusted to keep this compound in its neutral, non-ionized form for optimal retention.[8]
Sample Breakthrough (Loss during Loading) This occurs when the analyte passes through the cartridge without binding. To prevent this: • Reduce Flow Rate: Load the sample at a slow, controlled rate (e.g., 3-5 mL/min).[1] • Avoid Overloading: Ensure the mass of this compound and other matrix components does not exceed the cartridge's capacity. If necessary, use a cartridge with a larger sorbent mass or dilute the sample.[9]
Analyte Loss during Washing The wash solvent may be too strong, causing premature elution of this compound.[9] • Solution: Use a weaker wash solvent. For example, if using a methanol/water mixture, decrease the percentage of methanol. Start with a very weak solvent like deionized water to remove polar interferences.[1]
Incomplete Elution The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[9] • Solution: Increase the strength or volume of the elution solvent. Applying the elution solvent in multiple, smaller aliquots can improve efficiency.[9] Consider allowing the solvent to "soak" in the sorbent bed for a few minutes before final collection to improve desorption.[9]

Q5: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can SPE help mitigate this?

A5: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer source.[10] An optimized SPE protocol is the first line of defense.

  • Improve Cleanup: The most effective strategy is to remove the interfering compounds. Try a more selective sorbent (e.g., ion-exchange) or add an extra wash step with a different solvent to your existing protocol.[3][10]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same SPE procedure as your samples. This helps to compensate for systematic signal suppression or enhancement.[10]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[10]

  • Use of Internal Standards: A stable isotope-labeled internal standard (e.g., ¹³C₃-Simazine) is highly recommended as it co-elutes with the analyte and is affected by the matrix in a similar way, allowing for accurate correction and quantification.[10]

Experimental Protocols

Protocol 1: SPE of this compound from Water Samples[1][2]

This protocol is suitable for extracting this compound from environmental water samples using a C18 or polymeric SPE cartridge.

  • Sample Preparation: Collect water samples in clean glass bottles. If the sample contains particulate matter, filter it through a 0.45 µm filter.

  • Cartridge Conditioning: Pass 5-10 mL of methanol through the SPE cartridge (e.g., C18, 500 mg).

  • Cartridge Equilibration: Pass 5-10 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 15-20 minutes to remove excess water.

  • Elution: Elute the retained this compound with 3-5 mL of a suitable organic solvent such as methanol, ethyl acetate, or a mixture of dichloromethane/methanol.[1][5] Collect the eluate in a clean tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 200 µL to 1 mL) of a solvent compatible with your analytical instrument (e.g., acetonitrile or mobile phase).[1][6]

Protocol 2: SPE of this compound from Plant Tissue[3]

This protocol uses a strong cation exchange cartridge for effective cleanup of complex plant extracts.

  • Sample Extraction:

    • Homogenize 5g of the plant tissue (e.g., sugarcane, cereals).[3][6]

    • In a suitable container, mix the tissue with 4g of anhydrous sodium sulfate (B86663) and 20 mL of a methylene chloride:acetone (4:1) solvent mixture.

    • Shake the mixture vigorously for 20 minutes.

  • Cartridge Conditioning: Condition a 3 mL Supelclean LC-SCX tube with 1 mL of methylene chloride.

  • Sample Loading: Aspirate a 2 mL aliquot of the sample extract and pass it dropwise through the conditioned SPE tube.

  • Washing Interferences:

    • Wash the cartridge with two 2 mL aliquots of acetonitrile to remove pigments and other interferences.

    • Air dry the packing under vacuum for 5 minutes.

    • Pass two 2 mL aliquots of water through the tube.

  • Elution: Elute the triazines by passing 1.5 mL of methanol dropwise through the tube, collecting the eluate.

  • Reconstitution:

    • For HPLC: Dilute the eluate to 2 mL with water to improve peak shapes.

    • For GC: Eliminate the final water wash step (in step 4) and elute with 1 mL of methanol, diluting to a final volume of 1 mL with methanol.

Quantitative Data Summary

The following tables summarize performance data from various optimized SPE methods for this compound.

Table 1: Recovery of this compound from Various Matrices

MatrixSPE SorbentElution SolventRecovery (%)Reference
Sugarcane (0.1-0.5 ppm)FlorisilDichloromethane86.9 - 94.7%[6]
Nanopure WaterEnvi-carbDichloromethane/Methanol (80/20 v/v)101 ± 5.6%[4][5]
GroundwaterSupelclean LC-SCXMethanol> 92%[3]
CerealsC18Methanol77%[11]
Spiked Natural WatersHeat-treated diatomaceous earthEthanol75.0 ± 1.9%[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
SPE-HPLC-DAD (Water)-81 - 100 ng/L[2]
SPE-HPLC (Water)0.03 - 0.10 µg/mL-[12]
On-line SPE-LC-MS/MS (Groundwater)< 10 ng/L20 ng/L[13]
SPE-GC/FID (Water)4.00 ng (absolute mass)-[4][5]

Visualizations

Experimental & Logical Workflows

SPE_Workflow General SPE Workflow for this compound Analysis cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition:e->Equilibrate:w Load 3. Load Sample Equilibrate:e->Load:w Wash 4. Wash Interferences Load:e->Wash:w Dry 5. Dry Sorbent Wash:e->Dry:w Elute 6. Elute Analyte (e.g., Methanol) Dry:e->Elute:w Concentrate 7. Concentrate & Reconstitute Elute:e->Concentrate:w Analyze 8. Instrumental Analysis (HPLC, GC-MS) Concentrate:e->Analyze:w

Caption: A generalized workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low SPE Recovery Start Problem: Low or Inconsistent Recovery Cause1 Analyte Loss during Loading? Start->Cause1 Cause2 Analyte Loss during Wash Step? Start->Cause2 Cause3 Incomplete Elution? Start->Cause3 Sol1a Decrease Flow Rate Cause1->Sol1a Yes Sol1b Check for Cartridge Overloading Cause1->Sol1b Yes Sol1c Ensure Proper Conditioning Cause1->Sol1c Yes Sol2 Decrease Wash Solvent Strength Cause2->Sol2 Yes Sol3a Increase Elution Solvent Strength Cause3->Sol3a Yes Sol3b Increase Elution Volume / Repetitions Cause3->Sol3b Yes Sol3c Add a 'Soak' Step before Elution Cause3->Sol3c Yes Simazine_Pathway This compound's Interference with Relaxin Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_response RXFP1 Relaxin Receptor (RXFP1) PI3K_AKT PI3K / AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK This compound This compound This compound->RXFP1 Inhibits Binding Relaxin Relaxin (Hormone) Relaxin->RXFP1 Binds & Activates NOS NOS2 / NOS3 Expression PI3K_AKT->NOS Activates ERK->NOS Activates NO Nitric Oxide (NO) Production NOS->NO Repro_Dysfunction Reproductive Dysfunction NO->Repro_Dysfunction Leads to

References

Technical Support Center: Interference in Simazine Detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of simazine using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound GC-MS analysis?

Interference in this compound analysis can arise from several sources:

  • Co-eluting Compounds: Other triazine herbicides (e.g., atrazine, propazine) and their degradation products often have similar chemical properties and may elute close to this compound, causing chromatographic interference.[1][2][3]

  • Matrix Effects: Complex sample matrices, such as soil, food, or biological fluids, contain numerous compounds that can co-extract with this compound and either enhance or suppress its signal in the mass spectrometer.[4]

  • Contamination: Phthalates and other plasticizers are common laboratory contaminants that can be introduced during sample preparation and analysis, potentially causing overlapping peaks in the chromatogram.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for this compound is a common issue that can compromise peak integration and accuracy. The primary causes include:

  • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the polar functional groups of this compound, leading to peak tailing.

  • Improper Column Installation: Incorrect column installation depth in the inlet or detector can create dead volumes, leading to peak distortion.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.

Troubleshooting Steps for Peak Tailing:

  • Inlet Maintenance: Replace the inlet liner and septum. Ensure the liner is deactivated and appropriate for your injection technique.

  • Column Maintenance: Trim the first 10-20 cm of the analytical column to remove any accumulated non-volatile residues.

  • Check Column Installation: Verify that the column is installed at the correct depth in both the injector and detector as per the instrument manufacturer's guidelines.

  • Use an Inert Flow Path: Whenever possible, use inert-coated liners, columns, and other components to minimize interactions with active compounds like this compound.

Q3: I am experiencing low or no recovery of this compound. What should I investigate?

Low or no recovery of this compound can be attributed to issues in sample preparation or the analytical instrumentation. A critical factor to consider is this compound's solubility.

  • Standard and Sample Storage: this compound has been reported to precipitate out of solution when high-concentration stock solutions are refrigerated. It is recommended to store stock solutions at room temperature, contrary to some general guidelines for pesticide standards. If precipitation is suspected, gentle warming and sonication may be required to redissolve the analyte.

Troubleshooting Workflow for Low this compound Recovery:

LowRecoveryTroubleshooting Troubleshooting Low this compound Recovery start Start: Low or No this compound Peak check_standard 1. Verify Standard Integrity - Stored at room temperature? - Any visible precipitate? start->check_standard standard_ok Standard is OK check_standard->standard_ok Yes prepare_new Prepare fresh standard Store at room temperature check_standard->prepare_new No check_extraction 2. Evaluate Sample Preparation - Correct SPE/QuEChERS procedure followed? - Appropriate sorbent used? standard_ok->check_extraction prepare_new->check_extraction extraction_ok Extraction is OK check_extraction->extraction_ok Yes optimize_extraction Optimize extraction: - Adjust solvent polarity - Change SPE sorbent check_extraction->optimize_extraction No check_gc_ms 3. Assess GC-MS System - Inlet/column maintenance needed? - Check for leaks - Verify MS tune extraction_ok->check_gc_ms end Resolution: Improved this compound Recovery optimize_extraction->end gc_ms_ok System is OK check_gc_ms->gc_ms_ok Yes perform_maintenance Perform system maintenance: - Clean/replace liner & septum - Trim column - Run MS tune check_gc_ms->perform_maintenance No gc_ms_ok->end perform_maintenance->end

Troubleshooting workflow for low this compound recovery.

Troubleshooting Guides

Issue 1: Chromatographic Interference - Co-eluting Peaks

Question: I am seeing a peak that is very close to or overlapping with my this compound peak. How can I confirm if it is an interference and resolve it?

Answer:

Co-eluting peaks are a common challenge, especially when analyzing samples for multiple triazine herbicides.

Identification of Interference:

  • Mass Spectrum Analysis: Examine the mass spectrum of the interfering peak. While some fragments may be similar to this compound, there will likely be unique ions that can differentiate it from your target analyte. The primary ions for this compound are m/z 201 (molecular ion), 186, and 172.

  • Retention Time Comparison: If you have standards for other suspected triazine herbicides (e.g., atrazine, propazine), inject them individually to compare their retention times with the interfering peak.

Resolution Strategies:

  • Optimize GC Temperature Program: Adjusting the oven temperature ramp rate can often improve the separation between closely eluting compounds. A slower ramp rate will generally increase resolution.

  • Change GC Column: If temperature optimization is insufficient, consider using a GC column with a different stationary phase polarity to alter the elution order of the compounds.

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide more accurate mass measurements, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.

Issue 2: Matrix Effects - Signal Suppression or Enhancement

Question: My this compound signal is inconsistent between my standards and my samples, even after correcting for recovery. How do I address matrix effects?

Answer:

Matrix effects can significantly impact the accuracy of your quantitative results. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: More rigorous sample preparation can help remove interfering matrix components. This may involve using different solid-phase extraction (SPE) sorbents or adding a dispersive SPE (d-SPE) cleanup step after a QuEChERS extraction.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.

  • Use an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d10, is the most effective way to correct for matrix effects. The internal standard will be affected by the matrix in the same way as the native analyte, allowing for accurate quantification.[5]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol is based on aspects of EPA Method 525.2 for the analysis of organic compounds in drinking water.[6][7]

Materials:

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10 minutes.

  • Elution: Elute the trapped analytes from the cartridge with 5 mL of ethyl acetate followed by 5 mL of dichloromethane.

  • Drying and Concentration: Pass the eluate through a drying column containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

Protocol 2: Sample Preparation of Soil Samples using QuEChERS

This protocol is a generally accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticides from soil.[8][9][10]

Materials:

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 2 mL centrifuge tubes

Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • The supernatant is now the final extract, ready for GC-MS analysis.

Data Presentation

Table 1: Common Mass-to-Charge Ratios (m/z) for this compound in GC-MS (Electron Ionization)
m/zIon IdentityRelative Abundance
201[M]+• (Molecular Ion)High
186[M-CH3]+High
172[M-C2H5]+Moderate
138[M-C2H5-Cl]+Low
91C7H7+ (Tropylium ion)Low to Moderate
Table 2: Recovery of this compound using Different Sample Preparation Methods
MatrixSample Preparation MethodRecovery (%)Reference
WaterSPE (C18)83-85[11]
WaterSPE (Envi-carb)101 ± 5.6[4]
SoilQuEChERS65-116[12]
SugarcaneMSPD86.9-94.7[3]

Mandatory Visualizations

GCMS_Troubleshooting_Peak_Shape Troubleshooting Poor Peak Shape for this compound start Start: Poor this compound Peak Shape (Tailing or Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide issue likely: - Check column installation - Look for leaks - Verify carrier gas flow check_all_peaks->system_issue Yes simazine_specific Issue likely specific to active compounds check_all_peaks->simazine_specific No end Resolution: Improved Peak Shape system_issue->end inlet_maintenance 1. Perform Inlet Maintenance - Replace septum and liner - Use a deactivated liner simazine_specific->inlet_maintenance column_maintenance 2. Perform Column Maintenance - Trim 10-20 cm from column inlet inlet_maintenance->column_maintenance method_optimization 3. Optimize GC Method - Lower initial oven temperature - Adjust temperature ramp column_maintenance->method_optimization method_optimization->end

Workflow for troubleshooting poor this compound peak shape.

References

Technical Support Center: Improving the Sensitivity of Simazine ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the sensitivity of simazine ELISA kits.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ELISA experiments that can impact assay sensitivity.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagent Issues: - Reagents not brought to room temperature.[1] - Expired or improperly stored reagents.[2] - Incorrect reagent preparation or addition order.Reagent Handling: - Allow all kit components to sit at room temperature (22-28°C) for at least 30 minutes before use.[1] - Verify the expiration dates on all reagents and ensure they have been stored according to the kit's instructions.[2] - Double-check all calculations, dilutions, and the order of reagent addition as specified in the protocol.[3]
Procedural Errors: - Inadequate incubation times or temperatures.[2][4] - Overly aggressive washing steps.[5] - Use of incorrect microplate.Protocol Adherence: - Strictly adhere to the incubation times and temperatures specified in the protocol.[1][2] Deviations can significantly affect binding efficiency.[2] - Avoid overly vigorous washing, which can remove the bound antibody-enzyme conjugate.[5] - Ensure you are using a high-binding ELISA plate, not a tissue culture plate.[3]
Low Analyte Concentration: - this compound concentration in the sample is below the detection limit of the assay.Sample Management: - Concentrate the sample if possible, or reduce the sample dilution factor.[6]
High Background Insufficient Washing: - Residual unbound reagents remain in the wells.[2][7]Washing Technique: - Increase the number of wash cycles.[2] - Ensure complete aspiration of wash buffer from the wells after each wash. Tapping the plate on absorbent paper can help remove residual liquid.[7]
Non-specific Binding: - Antibodies or enzyme conjugates are binding to the plate surface instead of the target.[2]Blocking and Diluents: - Ensure the blocking buffer is fresh and completely covers the well surface during the blocking step. - Consider adding a small percentage of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific binding.
Substrate Issues: - Substrate solution has been exposed to light or is contaminated.Substrate Handling: - Protect the substrate solution from light.[8] - Prepare the substrate solution immediately before use. It should be colorless before being added to the wells.
Poor Standard Curve Standard Preparation Errors: - Improper reconstitution or serial dilution of the standards.Standard Handling: - Briefly centrifuge the standard vial before opening to ensure all material is at the bottom. - Use calibrated pipettes and fresh tips for each dilution step to ensure accuracy.[5]
Procedural Inconsistencies: - Variations in incubation times or temperatures across the plate. - "Edge effects" due to uneven temperature or evaporation.[2]Assay Consistency: - Ensure all wells are treated identically in terms of reagent addition and incubation. - To minimize edge effects, ensure the plate is at room temperature before starting, and use a plate sealer during incubations to prevent evaporation.[2]
Low Sensitivity Suboptimal Assay Conditions: - Incubation times and temperatures are not optimized for maximum signal-to-noise ratio.[2]Assay Optimization: - Systematically optimize incubation times and temperatures. Longer incubation times may increase signal, but also background.[4] - Titrate the antibody and enzyme-conjugate concentrations to find the optimal balance for sensitivity.[2]
Sample Matrix Effects: - Components in the sample (e.g., organic solvents, pH, salts) are interfering with the antibody-antigen binding.[9]Sample Treatment: - Dilute the sample further in the assay buffer to reduce the concentration of interfering substances.[9] - If dilution is not possible, consider sample cleanup methods like solid-phase extraction (SPE).[10]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound competitive ELISA?

A1: A competitive ELISA is used for detecting small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of specific antibody binding sites, which are typically immobilized on the microplate wells. The amount of signal generated is inversely proportional to the concentration of this compound in the sample. A higher this compound concentration in the sample results in less labeled conjugate binding to the antibody, leading to a weaker signal.[8][11]

Q2: How can I improve the sensitivity of my this compound ELISA kit?

A2: To improve sensitivity, you can:

  • Optimize Incubation Times and Temperatures: Longer incubation times can allow for more binding, but this needs to be balanced against a potential increase in background noise.[2][4] The optimal temperature for incubation is generally between 22-28°C.[1]

  • Adjust Reagent Concentrations: While kits come with pre-determined concentrations, slight adjustments to the antibody or enzyme conjugate concentrations can sometimes enhance performance. This should be done systematically, for example, by performing a checkerboard titration.[8]

  • Address Sample Matrix Effects: If your sample contains interfering substances, diluting the sample or using a sample cleanup method can improve sensitivity.[9]

  • Enhance Signal: Using a more sensitive substrate (e.g., chemiluminescent) can increase the signal output, potentially lowering the detection limit.[12]

Q3: What are "matrix effects" and how do they affect my results?

A3: The "matrix" refers to all the components in your sample other than the analyte of interest (this compound).[9] These components, such as salts, organic solvents, proteins, or different pH levels, can interfere with the binding between the this compound and the antibody, leading to inaccurate results.[9] This can manifest as either falsely high or falsely low readings. To check for matrix effects, you can perform spike and recovery experiments or serial dilutions of your sample.[9]

Q4: My sample is not water. How should I prepare it for the assay?

A4: For matrices like soil or food, an extraction step is necessary to isolate the this compound.[10] This typically involves using an organic solvent. It is crucial that the final extract is compatible with the assay buffer. Often, the organic solvent needs to be evaporated and the residue redissolved in the assay buffer. The tolerance of the specific ELISA kit to various solvents should be considered, as high concentrations of solvents like methanol (B129727) can decrease assay sensitivity.[10][13]

Q5: The antibody in the this compound kit shows cross-reactivity with other triazines. What does this mean?

A5: Cross-reactivity means the antibody can also bind to molecules that are structurally similar to this compound, such as atrazine (B1667683) or propazine.[14] This is common for antibodies raised against small molecules. The kit's technical datasheet should provide a table of cross-reactivity percentages with related compounds. If your sample is likely to contain these other triazines, the ELISA result will represent the total concentration of all cross-reacting compounds. For specific quantification of this compound in such cases, a confirmatory method like gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.[10]

Quantitative Data Summary

This compound ELISA Performance Metrics

The sensitivity of a competitive ELISA is often described by its IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) and its Limit of Detection (LOD).

ParameterTypical ValueReference
IC50 3 ppb to 4 ppm (for various triazines)[10]
Limit of Detection (LOD) 0.05 to 0.1 ppb (for atrazine, similar to this compound)[10]
Cross-Reactivity of a Related Triazine (Atrazine) ELISA

This table illustrates typical cross-reactivity data. Note that this compound shows a 6.9% cross-reactivity in this particular atrazine ELISA. A this compound-specific kit would have 100% reactivity for this compound.

CompoundCross-Reactivity (%)
Atrazine 100
Propazine 81
This compound 6.9
Ametryn 3.9
Hydroxyatrazine 1.8
Deethylatrazine 1.3
Terbutylazine 1.0
(Data adapted from an Atrazine ELISA kit datasheet for illustrative purposes)[14]

Experimental Protocols

Generic Competitive ELISA Protocol for this compound

This protocol outlines the key steps for a typical competitive this compound ELISA. Note: Always refer to the specific protocol provided with your ELISA kit, as incubation times, temperatures, and reagent volumes may vary.

  • Reagent Preparation:

    • Prepare wash buffer, standards, and any other required reagents according to the kit manual.

    • Allow all reagents to reach room temperature (22-28°C) before use.[1]

  • Standard/Sample Addition:

    • Add a specific volume (e.g., 50 µL) of each standard, control, and sample to the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition:

    • Add a specific volume (e.g., 50 µL) of the this compound-enzyme conjugate to each well.

  • Incubation:

    • Gently shake the plate to mix.

    • Cover the plate and incubate for a specified time (e.g., 30-60 minutes) at the recommended temperature (e.g., room temperature).[14]

  • Washing:

    • Decant the contents of the wells.

    • Wash the plate 3-5 times with wash buffer, ensuring complete removal of liquid between each wash.[14]

  • Substrate Addition:

    • Add a specific volume (e.g., 100 µL) of the substrate solution (e.g., TMB) to each well.

  • Color Development:

    • Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.[14]

  • Stopping the Reaction:

    • Add a specific volume (e.g., 50-100 µL) of stop solution to each well. The color in the wells will change (e.g., from blue to yellow).

  • Read Absorbance:

    • Read the optical density (OD) of each well within 10-15 minutes using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.

    • Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well (Antibody Coated) start Start: Antibody-coated well add_sample 1. Add Sample (contains this compound) & this compound-Enzyme Conjugate start->add_sample incubation 2. Incubate (Competition for antibody binding) add_sample:e->incubation:w wash_1 3. Wash (Remove unbound molecules) incubation:e->wash_1:w add_substrate 4. Add Substrate wash_1:e->add_substrate:w develop_color 5. Incubate (Color Development) add_substrate:e->develop_color:w add_stop 6. Add Stop Solution develop_color:e->add_stop:w read_plate 7. Read Absorbance (Signal is inversely proportional to this compound conc.) add_stop:e->read_plate:w

Caption: Workflow of a typical competitive ELISA for this compound detection.

Troubleshooting Logic for Low Sensitivity

Troubleshooting_Sensitivity start Problem: Low Sensitivity / Weak Signal check_reagents Check Reagents & Procedure start->check_reagents check_matrix Investigate Sample Matrix start->check_matrix optimize_assay Optimize Assay Parameters start->optimize_assay sol_reagents1 Use fresh, correctly stored reagents at room temp. check_reagents->sol_reagents1 sol_reagents2 Verify protocol adherence (pipetting, incubation times). check_reagents->sol_reagents2 sol_matrix1 Dilute sample further in assay buffer. check_matrix->sol_matrix1 sol_matrix2 Perform spike/recovery test to confirm interference. check_matrix->sol_matrix2 sol_optimize1 Increase incubation time or adjust temperature. optimize_assay->sol_optimize1 sol_optimize2 Titrate antibody and conjugate concentrations. optimize_assay->sol_optimize2 end Sensitivity Improved sol_reagents1->end sol_reagents2->end sol_matrix1->end sol_matrix3 Use sample cleanup (e.g., SPE). sol_matrix2->sol_matrix3 sol_matrix3->end sol_optimize1->end sol_optimize2->end

Caption: A logical guide to troubleshooting low sensitivity in this compound ELISA.

References

Technical Support Center: Measuring Simazine in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the quantitative analysis of simazine in complex environmental matrices such as soil, water, and sediment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring this compound in environmental samples?

A1: The main difficulties arise from the complexity of the sample matrices. Key challenges include:

  • Matrix Effects: Co-extracted substances from soil or water can interfere with the analytical instrument's response, causing either signal suppression or enhancement, which leads to inaccurate quantification.[1][2]

  • Low Concentrations: this compound is often present at trace levels (ng/g or ng/L), requiring highly sensitive analytical methods and efficient pre-concentration steps.[3]

  • Co-eluting Interferences: Other compounds in the sample, such as other pesticides, chlorophyll, or humic acids, can have similar chemical properties and elute at the same time as this compound during chromatographic analysis, complicating detection and quantification.[2]

  • Analyte Stability: this compound can degrade during extraction or storage due to factors like pH, UV light, and microbial activity.[4][5]

Q2: What are the most common analytical techniques for this compound determination?

A2: Several techniques are employed, each with its own advantages:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and selective, making it a powerful tool for detecting trace levels of this compound in complex samples. However, it is susceptible to matrix effects.[2][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for analyzing volatile and semi-volatile compounds like this compound.[3][8]

  • High-Performance Liquid Chromatography with UV or Diode-Array Detection (HPLC-UV/DAD): A more accessible and less expensive option than MS-based methods, suitable for samples with higher concentrations or after effective cleanup.[4][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid, cost-effective, and field-portable screening method. It offers high throughput but can sometimes suffer from cross-reactivity with structurally similar compounds.[10]

Troubleshooting Guides

This section addresses specific issues encountered during this compound analysis in a question-and-answer format.

Problem 1: Low this compound Recovery

Q: My this compound recovery is consistently below the acceptable range (e.g., <70%). What are the potential causes and solutions?

A: Low recovery can stem from several stages of the analytical process. Consider the following factors:

  • Inefficient Extraction: The chosen solvent may not be optimal for the sample matrix. This compound's solubility and interaction with soil components (like organic matter) are critical.[11][12]

    • Solution: Optimize the extraction solvent. For soil, polar solvents like methanol (B129727), acetonitrile (B52724), or mixtures with water are often effective.[12][13] For QuEChERS methods, adjusting the water content can alter the solvent polarity to improve extraction efficiency.[14][15] Techniques like shaking, sonication, or microwave-assisted extraction (MAE) can also enhance recovery.[13][16]

  • Loss During Cleanup: The solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step may be too aggressive, causing the analyte to be lost along with the interferences.

    • Solution: Re-evaluate the sorbent material and elution solvents. Ensure the SPE cartridge is not allowed to dry out during conditioning and sample loading.[17] Check that the elution solvent is strong enough to desorb this compound completely from the sorbent.

  • Analyte Degradation: this compound can be unstable under certain conditions. It can be hydrolyzed by strong acids or bases and is susceptible to photodecomposition.[4][5]

    • Solution: Protect samples from light and extreme temperatures during collection and processing.[15] Ensure the pH of the extraction and final solution is within a neutral or weakly acidic/alkaline range where this compound is stable.[4]

  • Issues with Evaporation/Reconstitution: The analyte can be lost during the solvent evaporation step if the temperature is too high or the nitrogen stream is too harsh.

    • Solution: Use a gentle stream of nitrogen and a controlled temperature (e.g., <40°C) for evaporation.[18] Ensure the residue is fully redissolved in the reconstitution solvent by vortexing or sonication.[17]

Problem 2: High Matrix Effects & Signal Suppression in LC-MS/MS

Q: I'm observing significant signal suppression for this compound in my soil/water extracts. How can I mitigate this?

A: Matrix effects, particularly ion suppression in ESI-LC-MS/MS, are a major challenge.[1][19] Here are common strategies to address this:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering co-extractives.

    • Solution: Optimize the dSPE cleanup step in QuEChERS by testing different sorbents (e.g., C18, PSA, GCB) to remove specific interferences. For SPE, ensure the washing step is effective at removing polar interferences without eluting the this compound.[17]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer significantly suppress the analyte signal.

    • Solution: Perform a dilution series of the sample extract to find a dilution factor that minimizes suppression while keeping the this compound concentration above the limit of quantification (LOQ).[1]

  • Use Matrix-Matched Calibration: This approach compensates for the effect of the matrix by preparing calibration standards in a blank matrix extract that is free of the analyte.

    • Solution: Prepare a bulk blank matrix extract (e.g., from a certified clean soil or water sample) using the exact same preparation method. Use this extract as the diluent for your calibration standards.[20]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal solution, as it will be affected by the matrix in the same way as the native analyte.

    • Solution: If available, add a SIL internal standard (e.g., this compound-d10) to the sample at the beginning of the extraction process. This corrects for losses during sample prep as well as for matrix effects.[1]

Problem 3: Inconsistent this compound Standard or Calibration Curve

Q: My this compound calibration standards are showing variable responses, or the peak disappears from refrigerated stock solutions. What is happening?

A: This is a known issue with this compound. It has a tendency to precipitate out of solution, especially in high-concentration stock standards stored at low temperatures.[21]

  • Solution 1 - Storage: Store high-concentration this compound stock standards at room temperature in the dark, as recommended by some manufacturers, rather than refrigerating or freezing them. This can prevent precipitation.[21] Always consult the manufacturer's certificate of analysis for storage recommendations.

  • Solution 2 - Preparation: Before preparing working standards, allow the stock solution to equilibrate to room temperature. Thoroughly vortex or sonicate the stock solution to ensure any potential precipitate has redissolved.[21] However, be aware that once this compound has precipitated, it can be very difficult to get it back into solution completely.[21]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for the extraction of this compound from water using C18 SPE cartridges.

1. Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric cartridges.[17]

  • Solvents: HPLC-grade methanol, ethyl acetate (B1210297), and acetonitrile.[17]

  • Reagents: Deionized water.

  • Apparatus: SPE vacuum manifold, vacuum pump, evaporator with nitrogen gas.[17]

2. Procedure:

  • Sample Preparation: Collect water samples in clean glass bottles. If the sample contains particulate matter, filter it through a 0.45 µm filter. Store at 4°C until extraction.[17]

  • Cartridge Conditioning:

    • Pass 5-10 mL of ethyl acetate through the C18 cartridge.

    • Pass 5-10 mL of methanol through the cartridge to wash and activate the sorbent.[17]

    • Pass 5-10 mL of deionized water to equilibrate the sorbent. Do not let the cartridge go dry from this point on.[17]

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 3-5 mL/min.[17][22]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 15-20 minutes to remove excess water.[17]

  • Elution: Elute the retained this compound with 2 x 4 mL aliquots of ethyl acetate. Collect the eluate in a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[17]

    • Reconstitute the residue in 1 mL of acetonitrile or the initial mobile phase for instrumental analysis.[17]

Protocol 2: QuEChERS Method for this compound in Soil Samples

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[11]

1. Materials:

  • Solvents: HPLC-grade acetonitrile.

  • Reagents: QuEChERS extraction salts (e.g., citrate (B86180) buffered salts containing MgSO₄, NaCl, Sodium Citrate).[11] dSPE cleanup tubes containing C18 and PSA sorbents.

  • Apparatus: 50 mL centrifuge tubes, centrifuge, vortex mixer.

2. Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.[11]

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 5 minutes.[11]

    • Add the contents of the QuEChERS citrate buffer salt packet.[11]

    • Immediately shake for at least 2 minutes.[11]

    • Centrifuge the tube for 5 minutes at ≥3000 rcf.[11]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE cleanup tube containing the appropriate sorbents (e.g., MgSO₄, PSA, C18).

    • Vortex the tube for 30 seconds.[11]

    • Centrifuge for 2 minutes at ≥5000 rcf.[11]

    • Transfer the cleaned extract into an autosampler vial for analysis.[11]

Quantitative Data Summary

The following tables summarize this compound recovery data from various studies to provide a reference for expected performance.

Table 1: Comparison of this compound Recovery from Water Samples

Extraction MethodMatrixFortification LevelRecovery %RSD %Reference
SPE (C18)Drinking Water1 ng/mL83 - 85%N/A[18]
SPE (C18)Estuarine Water100 ng/L82 - 85%N/A[10]
SPE (ENVI-carb)Nanopure Water2 µg/L101%5.6%[23]
SPE (Oasis HLB)WaterN/A>80%<20%[22]

Table 2: Comparison of this compound Recovery from Soil and Other Matrices

Extraction MethodMatrixFortification LevelRecovery %RSD %Reference
QuEChERSSoil50 ng/g92.4%7.74%[20]
MSPDSugarcane0.1 - 0.5 ppm86.9 - 94.7%<10%[4]
Mechanical Shaking (Methanol:Water)Loam Soil0.01 - 1 ppm>60%N/A[13]
Microwave-Assisted (Acetonitrile)SoilN/A82.3 - 100.3%N/A[12]

MSPD: Matrix Solid-Phase Dispersion

Visual Workflow Guides

General Workflow for this compound Analysis

G cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup & Concentration cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection (Soil / Water) Homogenize 2. Homogenization & Sub-sampling Sample->Homogenize Spike 3. Spike Internal Std. (Optional) Homogenize->Spike Extract 4. Solvent Extraction (e.g., QuEChERS, Sonication) Spike->Extract Cleanup 5. Cleanup (SPE / dSPE) Extract->Cleanup Evap 6. Evaporation (N2 Stream) Cleanup->Evap Recon 7. Reconstitution Evap->Recon Inject 8. Injection (LC-MS/MS or GC-MS) Recon->Inject Quant 9. Quantification (Calibration Curve) Inject->Quant Report 10. Data Reporting Quant->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting Guide: Low this compound Recovery

G Start Problem: Low this compound Recovery (<70%) CheckExtraction Is the extraction method validated for your matrix? Start->CheckExtraction CheckCleanup Is analyte lost during cleanup/SPE? CheckExtraction->CheckCleanup No Sol_Extraction Solution: - Optimize extraction solvent - Increase extraction time/energy - Check sample pH CheckExtraction->Sol_Extraction Yes CheckEvap Is analyte lost during evaporation? CheckCleanup->CheckEvap No Sol_Cleanup Solution: - Check SPE sorbent/elution solvent - Ensure cartridge is not dry - Analyze waste fractions CheckCleanup->Sol_Cleanup Yes CheckStability Could analyte be degrading? CheckEvap->CheckStability No Sol_Evap Solution: - Use gentle N2 stream - Control temperature (<40°C) - Ensure full reconstitution CheckEvap->Sol_Evap Yes Sol_Stability Solution: - Protect sample from light - Store samples properly (4°C) - Check for degradation products CheckStability->Sol_Stability Yes

Caption: A decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing Simazine Application Rates in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the application of simazine in greenhouse trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a pre-emergent herbicide belonging to the triazine chemical class.[1][2] It is primarily absorbed through the roots of plants and works by inhibiting photosynthesis.[1] Specifically, this compound blocks electron transport in Photosystem II (PSII), a critical step in the light-dependent reactions of photosynthesis.[3][4] This disruption leads to a cascade of events, including the formation of highly reactive molecules that destroy cell membranes, ultimately causing the weed seedlings to yellow and die shortly after emergence.[4] For weed resistance management, this compound is classified as a Group C herbicide.[5]

Q2: Is it safe to use this compound inside a greenhouse?

A2: Extreme caution is advised when using this compound in enclosed structures like greenhouses.[6][7][8] The primary concern is volatilization, where the herbicide turns into a vapor that can be trapped, leading to widespread injury to desirable plants.[6][8] Very few herbicides are labeled for use inside greenhouses when crops are present.[6][7][9] this compound may be used on greenhouse floors or under benches when the greenhouse is empty of crop plants.[7][10] It is crucial to ensure adequate ventilation and to follow a sufficient waiting period before reintroducing plants, as specified by safety protocols and product labels.

Q3: What are the typical symptoms of this compound phytotoxicity on plants?

A3: this compound phytotoxicity symptoms typically appear on the older leaves first as it is translocated upwards through the xylem.[11] Common symptoms include:

  • Interveinal chlorosis: Yellowing of the tissue between the leaf veins, which may resemble iron deficiency.[11]

  • Marginal chlorosis and necrosis: Yellowing and subsequent browning and death of the leaf margins.[11][12]

  • Leaf speckling, spotting, or patching: Appearance of yellow or brown spots or patches on the leaves.[12]

  • Stunting and reduced vigor: Overall poor growth and development of the plant.[12]

  • Leaf cupping or twisting: Abnormal leaf morphology.[12]

In severe cases, phytotoxicity can lead to plant death.[12]

Q4: How long does this compound persist in the growing media?

A4: this compound's persistence in soil or growing media can range from a few weeks to several months, and in some cases, over a year.[11] Its degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and microbial activity.[13] this compound is more persistent in soils with higher clay and organic matter content and in cooler, drier conditions.[13] Microbial degradation is the primary method of breakdown in the soil.[13]

Q5: What factors can influence the effectiveness of this compound in a greenhouse?

A5: Several factors can impact this compound's efficacy in a controlled greenhouse environment:

  • Growing Media: The composition of the potting mix, particularly the organic matter content, can affect this compound's availability. Higher organic matter can bind to the herbicide, potentially reducing its efficacy.

  • Moisture and Irrigation: this compound requires water to be activated and move into the weed root zone. However, excessive irrigation can lead to leaching, moving the herbicide below the target area.

  • Temperature: Higher temperatures can increase the rate of herbicide degradation and also increase the risk of phytotoxicity to non-target plants.[12]

  • Weed Species and Growth Stage: this compound is most effective as a pre-emergent herbicide, controlling weeds before they germinate. It has little to no effect on established weeds.

  • Application Uniformity: Uneven application can result in areas with poor weed control or excessive crop injury.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Inconsistent Weed Control 1. Uneven Application: Inconsistent spray coverage across the treated area.2. Improper Activation: Insufficient moisture after application to move this compound into the root zone.3. High Organic Matter in Media: The growing medium has a high percentage of organic matter, which can bind the herbicide.4. Weed Resistance: The target weed population may have developed resistance to triazine herbicides.1. Calibrate Sprayer: Ensure the application equipment is properly calibrated to deliver a uniform spray.2. Water-in Application: Apply a light irrigation (e.g., 0.5 inches) after application to activate the herbicide.3. Adjust Application Rate: Consider a higher application rate for media with high organic matter, based on preliminary trials.4. Herbicide Rotation: If resistance is suspected, use a herbicide with a different mode of action.
Crop Injury at Low Rates 1. Plant Stress: The crop may have been under stress (e.g., drought, nutrient deficiency) at the time of application, making it more susceptible to injury.[12]2. High Temperatures: Elevated greenhouse temperatures can increase herbicide uptake and phytotoxicity.[12]3. Incorrect Application Rate: Miscalculation of the application rate for the pot size or area.4. Sensitive Crop Species: The crop species or cultivar may be inherently sensitive to this compound.1. Ensure Plant Health: Only apply herbicides to healthy, non-stressed plants.2. Time of Application: Apply during cooler parts of the day to minimize heat-related stress and uptake.3. Verify Calculations: Double-check all calculations for preparing the herbicide solution and the application volume.4. Conduct Tolerance Trials: Perform small-scale trials on a few plants to determine the tolerance of the specific crop before treating the entire batch.
No Herbicide Effect 1. Incorrect Application Timing: this compound was applied post-emergence to established weeds.2. Insufficient Moisture: Lack of water to activate the herbicide.3. Degradation of Herbicide: The herbicide solution may have been stored improperly or for too long.1. Apply Pre-emergence: Ensure this compound is applied before weed seeds germinate.2. Activate with Water: Provide adequate moisture after application.3. Use Fresh Solution: Prepare a fresh herbicide solution for each application.
Phytotoxicity on Non-Treated Plants 1. Herbicide Volatilization: this compound vapors may have moved to non-target plants within the enclosed greenhouse.2. Spray Drift: Fine spray droplets may have drifted to adjacent plants during application.3. Contaminated Equipment: The sprayer or other equipment may not have been thoroughly cleaned after previous use.1. Ensure Ventilation: Provide adequate ventilation when applying herbicides in a greenhouse. Consider applying when the greenhouse is empty.2. Use Coarse Spray: Use nozzles that produce larger droplets to minimize drift.3. Dedicated Sprayer: Use a sprayer dedicated solely to herbicides to avoid cross-contamination.

Experimental Protocols

Protocol 1: Determining Optimal this compound Application Rate for Pre-emergent Weed Control in a Greenhouse Setting
  • Preparation of Materials:

    • Select a common weed species known to be problematic in greenhouse settings (e.g., bittercress, oxalis).

    • Prepare pots with a standardized greenhouse growing medium.

    • Obtain a commercial formulation of this compound.

    • Prepare a stock solution of this compound and a series of dilutions to achieve a range of application rates (e.g., 0.5x, 1x, 2x, 4x the recommended field rate, adjusted for pot surface area). Include a negative control (no herbicide).

  • Experimental Setup:

    • Sow a known number of weed seeds evenly on the surface of the soil in each pot.

    • Arrange the pots in a randomized complete block design within the greenhouse to account for environmental variability.

    • Replicate each treatment at least four times.

  • Herbicide Application:

    • Apply the different rates of this compound solution evenly to the soil surface of the designated pots using a calibrated research track sprayer or a handheld sprayer with a flat-fan nozzle.

    • After application, lightly irrigate all pots to activate the herbicide.

  • Data Collection and Analysis:

    • At regular intervals (e.g., 7, 14, and 21 days after treatment), count the number of emerged weeds in each pot.

    • At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound rates on weed emergence and biomass.

Protocol 2: Assessing Crop Tolerance to this compound in Greenhouse Pot Trials
  • Plant Material and Growth Conditions:

    • Select the crop species of interest and grow seedlings to a uniform size and developmental stage.

    • Transplant the seedlings into pots with the intended growing medium.

    • Allow the plants to acclimate to the greenhouse conditions for a set period.

  • Treatment Application:

    • Prepare a range of this compound concentrations as described in Protocol 1.

    • Apply the this compound solutions to the soil surface of the pots, avoiding contact with the crop foliage.

    • Include an untreated control group.

    • Maintain optimal growing conditions (watering, fertilization, temperature) for the duration of the experiment.

  • Phytotoxicity Assessment:

    • Visually assess the plants for phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = plant death) to quantify the damage.

    • Measure plant height and collect other relevant growth parameters.

    • For a more quantitative assessment, consider measuring chlorophyll (B73375) fluorescence, which can detect stress on the photosynthetic apparatus before visible symptoms appear.[14][15]

  • Data Analysis:

    • Analyze the phytotoxicity ratings and growth data to determine the dose-response relationship and identify the maximum safe application rate for the specific crop under the tested conditions.

Data Presentation

Table 1: Recommended this compound Application Rates for Greenhouse Pot Trials (Based on Soil/Media Type)

Growing Media TypeOrganic Matter ContentRecommended Starting Rate (mg a.i./m²)
SandLow (<1%)50 - 75
Sandy LoamModerate (1-3%)75 - 100
Silt Loam / Clay LoamHigh (>3%)100 - 150
Peat-based Potting MixVery High150 - 200+ (testing recommended)

Note: These are starting recommendations and should be optimized for specific experimental conditions and plant species.

Table 2: Summary of this compound Phytotoxicity Symptoms on Various Plant Species

Plant TypeCommon SymptomsSusceptibility
Sensitive Broadleaf Weeds Interveinal chlorosis, marginal necrosis, stunting, death.High
Tolerant Grasses May show some temporary chlorosis at higher rates.Low to Moderate
Ornamental Species Varies widely by species. Symptoms can include leaf yellowing, stunting, and leaf margin burn.Varies
Vegetable Crops Generally highly sensitive. Symptoms include severe chlorosis and stunting.High

Visual Guides

experimental_workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_data Phase 3: Data Collection & Analysis prep_materials Prepare Materials (Pots, Media, Seeds, this compound) exp_design Experimental Design (Randomized Block) prep_materials->exp_design sow_seeds Sow Weed Seeds apply_herbicide Apply this compound Treatments sow_seeds->apply_herbicide activate Activate with Irrigation apply_herbicide->activate collect_data Collect Data (Weed Emergence, Biomass) activate->collect_data analyze_data Statistical Analysis (ANOVA) collect_data->analyze_data determine_rate Determine Optimal Rate analyze_data->determine_rate

Caption: Experimental workflow for optimizing this compound application rates.

photosystem_II_inhibition cluster_psii Photosystem II (PSII) in Thylakoid Membrane light Light Energy psii_complex PSII Complex (P680) light->psii_complex pheo Pheophytin psii_complex->pheo qa QA (Plastoquinone) pheo->qa qb_site QB Binding Site on D1 Protein qa->qb_site pq Plastoquinone (PQ) qb_site->pq inhibition Blocks Electron Flow cytochrome Cytochrome b6f Complex pq->cytochrome This compound This compound This compound->qb_site

Caption: this compound's mode of action: Inhibition of Photosystem II.

troubleshooting_phytotoxicity start Unexpected Phytotoxicity Observed check_rate Verify Application Rate Calculation start->check_rate check_calibration Check Sprayer Calibration start->check_calibration assess_environment Assess Environmental Conditions (High Temp, High Humidity?) start->assess_environment check_plant_health Evaluate Plant Health Pre-Application (Were plants stressed?) start->check_plant_health check_non_target Phytotoxicity on Non-Treated Plants? start->check_non_target adjust_protocol Adjust Application Protocol (e.g., apply in cooler temps, ensure plant health) check_rate->adjust_protocol check_calibration->adjust_protocol assess_environment->adjust_protocol check_plant_health->adjust_protocol drift_volatilization Investigate Drift or Volatilization check_non_target->drift_volatilization Yes check_non_target->adjust_protocol No drift_volatilization->adjust_protocol review_crop_sensitivity Review Literature for Crop Sensitivity adjust_protocol->review_crop_sensitivity

Caption: Troubleshooting logic for unexpected phytotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Simazine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during simazine bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound bioassay is showing inconsistent results between replicates. What are the common causes?

Inconsistent results in this compound bioassays can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Preparation of this compound Solutions: this compound has low water solubility (approximately 5-6.2 mg/L).[1] Incomplete dissolution can lead to variable concentrations in your working solutions. Ensure thorough mixing and consider using a carrier solvent if necessary, though be mindful of solvent toxicity to your test organism.

  • Test Organism Variability: The physiological state of your test organisms (e.g., algae, duckweed, seedlings) can significantly impact their sensitivity to this compound. Use organisms from the same batch and growth stage for all replicates.

  • Environmental Conditions: Fluctuations in light intensity, temperature, and pH can alter the phytotoxicity of this compound and the metabolic rate of the test organism.[2][3][4][5] Maintain consistent environmental conditions across all experimental units.

  • Pipetting and Dispensing Errors: Inaccurate pipetting can lead to significant variations in the final this compound concentration in each well or container. Calibrate your pipettes regularly and use appropriate techniques to minimize errors.

Q2: I am observing lower-than-expected toxicity of this compound in my bioassay. What could be the reason?

Several factors can contribute to reduced this compound efficacy in a bioassay:

  • High Organic Matter Content: In soil-based bioassays, organic matter can adsorb this compound, reducing its bioavailability to the test plants.[2][6][7] The amount of herbicide required to achieve a 50% growth reduction (GR50) is positively correlated with soil organic matter content.[2]

  • pH of the Medium: The pH of your culture medium or soil can influence the chemical form and bioavailability of this compound. While this compound is relatively stable in neutral and weakly acidic or alkaline media, stronger acids and bases can lead to its hydrolysis.[1]

  • Light Intensity: The toxicity of photosynthesis-inhibiting herbicides like this compound is often dependent on light intensity.[3][8] At very low light levels, the inhibitory effect on photosynthesis may be less pronounced. Conversely, very high light can lead to photoinhibition, confounding the results.

  • Degradation of this compound: this compound can be degraded by microbial activity in the soil and is susceptible to photolysis (degradation by UV light).[7][9] If your bioassay runs for an extended period, degradation could reduce the effective concentration of this compound.

Q3: My control group is showing signs of stress or inhibition. What should I do?

Stress in the control group can invalidate your bioassay results. Here are some potential causes and solutions:

  • Contaminated Media or Water: Ensure that all components of your growth medium and the water used are free from contaminants that could be toxic to your test organism.

  • Improper Environmental Conditions: Extreme temperatures, inappropriate light levels, or nutrient deficiencies in the growth medium can cause stress to the test organisms. Optimize the growing conditions for your specific organism.

  • Solvent Toxicity: If you are using a solvent to dissolve this compound, ensure that the final concentration of the solvent in your control group is the same as in your treatment groups and that it is not toxic to the test organism.

  • Pathogen Contamination: Microbial contamination can inhibit the growth of your test organism. Use sterile techniques throughout your experimental setup.

Q4: How can I improve the reproducibility of my this compound bioassays?

To enhance the consistency and reliability of your results, consider the following:

  • Standardize Your Protocol: Develop a detailed and standardized protocol for your bioassay and adhere to it strictly for all experiments. This includes media preparation, organism culturing, this compound application, and data collection.

  • Use Reference Toxicants: Include a reference toxicant with a known mode of action and toxicity in your experiments. This can help you assess the health and sensitivity of your test organism population.

  • Increase Replicate Numbers: Increasing the number of replicates for each treatment group can help to reduce the impact of random error and provide a more accurate estimation of the mean response.

  • Conduct Range-Finding Experiments: Before conducting a definitive bioassay, perform a range-finding experiment with a wide range of this compound concentrations to determine the appropriate concentration range for your definitive test.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent this compound concentration in working solutions.Ensure complete dissolution of this compound. Use a magnetic stirrer and allow sufficient time for mixing. Consider preparing a stock solution in a suitable solvent and then diluting it in the test medium.
Non-uniform application of this compound to test units.Use calibrated pipettes and dispense the this compound solution carefully and consistently across all replicates.
Uneven environmental conditions (light, temperature).Ensure all test units are exposed to the same light intensity and temperature. Randomize the placement of your test units within the incubator or growth chamber.
No dose-response observed This compound concentrations are too low or too high.Conduct a range-finding experiment to determine the appropriate concentration range that elicits a graded response from the test organism.
The test organism is resistant to this compound.Verify the sensitivity of your test organism strain to this compound. If possible, use a known sensitive strain.
This compound has degraded.Prepare fresh this compound solutions for each experiment. Protect stock solutions from light to prevent photodegradation.
Unexpected stimulation of growth at low concentrations (Hormesis) A biphasic dose-response phenomenon.This is a known biological phenomenon. If observed, ensure your data analysis model can accommodate a non-linear response. Some studies have noted slight growth stimulation at concentrations below 0.02 mg/mL.[10]
Precipitation of this compound in the test medium Exceeding the water solubility limit of this compound.Do not exceed the water solubility of this compound (approx. 5-6.2 mg/L).[1] If higher concentrations are needed, a carrier solvent may be necessary, but its potential toxicity must be evaluated.
Algal cells clumping or settling Changes in the properties of the culture medium.Ensure the pH and ionic strength of the medium are not significantly altered by the addition of this compound or any solvent. Gentle agitation may be required for suspension cultures.

Data Presentation

Table 1: Factors Influencing this compound Phytotoxicity in Bioassays

FactorEffect on this compound PhytotoxicityQuantitative Data/ObservationsTest Organism(s)
Light Intensity Increased light intensity generally increases this compound toxicity.[3][8]Algicidal effects of 5 µM this compound on filamentous algae were observed at 400 µE·m⁻²·s⁻¹ but not at 100 µE·m⁻²·s⁻¹.[8]Filamentous algae
Soil Organic Matter Higher organic matter content decreases this compound bioavailability and phytotoxicity.[6][7]GR50 values for oats were highly and positively correlated with soil organic matter levels ranging from 9.8% to 20.6%.[2]Oats (Avena sativa)
pH Stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzes in stronger acids and bases.Calculated half-life of 8.8 days at pH 1 and 3.7 days at pH 13 (20 °C).[1]Not organism-specific

Experimental Protocols

Protocol 1: Algal Growth Inhibition Bioassay with Chlamydomonas reinhardtii

This protocol is adapted from methods used for detecting herbicide activity with green algae.[11][12]

  • Culture Preparation:

    • Grow Chlamydomonas reinhardtii in Tris-Acetate-Phosphate (TAP) medium under continuous cool white fluorescent light (approximately 90-300 µmol quanta m⁻²sec⁻¹) at 25°C with constant agitation until a density of ≥5 x 10⁶ cells/ml is reached.[11][13]

  • Preparation of this compound Stock Solution:

    • Due to its low water solubility, prepare a stock solution of this compound in a suitable solvent like ethanol. For example, a 1 mg/mL stock solution.

  • Experimental Setup:

    • In a 96-well microplate, add the required volume of TAP medium to each well.

    • Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the algae. Include a solvent control.

    • Inoculate each well with an equal volume of the algal culture to achieve a starting cell density of approximately 1 x 10⁵ cells/mL.

  • Incubation:

    • Incubate the microplate under the same light and temperature conditions used for culturing for 72-96 hours.

  • Endpoint Measurement:

    • Measure the algal growth by determining the absorbance at 680 nm or 750 nm using a microplate reader. Alternatively, cell counts can be performed using a hemocytometer.

    • Calculate the percentage of growth inhibition relative to the control.

Protocol 2: Duckweed (Lemna minor) Growth Inhibition Bioassay

This protocol is based on standardized methods for Lemna toxicity testing.[14][15][16]

  • Culture Preparation:

    • Culture Lemna minor in a suitable sterile growth medium (e.g., Steinberg medium) under continuous illumination (e.g., 80-120 µE m⁻² s⁻¹) at 24-26°C.

  • Preparation of Test Solutions:

    • Prepare a series of this compound concentrations in the growth medium. Include a control group with only the growth medium.

  • Experimental Setup:

    • Use sterile glass beakers or petri dishes as test vessels.

    • Add an equal volume of the respective test solution to each vessel.

    • Transfer a set number of healthy Lemna minor fronds (e.g., 3-4 colonies with a total of 9-12 fronds) to each vessel.

  • Incubation:

    • Incubate the test vessels for 7 days under the same conditions used for culturing.

  • Endpoint Measurement:

    • At the end of the incubation period, count the number of fronds in each vessel.

    • Alternatively, the frond area can be measured using image analysis software for a more precise measurement of growth inhibition.[14][16]

    • Calculate the average growth rate and the percentage of inhibition relative to the control.

Visualizations

Simazine_Mechanism_of_Action cluster_photosystem_II Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB QA->QB Plastoquinone_Pool Plastoquinone Pool QB->Plastoquinone_Pool Electron_Transport_Blocked Electron Transport Blocked Light Light Energy Light->P680 Excites This compound This compound This compound->QB Binds to D1 protein at QB binding site

Caption: this compound's mechanism of action: Inhibition of photosynthetic electron transport.

Simazine_Bioassay_Workflow start Start prep_solutions Prepare this compound Stock & Working Solutions start->prep_solutions prep_organisms Prepare Test Organisms (Algae, Lemna, Seedlings) start->prep_organisms setup_assay Set up Bioassay (Controls & Treatments) prep_solutions->setup_assay prep_organisms->setup_assay incubation Incubation (Controlled Environment) setup_assay->incubation measurement Endpoint Measurement (Growth, Photosynthesis, etc.) incubation->measurement analysis Data Analysis (EC50, NOEC, etc.) measurement->analysis end End analysis->end

Caption: A typical experimental workflow for a this compound bioassay.

Troubleshooting_Logic start Inconsistent Bioassay Results check_controls Are controls healthy and consistent? start->check_controls check_dose_response Is there a clear dose-response? check_controls->check_dose_response Yes review_organism Review Test Organism Health & Handling check_controls->review_organism No review_prep Review Solution Preparation check_dose_response->review_prep No review_env Review Environmental Conditions check_dose_response->review_env Yes, but high variability review_protocol Review Entire Protocol Execution review_prep->review_protocol review_env->review_protocol review_organism->review_protocol solution_found Problem Identified & Corrected review_protocol->solution_found

Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.

References

Technical Support Center: Minimizing Simazine Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for minimizing simazine contamination in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is contamination a concern in the laboratory?

This compound is a selective triazine herbicide used to control broad-leaved weeds and annual grasses.[1][2] In a laboratory setting, its presence as a contaminant can interfere with sensitive analytical methods, leading to inaccurate experimental results.[3] Due to its persistence in soil and potential for environmental distribution, it's crucial to prevent its unintended introduction into experimental workflows.[3][4]

Q2: What are the primary routes of this compound contamination in a lab?

The primary routes of contamination include airborne dust from granular formulations, cross-contamination from shared equipment, improper handling of stock solutions, and inadequate cleaning of work surfaces.[5][6][7] Spills, even minor ones, can also be a significant source if not properly decontaminated.[8][9]

Q3: What are the immediate steps to take after a this compound spill?

In the event of a spill, first ensure the area is well-ventilated.[8][10] Wearing appropriate Personal Protective Equipment (PPE), soak up the spill with inert materials like clay or diatomaceous earth.[8] Collect the material and dispose of it as hazardous waste.[11] The contaminated area should then be thoroughly cleaned.[12]

Q4: How can I prevent cross-contamination between samples?

To prevent cross-contamination, always use separate, clearly labeled equipment for handling this compound and for your experimental samples.[6] Designate specific "clean" and "dirty" areas in the lab.[5] Change gloves frequently, especially after handling this compound solutions.[6][13] Employing automated systems for liquid handling can also reduce the risk of manual errors leading to contamination.[5]

Q5: What are the recommended storage conditions for this compound?

This compound should be stored in its original, tightly closed container in a cool, dry, and well-ventilated area.[8][10] It should be kept away from strong acids and bases, as it can be hydrolyzed under these conditions, especially at higher temperatures.[11][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram resembling this compound Contaminated glassware or solvents.Use dedicated glassware for this compound work. Rinse all glassware with an appropriate organic solvent (e.g., methanol) followed by ultrapure water. Filter all solvents before use.
Inconsistent results in bioassays Low-level this compound contamination from work surfaces.Implement a strict daily cleaning protocol for all benchtops and fume hoods where this compound is handled. Use a 70% ethanol (B145695) solution or a recommended laboratory disinfectant.[5]
Gradual increase in background signal over time Accumulation of this compound residues in analytical instrumentation.Consult the instrument manufacturer's guidelines for cleaning the injection port, column, and detector. Regular preventative maintenance is crucial.
Visible powder residue in weighing area Improper handling of solid this compound.Handle solid this compound in a designated area, preferably within a chemical fume hood or a balance enclosure to contain dust.[13]

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Appearance White crystalline solid[14][15]
Molar Mass 201.66 g/mol [1]
Melting Point 225–227 °C (437–441 °F; 498–500 K)[1]
Water Solubility 5 mg/L[1]
Methanol Solubility 400 mg/L[11]
Vapor Pressure 0.000810 mPa at 20 °C[1]
Stability Stable, but hydrolyzes under strong acid or alkali conditions at high temperatures.[11][14][11][14]

Experimental Protocols

Protocol 1: Decontamination of Glassware
  • Initial Rinse: Manually rinse the glassware three times with deionized water.

  • Solvent Rinse: Rinse the glassware thoroughly with methanol, as this compound is soluble in it.[14]

  • Washing: Wash the glassware with a laboratory-grade detergent.

  • Final Rinse: Rinse the glassware three times with deionized water, followed by a final rinse with ultrapure water.

  • Drying: Dry the glassware in an oven at a temperature that will not compromise the integrity of the glass.

Protocol 2: Decontamination of Work Surfaces
  • Initial Wipe: Wipe the surface with a disposable towel soaked in 70% ethanol to remove any loose particulate matter.[5]

  • Application of Cleaning Solution: Liberally apply a laboratory-grade cleaning solution suitable for chemical residues.

  • Contact Time: Allow the cleaning solution to remain on the surface for the manufacturer-recommended contact time.

  • Scrubbing: If necessary, gently scrub the surface with a non-abrasive pad.

  • Rinsing: Wipe the surface clean with a disposable towel soaked in deionized water. Repeat this step twice to ensure all cleaning solution is removed.

  • Final Wipe: Perform a final wipe with a new disposable towel soaked in 70% ethanol.

Visualizations

Contamination_Workflow cluster_source Sources of Contamination cluster_pathway Contamination Pathways cluster_impact Experimental Impact Stock This compound Stock Equipment Shared Equipment Stock->Equipment Direct Contact Spill Accidental Spills Surfaces Work Surfaces Spill->Surfaces Deposition Aerosol Airborne Particles Aerosol->Surfaces Settling Experiment Sensitive Experiments Equipment->Experiment Gloves Contaminated Gloves Surfaces->Gloves Transfer Gloves->Experiment Transfer Results Inaccurate Results Experiment->Results

Caption: Workflow of potential this compound contamination pathways in a laboratory.

Decontamination_Decision_Tree Start Contamination Suspected Spill Is it a visible spill? Start->Spill Routine Routine Decontamination Spill->Routine No Spill_Protocol Follow Spill Protocol Spill->Spill_Protocol Yes Surface_Clean Clean Work Surfaces (Protocol 2) Routine->Surface_Clean Glassware_Clean Clean Glassware (Protocol 1) Routine->Glassware_Clean Spill_Protocol->Surface_Clean Re_test Re-test for Contamination Surface_Clean->Re_test Glassware_Clean->Re_test Success Contamination Eliminated Re_test->Success Negative Failure Review Procedures Re_test->Failure Positive

Caption: Decision tree for addressing suspected this compound contamination.

References

Technical Support Center: Resolving Co-elution Issues in Simazine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the chromatographic analysis of simazine.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I detect it?

A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping or unresolved peaks. This can lead to inaccurate identification and quantification.

Detection Methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or a split top. While peak tailing can be caused by other issues, a distinct shoulder is often a strong indicator of a hidden, co-eluting peak.

  • Diode Array Detector (DAD/PDA): A DAD detector can perform a "peak purity" analysis. It acquires UV-Vis spectra across the entire peak. If the spectra are consistent from the upslope to the downslope, the peak is likely pure. If the spectra change, it indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): An MS detector is a definitive tool for identifying co-elution. By examining the mass spectra at different points across a single chromatographic peak, you can identify if more than one m/z (mass-to-charge ratio) is present. For example, if analyzing a peak for this compound, the presence of ions corresponding to another compound confirms co-elution.

Q2: What are the most common compounds that co-elute with this compound?

A2: The most common co-eluents for this compound are other structurally related s-triazine herbicides, which are often used in similar applications and found in the same environmental samples. These include:

  • Atrazine (B1667683): Very frequently co-elutes with this compound due to its similar chemical structure and properties.

  • Propazine: Another s-triazine herbicide that can be difficult to separate from this compound.

  • Cyanazine: Also a potential interferent in triazine analysis.

  • Triazine Metabolites: Degradation products of this compound, atrazine, and other triazines (e.g., deethylatrazine, deisopropylatrazine) can also co-elute with the parent compound.[1]

  • Matrix Components: In complex samples like soil, food (e.g., olive oil), or wastewater, endogenous compounds such as lipids or humic acids can co-elute with this compound if sample preparation is insufficient.

Q3: How does adjusting the mobile phase pH help resolve co-elution of triazines?

A3: Adjusting the mobile phase pH is a powerful tool for altering the retention and selectivity of ionizable compounds. Triazines are weakly basic compounds. Changing the pH of the mobile phase can alter their degree of ionization. Even small changes in pH can lead to significant shifts in retention time, as the ionized form of a compound is more polar and will be retained less on a non-polar reversed-phase column (like a C18). Because different triazines have slightly different pKa values, adjusting the pH can differentially affect their retention times, allowing for their separation. For example, operating the mobile phase at a pH approximately 2 units away from the analyte's pKa ensures that it is in a single, un-ionized form, leading to better retention and peak shape.[2]

Q4: Can I use Gas Chromatography (GC) to resolve co-elution issues I'm seeing in HPLC?

A4: Yes, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC/MS), is an excellent alternative and confirmatory technique. The separation mechanism in GC is based on the volatility and polarity of the analytes, which is different from the partitioning mechanism in reversed-phase HPLC. Therefore, compounds that co-elute in an HPLC system may be well-separated in a GC system. GC/MS provides an additional layer of confirmation through the distinct mass spectra of the eluting compounds, allowing for reliable identification even if chromatographic resolution is not perfect.[3]

Troubleshooting Guides

Guide 1: Resolving this compound and Atrazine Co-elution by Modifying the Mobile Phase

This guide provides a systematic approach to resolving the common co-elution of this compound and its closely related analog, atrazine, by adjusting the mobile phase composition.

Initial Assessment & Workflow

The first step in troubleshooting is to confirm co-elution and then systematically modify chromatographic parameters. The following workflow provides a logical sequence for method adjustment.

G start Observe Peak Anomaly (Shoulder, Broadening) purity Confirm Co-elution (DAD Peak Purity or MS Analysis) start->purity is_coelution Co-elution Confirmed? purity->is_coelution mod_mp Modify Mobile Phase (See Protocol Below) is_coelution->mod_mp Yes other_issue Troubleshoot Other Issues (e.g., Column Degradation, Injector) is_coelution->other_issue No resolved Resolution Achieved? mod_mp->resolved mod_temp Adjust Column Temperature resolved_temp resolved_temp mod_temp->resolved_temp Resolution Achieved? mod_col Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) resolved_col resolved_col mod_col->resolved_col Resolution Achieved? resolved->mod_temp No finalize Finalize and Validate Method resolved->finalize Yes resolved_temp->mod_col No resolved_temp->finalize Yes resolved_col->finalize Yes

Caption: Troubleshooting workflow for suspected co-elution.

Experimental Protocol: Mobile Phase Optimization

This protocol details how to adjust the mobile phase organic content and pH to improve the resolution between this compound and atrazine.

1. Baseline Conditions:

  • Column: Standard C18 Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724) (ACN)

  • Isocratic Elution: 60:40 (v/v) Acetonitrile:Water.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 220-235 nm.[4]

  • Injection Volume: 20 µL.[4]

2. Procedure for Modifying Organic Content (%B):

  • Prepare a standard mixture containing both this compound and atrazine at a known concentration (e.g., 1 mg/L).

  • Equilibrate the HPLC system with the baseline mobile phase (60% ACN).

  • Inject the standard mixture and record the chromatogram, noting the retention times (tʀ) and peak shapes.

  • Decrease the percentage of acetonitrile in the mobile phase in small increments. Prepare and run the standard under the following conditions:

    • 55% Acetonitrile / 45% Water

    • 50% Acetonitrile / 50% Water

  • For each condition, equilibrate the column for at least 10 column volumes before injecting the standard.

  • Record the retention times for this compound and atrazine at each mobile phase composition. A lower percentage of organic solvent will increase the retention time of both analytes, which can often improve separation.[5]

  • Calculate the resolution (Rs) between the two peaks for each condition. An Rs value ≥ 1.5 indicates baseline separation.

3. Procedure for Modifying Mobile Phase pH:

  • If modifying the organic content alone is insufficient, introduce a buffer to the aqueous portion of the mobile phase (Mobile Phase A) to control the pH. A phosphate (B84403) or acetate (B1210297) buffer at a low concentration (e.g., 10-20 mM) is common.

  • Start with a mobile phase of 55:45 (v/v) Acetonitrile:Buffered Water.

  • Adjust the pH of the aqueous buffer (Mobile Phase A) before mixing with the organic phase. Test the following pH values:

  • For each pH condition, thoroughly equilibrate the column. Note that operating silica-based C18 columns at high pH can accelerate degradation; ensure your column is rated for the chosen pH range.

  • Inject the this compound/atrazine standard at each pH and record the retention times and resolution. Compare the results to identify the optimal pH for separation.

Data Presentation: Impact of Mobile Phase on Retention

The following table summarizes the expected qualitative changes and provides example quantitative data synthesized from typical triazine separation studies to illustrate the principles of mobile phase modification.

Parameter ModifiedConditionThis compound tʀ (min)Atrazine tʀ (min)Resolution (Rs)Observation
Organic Content 60% ACN / 40% Water3.23.4< 1.0Poor resolution, significant peak overlap.
(Isocratic)55% ACN / 45% Water4.65.01.3Improved separation, but not baseline.
50% ACN / 50% Water6.16.8> 1.5Good baseline resolution achieved.
Mobile Phase pH 50% ACN / 50% Water (pH 7.0)6.16.81.6Baseline separation at neutral pH.
(with Buffer)50% ACN / 50% Water (pH 4.5)5.86.41.4Reduced retention and resolution at acidic pH.
50% ACN / 50% Water (pH 9.0)6.57.52.0Increased retention and improved resolution at basic pH.

Note: Retention times are illustrative examples based on typical C18 column behavior to demonstrate chromatographic principles. Actual retention times will vary based on the specific column, system, and exact conditions.

Guide 2: Mitigating Matrix Interference with Solid-Phase Extraction (SPE)

When analyzing this compound in complex samples (e.g., environmental water, soil extracts), co-elution from matrix components is a common problem. A robust sample cleanup procedure using Solid-Phase Extraction (SPE) is critical.

Logical Relationship of SPE in the Analytical Workflow

G cluster_spe SPE Cleanup Protocol sample Collect Liquid Sample (e.g., River Water) condition 1. Condition SPE Cartridge (Methanol, then Water) load 2. Load Sample (this compound and Interferences Adsorbed) condition->load wash 3. Wash Cartridge (Water to remove polar interferences) load->wash elute 4. Elute this compound (Organic Solvent, e.g., Chloroform) wash->elute analyze Analyze Eluate by HPLC elute->analyze

Caption: Key steps in a Solid-Phase Extraction (SPE) protocol.

Experimental Protocol: SPE Cleanup for Water Samples

This protocol is designed to extract and concentrate this compound from water samples while removing potential interferences.

1. Materials:

2. Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol through it, followed by 5 mL of Milli-Q water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge under a light vacuum. The non-polar this compound will be retained on the C18 sorbent.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove highly polar, water-soluble interferences. Discard the eluate.

  • Drying: Dry the sorbent bed under vacuum for approximately 3-5 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge using 3 mL of chloroform. Collect the eluate in a clean collection tube. The use of chloroform can result in cleaner backgrounds compared to methanol.

  • Concentration and Reconstitution: Evaporate the chloroform eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of acetonitrile or mobile phase.

  • Analysis: The reconstituted sample is now ready for injection into the HPLC system. This procedure effectively concentrates the analyte and removes many interfering matrix components.

References

addressing low recovery of simazine in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address the common issue of low simazine recovery in analytical methods. Researchers, scientists, and drug development professionals can find detailed information to enhance the accuracy and reproducibility of their experiments.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can be a significant issue in analytical workflows. This guide provides a structured approach to identifying and resolving the root causes of this problem.

Q1: My this compound recovery is consistently low during Solid-Phase Extraction (SPE). What are the potential causes and how can I improve it?

A1: Low recovery during SPE is a frequent challenge. The causes can be multifaceted, often related to the sorbent, sample conditions, or elution procedure. Here are the key factors to investigate:

  • Sorbent Selection and Interaction: this compound is a moderately polar compound. The choice of SPE sorbent is critical for effective retention.

    • Polarity Mismatch: Using a sorbent that is too nonpolar (like some C18 phases) may not adequately retain this compound, especially with highly aqueous samples. Conversely, a sorbent that is too polar might lead to premature elution during the washing step.

    • Solution: Consider using polymer-based sorbents or graphitized carbon black (GCB), which have shown high recovery rates for triazines.[1][2] For complex matrices like plant extracts, a strong cation exchanger (SCX) can be effective.[3]

  • Sample pH: The pH of the sample can influence the chemical form of this compound and its interaction with the sorbent.

    • Suboptimal pH: this compound is stable at neutral to slightly alkaline pH (pH 7-9).[4] At a pH of 5, its hydrolysis half-life is 70 days, which could contribute to some loss over time.[4] Extreme pH values can lead to degradation.

    • Solution: Adjust the sample pH to a range of 7 to 7.5 before loading it onto the SPE cartridge to ensure optimal retention.[1]

  • Flow Rate: The speed at which the sample is loaded and the elution solvent is passed through the cartridge can impact recovery.

    • Excessive Flow Rate: A high flow rate during sample loading may not allow for sufficient interaction between this compound and the sorbent, leading to breakthrough.[5][6] A fast elution flow rate might not provide enough time for the solvent to desorb the analyte completely.[5]

    • Solution: Optimize the flow rate for both sample loading and elution. A typical loading flow rate is around 1-2 mL/min.[5]

  • Inadequate Elution Solvent: The choice and volume of the elution solvent are crucial for desorbing this compound from the sorbent.

    • Weak Elution Solvent: If the solvent is not strong enough, this compound will remain bound to the cartridge.

    • Insufficient Volume: An inadequate volume of elution solvent will result in incomplete recovery.

    • Solution: Use a solvent mixture with appropriate polarity. Dichloromethane-methanol mixtures (e.g., 60:40 v/v) and acetonitrile (B52724) have been shown to be effective.[2][7] It is important to optimize the elution volume; for instance, increasing the volume of acetonitrile from 10 mL to 16 mL has been shown to improve recovery.[7]

Q2: I'm observing poor this compound recovery with the QuEChERS method. What should I investigate?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is popular for pesticide residue analysis, but low recovery of this compound can occur due to matrix effects and procedural issues.

  • Choice of d-SPE Sorbent: The dispersive solid-phase extraction (d-SPE) step is critical for cleanup.

    • Inappropriate Sorbent: For certain matrices, the standard PSA (Primary Secondary Amine) sorbent may not be sufficient to remove interferences, which can affect recovery.

    • Solution: For samples with high pigment content, such as some vegetables, the addition of graphitized carbon black (GCB) or C18 to the d-SPE mixture can improve cleanup.[8] However, be cautious as GCB can sometimes lead to the loss of planar pesticides like this compound.[8]

  • pH of the Extraction: The pH during the initial extraction is important for the stability of pH-sensitive pesticides.

    • Degradation: Although this compound is relatively stable, extreme pH conditions during extraction can lead to degradation.

    • Solution: Using buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) is recommended to maintain a stable pH and prevent degradation.[8]

  • Matrix Effects: Complex matrices like soil and agricultural products can contain co-extractives that interfere with the analysis, leading to ion suppression or enhancement in the detector and consequently, inaccurate recovery calculations.[9][10]

    • Solution: Prepare matrix-matched calibration curves to compensate for these effects.[9] This involves spiking a blank matrix extract with known concentrations of this compound to create the calibration standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for water samples to be analyzed for this compound to prevent low recovery?

A1: To minimize degradation and ensure accurate results, water samples should be stored at 4°C in the dark.[11] It is also recommended to adjust the sample pH to a range of 5-9.[1] The extraction should ideally be performed within 7 days of collection, and the analysis of the extract should be completed within 40 days.[1]

Q2: Can the choice of organic solvent in Liquid-Liquid Extraction (LLE) affect this compound recovery?

A2: Yes, the choice of solvent is critical in LLE. This compound has varying solubility in different organic solvents. For instance, its solubility is higher in methanol (B129727) and chloroform (B151607) compared to petroleum ether.[12] A dispersive liquid-liquid microextraction method using carbon tetrachloride as the extraction solvent and methanol as the disperser solvent has shown good recoveries for this compound in water samples.[13]

Q3: How does the organic matter content in soil affect this compound recovery?

A3: The organic matter content in soil can significantly impact this compound recovery. This compound tends to adsorb to soil organic matter.[4][14] This strong binding can make extraction more challenging and may require more rigorous extraction conditions or the use of specific solvent mixtures to achieve good recovery.[8] For instance, microwave-assisted extraction with acetonitrile or dichloromethane-methanol has been shown to be effective for extracting triazines from soil.[15]

Q4: Are there any common issues during GC or HPLC analysis that can be mistaken for low recovery?

A4: Yes, issues within the chromatographic system can mimic low recovery. In Gas Chromatography (GC), active sites in the column can cause peak tailing or reduced peak area for triazine pesticides.[16] In High-Performance Liquid Chromatography (HPLC), co-eluting matrix components can cause ion suppression in the mass spectrometer, leading to a lower signal and an apparent low recovery.[9] Using a well-deactivated GC column and matrix-matched standards in HPLC-MS can help mitigate these issues.

Quantitative Data Summary

The following tables summarize the recovery data for this compound under various experimental conditions, providing a quick reference for method development and troubleshooting.

Table 1: this compound Recovery in Solid-Phase Extraction (SPE) from Water Samples

Sorbent TypeElution SolventSpiked ConcentrationRecovery (%)Reference
Envi-carbDichloromethane/Methanol (80/20 v/v)2.0, 4.0, 10.0 µg/L101 ± 5.6[17]
C18Not Specified1, 20, 100 ng/mLSimilar to Atrazine (B1667683) (83-85%)[18]
Carbopack BDichloromethane-Methanol (60:40, v/v)50 ng/L97.2[2]
Oasis HLBMethanolNot Specified> 80[19]

Table 2: this compound Recovery in Other Extraction Methods

Extraction MethodMatrixElution/Extraction SolventSpiked ConcentrationRecovery (%)Reference
Dispersive Liquid-Liquid MicroextractionWaterCarbon Tetrachloride/MethanolNot Specified60.7 - 91.4[13]
Matrix Solid-Phase Dispersion (MSPD)SugarcaneDichloromethane0.1 - 0.5 ppm86.9 - 94.7[12]
Matrix Solid-Phase Dispersion (MSPD)Olive OilAcetonitrile0.1 µg/g97.82[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is a generalized procedure based on common practices for achieving high recovery of this compound from water.

  • Sample Preparation:

    • Collect a 250-500 mL water sample in an amber glass bottle.[2][20]

    • If the sample contains particulate matter, filter it through a 0.45 µm filter.[20]

    • Adjust the sample pH to approximately 7.0-7.5.[1]

  • SPE Cartridge Conditioning:

    • Use a C18 or a polymer-based SPE cartridge (e.g., Oasis HLB).[19][20]

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.[19][20]

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[5]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for about 10-15 minutes to remove residual water.[19]

  • Elution:

    • Elute the retained this compound with 5-10 mL of a suitable solvent, such as acetonitrile or a dichloromethane-methanol mixture (e.g., 80:20 v/v).[7][17]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 25°C.[18]

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase).[18]

Visualizations

Troubleshooting Logic for Low this compound Recovery in SPE

Low_Simazine_Recovery_SPE start Start: Low this compound Recovery check_retention Is this compound in the Flow-through? start->check_retention check_elution Is this compound Retained on the Cartridge? check_retention->check_elution No retention_issue Retention Problem check_retention->retention_issue Yes elution_issue Elution Problem check_elution->elution_issue Yes end Recovery Improved check_elution->end No (Other Issue) solution_retention1 Optimize Sorbent Type (e.g., Polymer-based, GCB) retention_issue->solution_retention1 solution_retention2 Adjust Sample pH to 7.0-7.5 retention_issue->solution_retention2 solution_retention3 Decrease Sample Loading Flow Rate retention_issue->solution_retention3 solution_elution1 Increase Elution Solvent Strength elution_issue->solution_elution1 solution_elution2 Increase Elution Solvent Volume elution_issue->solution_elution2 solution_elution3 Optimize Elution Solvent Composition elution_issue->solution_elution3 solution_retention1->end solution_retention2->end solution_retention3->end solution_elution1->end solution_elution2->end solution_elution3->end

Caption: A decision tree for troubleshooting low this compound recovery in SPE.

General Workflow for this compound Analysis using SPE and HPLC

Simazine_Analysis_Workflow sample_prep 1. Sample Preparation (Filtration, pH Adjustment) spe_conditioning 2. SPE Conditioning (Methanol, Water) sample_prep->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading washing 4. Washing (Deionized Water) sample_loading->washing elution 5. Elution (Organic Solvent) washing->elution concentration 6. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 7. Reconstitution concentration->reconstitution hplc_analysis 8. HPLC Analysis reconstitution->hplc_analysis

Caption: A typical workflow for the analysis of this compound in water samples.

References

Simazine Stability in Solvent Mixtures: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of simazine in various solvent mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your experiments involving this compound.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the preparation, storage, and use of this compound solutions.

Frequently Asked Questions (FAQs)

  • Q1: My this compound stock solution has been stored at room temperature for a week. Is it still usable?

    • A1: It is not recommended to use a this compound stock solution that has been stored at room temperature for an extended period. This compound is susceptible to degradation, particularly when exposed to light and higher temperatures. For optimal stability, stock solutions, especially those prepared in organic solvents like methanol (B129727) or acetonitrile (B52724), should be stored at 2-8°C in the dark. It is best practice to prepare fresh solutions or validate the concentration of the aged solution before use.

  • Q2: I'm observing a loss of this compound concentration in my aqueous working solutions. What could be the cause?

    • A2: Several factors can contribute to the degradation of this compound in aqueous solutions. This compound is known to undergo hydrolysis, especially in acidic conditions (pH < 7).[1] The half-life of this compound in aqueous solution at pH 5 and 25°C is approximately 70 days. In neutral (pH 7) and alkaline (pH 9) aqueous solutions, it is generally considered stable for at least 28 days.[1] Additionally, exposure to UV light can cause significant photodegradation. Ensure your aqueous solutions are buffered to a neutral or slightly alkaline pH and are protected from light during storage and handling.

  • Q3: Can I use tap water to prepare my aqueous this compound solutions?

    • A3: It is highly recommended to use purified water (e.g., deionized, distilled, or HPLC-grade) to prepare aqueous solutions of this compound. Tap water can contain chlorine, metal ions, and organic impurities that may catalyze the degradation of this compound.

  • Q4: I am having trouble dissolving this compound in water. What should I do?

    • A4: this compound has very low solubility in water (approximately 5 mg/L at 20°C). To prepare aqueous solutions, it is standard practice to first create a concentrated stock solution in a suitable organic solvent in which this compound is more soluble, such as methanol or acetone. This stock solution can then be diluted with water to the desired final concentration. Ensure the final concentration does not exceed the aqueous solubility limit of this compound.

  • Q5: What is the expected shelf-life of a this compound analytical standard solution in methanol or acetonitrile?

Data Presentation: Solubility and Stability of this compound

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: Solubility of this compound in Various Solvents at 20-25°C

SolventSolubility (mg/L)
Water5[1]
Methanol400
Ethanol570
Acetone1500
Chloroform900
Toluene130
n-Octanol390
Diethyl Ether300
Petroleum Ether2
n-Hexane3.1
n-Pentane3

Table 2: Stability of this compound in Aqueous Solutions

ConditionParameterValue
pH 5 (25°C)Hydrolysis Half-life70 days[1]
pH 7 and 9 (20°C)StabilityStable for at least 28 days
Pond and Lake WaterDissipation Half-life50 - 700 days

Note: The wide range for the dissipation half-life in environmental waters highlights the influence of various factors such as microbial activity, presence of sensitizing substances, and light exposure.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound (analytical grade powder)

    • Methanol or Acetone (HPLC grade or equivalent)

    • Analytical balance

    • Volumetric flask (e.g., 10 mL or 25 mL)

    • Spatula

    • Weighing paper/boat

  • Procedure:

    • Calculate the required mass of this compound powder to achieve the desired stock solution concentration (e.g., 1 mg/mL).

    • Accurately weigh the calculated mass of this compound using an analytical balance.

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Add a small volume of the chosen organic solvent (e.g., methanol) to the flask to dissolve the this compound. Swirl gently to ensure complete dissolution.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial for storage.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at 2-8°C and protected from light.

Protocol 2: Preparation of Aqueous Working Solutions from a Stock Solution

  • Objective: To prepare a dilute aqueous working solution of this compound from a concentrated organic stock solution.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Purified water (HPLC grade or equivalent)

    • Volumetric flasks

    • Micropipettes

  • Procedure:

    • Calculate the volume of the stock solution required to prepare the desired final concentration of the aqueous working solution.

    • Using a calibrated micropipette, transfer the calculated volume of the stock solution into a clean volumetric flask.

    • Add purified water to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure thorough mixing.

    • Prepare fresh aqueous working solutions daily for optimal accuracy. If short-term storage is necessary, store at 2-8°C and protect from light.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and stability of this compound.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at 2-8°C (Dark) volume->store_stock pipette Pipette Stock Solution store_stock->pipette Use as needed dilute Dilute with Aqueous Buffer pipette->dilute use Use Immediately dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

G This compound This compound hydrolysis Hydrolysis (catalyzed by H+) This compound->hydrolysis photodegradation Photodegradation (UV light) This compound->photodegradation hydroxythis compound Hydroxy-simazine hydrolysis->hydroxythis compound photodegradation->hydroxythis compound dealkylated_products Dealkylated Products photodegradation->dealkylated_products

Caption: Major degradation pathways for this compound in aqueous environments.

References

Validation & Comparative

A Comparative Toxicological Analysis of Simazine and Atrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Simazine and atrazine (B1667683) are structurally similar chlorotriazine herbicides that have been widely used for the control of broadleaf and grassy weeds in agriculture and other settings.[1][2] Due to their structural similarities, they share a common mechanism of toxicity, primarily acting as endocrine disruptors.[3][4][5] However, differences in their chemical properties, such as water solubility, influence their environmental fate and bioavailability, leading to nuances in their toxicological profiles.[1] This guide provides a comprehensive comparison of their toxicity, supported by experimental data and standardized protocols.

Quantitative Toxicity Comparison

The following tables summarize key quantitative data on the acute and chronic toxicity of this compound and atrazine across various species.

Table 1: Acute Mammalian and Avian Toxicity

This table presents the median lethal dose (LD50) for oral, dermal, and inhalation routes of exposure. A higher LD50 value indicates lower acute toxicity. Overall, both compounds exhibit low acute toxicity via the oral route in mammals.

SpeciesRouteThis compound (mg/kg)Atrazine (mg/kg)Citation(s)
Rat Oral LD50>5,0001,212 - 3,090[6][7]
Mouse Oral LD50>5,0001,750[6][8]
Rabbit Oral LD50Not Reported750[8]
Rat Dermal LD503,100>2,500[6][7]
Rabbit Dermal LD50>10,0007,500[6][8]
Rat Inhalation LC50>2.0 mg/L (4-hr)>0.7 mg/L (1-hr)[6][8]
Mallard Duck Oral LD50>4,600Not Reported[6]
Japanese Quail Oral LD501,785Not Reported[6]
Table 2: Ecotoxicity to Aquatic Organisms

This table shows the median lethal concentration (LC50) or effective concentration (EC50) for various aquatic species. Lower values indicate higher toxicity. Both herbicides are recognized as toxic to aquatic plants (algae), which is consistent with their mode of action as photosynthesis inhibitors.[9][10][11]

SpeciesEndpoint (Duration)This compound (µg/L)Atrazine (µg/L)Citation(s)
Rainbow Trout 96-hr LC50>100,000Not Reported[12]
Bluegill Sunfish 96-hr LC50100,000Not Reported[12]
Freshwater Fish (various) 24-96-hr LC5090 - 6,600Not Reported[13]
Freshwater Crustaceans 48-hr LC50/EC501,000 - 3,700Not Reported[13]
Freshwater Algae 48-96-hr EC50160 - 3201 - 5 (sensitive species)[13][14]
Table 3: Chronic Toxicity and Regulatory Reference Values

This table includes the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from chronic studies, which are crucial for deriving regulatory reference doses (RfD).

SpeciesStudy DurationEndpointThis compound NOAEL (mg/kg/day)Atrazine NOAEL (mg/kg/day)Citation(s)
Rat ChronicReduced body weight, hematological changes0.523.5[4][15]
Rat 2-Generation ReproductionParental: Decreased body weight0.56 - 0.7Not Directly Compared[16]
Rabbit DevelopmentalMaternal Toxicity51[15][17]

Mechanism of Action: Neuroendocrine Disruption

The primary mechanism of toxicity for both this compound and atrazine is the disruption of the neuroendocrine system, specifically the Hypothalamic-Pituitary-Gonadal (HPG) axis .[3][5][7][18] This shared mechanism has led regulatory bodies like the U.S. EPA to classify them within a "Common Mechanism Group".[4]

The key toxicological effect is the attenuation of the luteinizing hormone (LH) surge from the pituitary gland.[3][7] This disruption is initiated at the level of the hypothalamus, where the herbicides alter neurotransmitter and neuropeptide signals that control the release of Gonadotropin-Releasing Hormone (GnRH).[7][19] The subsequent suppression of the LH surge leads to a cascade of reproductive and developmental effects, including delayed puberty and altered estrous cycles in animal models.[4][5]

Recent studies suggest that triazines may also interfere with relaxin hormone signaling by competitively inhibiting the binding of relaxin to its receptor (RXFP1), further impacting reproductive functions.[18]

G Simplified Triazine-Induced HPG Axis Disruption Pathway Triazines This compound / Atrazine Hypothalamus Hypothalamus Triazines->Hypothalamus Disrupts neurotransmitter signals GnRH GnRH Release Triazines->GnRH Inhibits (-) Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH LH & FSH Release Pituitary->LH_FSH Gonads Gonads (Ovaries / Testes) Hormones Sex Hormone Production (Estrogen, Testosterone) Gonads->Hormones GnRH->Pituitary Stimulates (+) LH_FSH->Gonads Stimulates (+) Effects Adverse Reproductive Outcomes - Delayed Puberty - Altered Estrous Cycles Hormones->Effects

Caption: Triazine herbicides disrupt the HPG axis by inhibiting GnRH release.

Experimental Protocols

The data presented in this guide are typically generated using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key protocols.

General Experimental Workflow

A typical comparative toxicity study follows a structured workflow to ensure robust and reproducible results.

Caption: A generalized workflow for conducting toxicological studies.

Protocol 1: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method is used to determine the LD50 value of a substance after a single oral dose.[20][21][22][23][24]

  • Test Animals: Typically, young adult female rats are used. Animals are acclimated for at least 5 days before dosing.

  • Dose Administration: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The substance is administered orally via gavage.

  • Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group (survival or death) determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a specific toxicity category based on the observed mortality at different dose levels, providing an estimate of the LD50.

Protocol 2: Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.[6][12][25][26]

  • Test System: Common test species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Conditions: Fish are exposed to the test substance in a controlled aquatic environment for 96 hours. The test can be static (water is not changed) or semi-static (water is renewed periodically).

  • Dose Levels: At least five concentrations of the test substance, arranged in a geometric series, are used along with an untreated control group. A limit test may be performed at 100 mg/L.

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is calculated using statistical methods (e.g., probit analysis).

Protocol 3: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in specific strains of bacteria.[27][28][29][30][31]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used. These strains cannot grow in a medium lacking the specific amino acid unless a reverse mutation occurs.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., a rat liver fraction known as S9 mix) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to at least five different concentrations of the test substance. The mixture is then plated on a minimal agar (B569324) medium that lacks the required amino acid.

  • Observation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (bacterial colonies that can now grow on the minimal medium) compared to the negative control. A two- to three-fold increase is typically considered significant.[29]

Summary of Toxicological Comparison

  • Acute Toxicity: Both this compound and atrazine have low acute oral and dermal toxicity in mammals. This compound appears to have a slightly lower acute toxicity (higher LD50) than atrazine in rats.[6][7]

  • Mechanism of Action: They share a common primary mechanism of toxicity: disruption of the HPG axis via the central nervous system, leading to reproductive and developmental effects.[3][5] For regulatory purposes, their effects on this axis are often considered additive.[5]

  • Ecotoxicity: Both herbicides are toxic to non-target aquatic plants, which is an expected consequence of their herbicidal mode of action (photosynthesis inhibition).[9]

  • Genotoxicity: Studies on the genotoxicity of both compounds have produced mixed results, and they are generally not considered to be potent mutagens.[32] The International Agency for Research on Cancer (IARC) has classified both this compound and atrazine as "not classifiable as to its carcinogenicity to humans" (Group 3).[4]

  • Environmental Fate: A key difference lies in their environmental behavior. Atrazine is more water-soluble, making it more prone to transport via surface runoff, whereas this compound is more likely to bind to sediment.[1] This can influence exposure routes and concentrations in different environmental compartments.

References

Choosing the Right Analytical Method for Simazine Detection in Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists tasked with monitoring the herbicide simazine in water samples, selecting the most appropriate analytical method is a critical decision that impacts accuracy, sensitivity, and sample throughput. This guide provides a detailed comparison of three commonly employed techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method's performance is evaluated based on key validation parameters, supported by detailed experimental protocols to aid in methodological implementation.

Comparative Performance Data

The following table summarizes the key performance characteristics of HPLC-DAD, GC-MS, and ELISA for the determination of this compound in water, based on published validation data.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
HPLC-DAD This compound0.012 µg/L[1], 0.21 ng/mL[2]0.041 µg/L[1], 81-100 ng/L[3][4]70-80%[4], 75.0 ± 1.9%[2]2.7%[2]
GC-MS This compound1.7 ppt (B1677978) (ng/L) (for Atrazine)[5]Not explicitly stated for this compound90.5 ± 3.5% (for Atrazine)[5]3.2% (for Atrazine)[5]
ELISA This compound0.5 ng/mL[6]Not explicitly statedGood correlation with GC[7]<15% (for samples)[8]

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method offers a robust and reliable approach for the quantification of this compound in water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a polymeric cartridge (e.g., Bond-Elut ENV-1000 mg) with an appropriate solvent.

  • Pass a 500 mL water sample through the cartridge to adsorb the analytes.

  • Elute the retained this compound from the cartridge using a suitable organic solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in a small volume of the mobile phase.

2. Chromatographic Conditions

  • Column: Kromasil C18 column[3][9]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 7.0)[3][9].

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 50 µL[1]

  • Detection: Diode-Array Detector set at 215 nm[3][4][9]

3. Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification

  • Inject the prepared sample extract.

  • Identify the this compound peak based on its retention time.

  • Quantify the concentration using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent confirmatory method for this compound analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Adjust the pH of a 250 mL water sample and add surrogates like this compound-d10[10].

  • Extract the analytes using a carbon cartridge[10].

  • Dewater the cartridge with methanol (B129727) and elute with ethyl acetate (B1210297) followed by a dichloromethane/methanol mixture[10].

  • Dry the extract with anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.

  • Add internal standards such as Atrazine-d5[10].

2. GC-MS Conditions

  • GC Column: A low polarity silarylene phase column (e.g., TraceGOLD TG-5SilMS)[11].

  • Injector: Splitless injection at 275 °C[11].

  • Oven Program: Start at 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min)[11].

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min[11].

  • MS Detector: Ion trap mass spectrometer operated in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity[10].

  • Ionization: Electron Ionization (EI).

3. Data Analysis

  • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantify the concentration using the internal standard method.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers rapid and cost-effective analysis of this compound in water.

1. Assay Principle

This is a competitive immunoassay. This compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites immobilized on a microtiter plate. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample.

2. Assay Procedure (based on a typical commercial kit)

  • Add standards, controls, and water samples to the antibody-coated microtiter plate wells.

  • Add the this compound-enzyme conjugate to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction after a specific time.

  • Read the absorbance of each well using a microplate reader.

3. Quantification

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Workflow and Validation Visualization

The following diagram illustrates the general workflow for validating an analytical method, a crucial process to ensure reliable and accurate results.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Plan Define Method Requirements Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Reproducibility) Protocol->Precision Robustness Robustness Protocol->Robustness Data Data Analysis Specificity->Data Linearity->Data LOD_LOQ->Data Accuracy->Data Precision->Data Robustness->Data Report Validation Report Data->Report

Analytical Method Validation Workflow

References

A Comparative Analysis of Simazine and Diuron Efficacy on Aquatic Weeds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative herbicidal activity of two widely used photosystem II inhibitors, simazine and diuron (B1670789), reveals nuances in their effectiveness against various aquatic weed species. While both herbicides share a common mode of action, experimental data indicates that diuron generally exhibits a higher toxicological potency against a range of aquatic microalgae and macrophytes compared to this compound.

This guide provides a comprehensive comparison of the efficacy of this compound and diuron on aquatic weeds, drawing upon available experimental data. It is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions in aquatic weed management and to provide a basis for future research.

Executive Summary of Efficacy

Both this compound and diuron are potent herbicides that function by inhibiting photosynthesis at the photosystem II (PSII) complex. This disruption of the electron transport chain ultimately leads to the death of the target plant. However, quantitative data from various studies demonstrate a clear difference in their herbicidal strength.

A study on tropical benthic microalgae revealed that diuron is consistently more toxic than this compound. The 50% effective concentration (EC50) for diuron, which represents the concentration required to inhibit 50% of the photosynthetic activity, was found to be significantly lower than that of this compound across multiple species. For instance, in one study, the EC50 of diuron for inhibiting Photosystem II in the green alga Nephroselmis pyriformis was reported to be more than 10-fold lower than that of this compound, indicating substantially higher toxicity.

This trend of higher efficacy for diuron is also observed in aquatic macrophytes. Research on Lemna sp. (duckweed) has shown that diuron causes a greater inhibition of frond number increase when compared to this compound at similar concentrations.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the comparative efficacy of this compound and diuron on various aquatic weeds. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: Comparative Efficacy (EC50) of this compound and Diuron on Tropical Benthic Microalgae

HerbicideNavicula sp. (µg/L)Cylindrotheca closterium (µg/L)Nephroselmis pyriformis (µg/L)Phaeodactylum tricornutum (µg/L)
This compound 15224224.4-
Diuron 2.4---

Data sourced from a study on the acute effects of photosystem II-inhibiting herbicides. A lower EC50 value indicates higher toxicity.

Table 2: Toxicity of this compound on Vallisneria americana (Tapegrass)

EndpointNOAEC (mg/L)LOAEC (mg/L)EC50 (mg/L)
Fresh Weight Gain <0.0580.0580.067
New Leaf Production 0.2290.3440.154
Total Leaf Growth 0.0580.1160.081

NOAEC: No-Observed-Adverse-Effect-Concentration; LOAEC: Lowest-Observed-Adverse-Effect-Concentration. Data from a 13-day exposure study.[1]

Table 3: Comparative Toxicity Ranking on Lemna sp.

HerbicideToxicity Ranking (based on inhibition of frond number)
Diuron 1 (Most Toxic)
Atrazine 2
This compound 3 (Least Toxic of the three)

Qualitative ranking from a study indicating diuron's superior efficacy.[2]

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for comparing the efficacy of this compound and diuron on aquatic weeds, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Experimental Workflow for Comparative Herbicide Efficacy Testing

G General Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis A Select and Culture Aquatic Weed Species D Set up Test Vessels with Weed Species and Media A->D B Prepare Herbicide Stock Solutions (this compound & Diuron) E Introduce Graded Concentrations of this compound and Diuron B->E C Prepare Test Media (e.g., OECD TG 201) C->D D->E to separate vessel groups F Incubate under Controlled Conditions (Light, Temp.) E->F G Measure Endpoints at Specified Time Intervals (e.g., Growth, Photosynthesis) F->G H Record Observations (e.g., Chlorosis, Necrosis) F->H I Analyze Data to Determine EC50, NOAEC, LOAEC G->I H->I

Caption: A generalized workflow for conducting comparative herbicide efficacy studies on aquatic weeds.

Detailed Methodology for Lemna minor Toxicity Testing

A common method for assessing herbicide toxicity on aquatic macrophytes is the Lemna sp. Growth Inhibition Test, following OECD Guideline 221.

  • Test Organism: Lemna minor cultures are maintained in a nutrient-rich medium. Healthy, rapidly growing colonies with 2-4 fronds are selected for the test.

  • Test Solutions: A range of concentrations for both this compound and diuron are prepared by diluting stock solutions with the test medium. A control group with no herbicide is also included.

  • Test Conditions: The test is conducted in sterile vessels under controlled conditions of temperature (e.g., 24 ± 2 °C), light intensity (e.g., 80-120 µmol/m²/s), and photoperiod (e.g., 16h light: 8h dark).

  • Procedure:

    • Three colonies of Lemna minor are transferred to each test vessel containing the respective herbicide concentration or control medium.

    • The vessels are randomly positioned in the growth chamber.

    • The test duration is typically 7 days.

  • Measurements and Endpoints:

    • Frond number and total frond area are measured at the beginning and end of the test.

    • The primary endpoint is the inhibition of growth, calculated from the average specific growth rate.

    • From the concentration-response curve, the EC50, NOAEC, and LOAEC values are determined.

Mechanism of Action: Photosystem II Inhibition

Both this compound and diuron are classified as photosystem II (PSII) inhibitors. They disrupt the photosynthetic electron transport chain in the chloroplasts of plant cells.

G Photosystem II Inhibition by this compound and Diuron cluster_psii Photosystem II Complex (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e⁻ transfer O2 O₂ Protons H⁺ QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) Binding Site QA->QB PQ_pool Plastoquinone (B1678516) Pool QB->PQ_pool e⁻ transfer Light Light Energy Light->P680 H2O H₂O H2O->P680 e⁻ donation Herbicides This compound / Diuron Herbicides->QB Binds to D1 protein, blocking electron flow

Caption: this compound and diuron block electron transport at the QB binding site of the D1 protein in Photosystem II.

These herbicides bind to the D1 protein of the PSII complex, specifically at the binding niche of plastoquinone (QB). This binding event blocks the electron flow from QA to QB, thereby halting the entire photosynthetic electron transport chain. The blockage leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death. While both herbicides target the same protein complex, slight differences in their binding affinity and molecular structure can account for the observed variations in their efficacy.[3]

References

Cross-Reactivity of Atrazine Antibodies with Simazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of atrazine (B1667683) antibodies with simazine, a structurally similar triazine herbicide. Understanding this cross-reactivity is crucial for the development of specific and accurate immunoassays for environmental monitoring and food safety applications. This document summarizes quantitative data from multiple studies, details the experimental methodologies used, and provides visual representations of the key processes involved.

Quantitative Data Summary

The cross-reactivity of atrazine antibodies with this compound can vary significantly depending on the specific antibody and the assay format. The following table summarizes the reported cross-reactivity percentages from various enzyme-linked immunosorbent assays (ELISAs).

Antibody TypeAssay FormatAtrazine IC50 (ng/mL)This compound Cross-Reactivity (%)Reference
Recombinant full-length antibody (ATR-rAb)Sustainable ELISA1.6612.22[1]
Not SpecifiedAtrazine ELISA Kit~0.714.3[2]
NanobodyIndirect Competitive ELISA (ic-ELISA)62~30[3]
Au@PtNPs-nanobody probeDirect Competitive ELISA (dc-ELISA)Not Specified<7[3]

Note: The half-maximal inhibitory concentration (IC50) is the concentration of an analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher sensitivity of the antibody to the target analyte.

Experimental Protocols

The determination of antibody cross-reactivity with this compound is predominantly performed using a competitive ELISA. This immunoassay format measures the competition between the target analyte (atrazine) and other structurally related compounds (like this compound) for a limited number of antibody binding sites.

Key Experiment: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an atrazine-specific antibody with this compound.

Principle: Free atrazine in the sample competes with a fixed amount of enzyme-conjugated atrazine for binding to a limited number of anti-atrazine antibody sites coated on a microplate well. The signal produced by the enzyme is inversely proportional to the concentration of atrazine in the sample. By running parallel assays with this compound, its ability to displace the enzyme-conjugated atrazine can be measured and compared to that of atrazine.

Materials:

  • Microtiter plates pre-coated with anti-atrazine antibodies.

  • Standard solutions of atrazine of known concentrations.

  • Standard solutions of this compound of known concentrations.

  • Atrazine-enzyme conjugate (e.g., atrazine-horseradish peroxidase).

  • Wash buffer (e.g., PBS with Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Microplate reader.

Procedure:

  • Preparation of Standards: Prepare a series of dilutions for both atrazine and this compound in an appropriate buffer.

  • Competition Reaction: Add a fixed volume of the atrazine or this compound standards to the antibody-coated microplate wells.

  • Addition of Conjugate: Add a fixed volume of the atrazine-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Standard Curves: Plot the absorbance values against the logarithm of the concentration for both the atrazine and this compound standards to generate sigmoidal dose-response curves.

  • IC50 Determination: Determine the IC50 value for both atrazine and this compound from their respective standard curves. The IC50 is the concentration that results in 50% inhibition of the maximum signal.

  • Cross-Reactivity Calculation: Calculate the percentage of cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Atrazine / IC50 of this compound) x 100

Visualizations

Experimental Workflow: Competitive ELISA

The following diagram illustrates the general workflow of a competitive ELISA used to assess cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Start Start Standards Prepare Atrazine & This compound Standards Start->Standards Add_Sample Add Standards/ Analytes to Wells Standards->Add_Sample Plate Antibody-Coated Microplate Add_Conjugate Add Atrazine-Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash1 Wash Wells Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Plot_Curves Plot Standard Curves Read_Plate->Plot_Curves Calc_IC50 Determine IC50 Values Plot_Curves->Calc_IC50 Calc_CR Calculate Cross-Reactivity Calc_IC50->Calc_CR End End Calc_CR->End

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Logical Relationship: Cross-Reactivity Calculation

This diagram illustrates the relationship between the IC50 values of the target analyte (atrazine) and the competing compound (this compound) in the calculation of cross-reactivity.

Cross_Reactivity_Calculation cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result IC50_Atrazine IC50 (Atrazine) Determined from Standard Curve Formula Cross-Reactivity (%) = (IC50_Atrazine / IC50_this compound) * 100 IC50_Atrazine->Formula IC50_this compound IC50 (this compound) Determined from Standard Curve IC50_this compound->Formula CR_Value Percentage Cross-Reactivity Formula->CR_Value

Caption: Logical flow for calculating percent cross-reactivity from IC50 values.

References

Inter-Laboratory Comparison of Simazine Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible measurement of simazine, a widely used herbicide, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of analytical performance from inter-laboratory studies, details of experimental protocols, and visual workflows to aid in methodological decisions.

Recent proficiency testing programs provide valuable insights into the performance of various laboratories in measuring this compound in environmental matrices. These studies highlight the importance of standardized methods and robust quality control procedures to ensure the reliability of analytical data.

Performance in Proficiency Testing

Data from proficiency testing (PT) schemes, such as those organized by the European Union Reference Laboratories (EURL), offer a snapshot of the analytical capabilities of participating laboratories. While specific final reports detailing this compound concentrations in water from multiple laboratories were not publicly available within the scope of this search, the framework and reporting structure of these programs are well-documented.[1][2][3][4]

Participants in these schemes typically receive a test sample with a known, or assigned, concentration of the analyte. Their reported results are then statistically compared to the assigned value, often expressed as a z-score, which indicates the number of standard deviations a result is from the mean. A satisfactory z-score generally falls within ±2, demonstrating the laboratory's competence in the analysis.[4]

Organizations like BIPEA and Qualitycheck also offer proficiency tests for a range of pesticides, including triazines like this compound, in water and other environmental samples.[5][6][7][8][9][10] These programs are essential for external quality assessment and help laboratories to identify and rectify potential analytical issues.

The following table summarizes the typical analytes included in proficiency tests for pesticides in water, which often encompass this compound and other triazines.

Proficiency Test Scheme ProviderMatrixAnalytes Include
EURL-SRM Various (e.g., Strawberry Purée, Milled Sesame, Spinach Homogenate)Pesticides requiring single residue methods
BIPEA Fresh and Waste WaterTriazines, Organochlorine pesticides, Organophosphates, PCBs, PAHs, Phthalates
Qualitycheck Natural WatersTriazines (including this compound), Organochlorine pesticides, Organophosphorus pesticides
IFA-Tulln / Environment Agency Austria Drinking WaterPesticides and relevant metabolites, including this compound

Experimental Protocols for this compound Analysis

The accurate determination of this compound relies on well-defined and validated analytical methods. The most common approaches involve chromatographic techniques coupled with mass spectrometry. Below are detailed protocols for the key steps in this compound analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of this compound from water samples prior to chromatographic analysis.

Materials:

  • Water sample

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped this compound with a small volume (e.g., 2 x 2 mL) of a suitable solvent, such as methanol or acetonitrile (B52724).

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired detection limit.

Analytical Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in environmental samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Typical MS/MS Conditions (in positive ESI mode):

  • Ion Source: Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 202.1

  • Product Ions (m/z): 132.1 (quantifier), 96.1 (qualifier)

  • Collision Energy: Optimized for the specific instrument

Visualization of Analytical Workflow

The following diagrams illustrate the key stages in the analysis of this compound in water samples, from sample collection to data analysis.

This compound Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Water) Sample_Preservation Sample Preservation (e.g., Refrigeration) Sample_Collection->Sample_Preservation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Sample_Preservation->Solid_Phase_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Solid_Phase_Extraction->LC_MS_MS_Analysis Data_Processing Data Processing LC_MS_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound in water samples.

SPE_Workflow Start Start SPE Condition_Cartridge 1. Condition Cartridge (Methanol & Water) Start->Condition_Cartridge Load_Sample 2. Load Water Sample Condition_Cartridge->Load_Sample Wash_Cartridge 3. Wash Cartridge (Deionized Water) Load_Sample->Wash_Cartridge Dry_Cartridge 4. Dry Cartridge (Under Vacuum) Wash_Cartridge->Dry_Cartridge Elute_this compound 5. Elute this compound (Organic Solvent) Dry_Cartridge->Elute_this compound Concentrate_Eluate 6. Concentrate Eluate (Optional) Elute_this compound->Concentrate_Eluate End Proceed to LC-MS/MS Concentrate_Eluate->End

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Logical Relationships in Analytical Method Selection

The choice of an analytical method for this compound determination depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Selection_Logic Requirement Analytical Requirement High_Sensitivity High Sensitivity (e.g., ng/L levels) Requirement->High_Sensitivity Complex_Matrix Complex Matrix (e.g., Wastewater) Requirement->Complex_Matrix Routine_Monitoring Routine Monitoring Requirement->Routine_Monitoring LC_MS_MS LC-MS/MS High_Sensitivity->LC_MS_MS Complex_Matrix->LC_MS_MS GC_MS GC-MS Complex_Matrix->GC_MS HPLC_UV HPLC-UV Routine_Monitoring->HPLC_UV Method_Choice Analytical Method

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Analysis of the Environmental Impact of Simazine and Terbuthylazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the physicochemical properties, environmental fate, and ecotoxicity of two prevalent triazine herbicides.

Simazine and terbuthylazine (B1195847) are two widely used herbicides belonging to the triazine class, employed for the control of broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings. While effective in their intended purpose, their application raises significant environmental concerns due to their potential for off-target effects. This guide provides a detailed, data-driven comparison of the environmental impact of this compound and terbuthylazine, focusing on their chemical properties, behavior in the environment, and toxicity to non-target organisms.

Physicochemical Properties: A Foundation for Environmental Behavior

The environmental fate and transport of a pesticide are fundamentally governed by its physicochemical properties. The table below summarizes key properties for this compound and terbuthylazine, providing a basis for understanding their differing environmental behaviors.

PropertyThis compoundTerbuthylazineReferences
Molecular Formula C₇H₁₂ClN₅C₉H₁₆ClN₅[1][2]
Molar Mass ( g/mol ) 201.66229.71[1][2]
Water Solubility (mg/L at 20-25°C) 5 - 6.25 - 9[2][3][4]
Vapor Pressure (mPa at 20°C) 0.00081~0.0009 (at 25°C)[1][2]
Log Kₒw (Octanol-Water Partition Coefficient) 1.96 - 2.183.40[2][4]
Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) (mL/g) 103 - 163310 - 737
Henry's Law Constant (Pa m³/mol at 20-25°C) 2.4 x 10⁻⁸2.3 x 10⁻⁸[2]

Environmental Fate and Transport: Persistence and Mobility

The persistence and mobility of herbicides in the environment are critical factors determining their potential for long-term contamination and off-target impacts.

Persistence: Both this compound and terbuthylazine can be persistent in the environment. The half-life (DT₅₀), the time it takes for 50% of the initial amount of a substance to degrade, is a key indicator of persistence. In soil, the half-life of this compound is reported to be between 30 and 139 days under field conditions.[5] Terbuthylazine is generally considered to be more persistent than this compound, with studies showing a slower dissipation rate in soil.[4] In aquatic environments, the half-life of this compound can be around 30 days in ponds, influenced by factors like algae presence.[3]

Degradation: The primary mechanism of degradation for both herbicides in soil is microbial metabolism.[3] Hydrolysis can also contribute to the degradation of this compound, particularly in lower pH soils.[3] Both herbicides can undergo dealkylation, a process where the alkyl side chains are removed from the triazine ring.

Mobility and Leaching: The soil sorption coefficient (Kₒc) indicates the tendency of a chemical to bind to soil particles. This compound, with a lower Kₒc, is generally more mobile in soil and has a higher potential to leach into groundwater compared to terbuthylazine. Terbuthylazine's higher Kₒc value suggests a stronger adsorption to soil organic matter, reducing its mobility.

Environmental_Fate_Comparison cluster_this compound This compound cluster_terbuthylazine Terbuthylazine S_Input Application S_Soil Soil S_Water Surface & Groundwater T_Water Surface & Groundwater S_Degradation Microbial Degradation (DT₅₀: 30-139 days) S_Leaching Higher Leaching Potential (Lower Koc) S_Runoff Runoff T_Input Application T_Soil Soil T_Degradation Microbial Degradation (More Persistent) T_Leaching Lower Leaching Potential (Higher Koc) T_Runoff Runoff

Caption: Standardized experimental workflows for herbicide evaluation.

Conclusion

This comparative guide highlights the distinct environmental profiles of this compound and terbuthylazine. While both are effective herbicides, their potential for environmental contamination and harm to non-target organisms differs significantly. Terbuthylazine's higher persistence and greater toxicity to fish and algae suggest it may pose a greater risk in aquatic ecosystems. Conversely, this compound's higher mobility presents a greater potential for groundwater contamination. Researchers and environmental managers should consider these differences when assessing the risks associated with the use of these herbicides and when developing strategies to mitigate their environmental impact. The use of standardized testing protocols is crucial for generating comparable data to support informed decision-making.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Simazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and analysis of compounds like the herbicide simazine are critical. Solid Phase Extraction (SPE) is a cornerstone of this process, but the choice of SPE cartridge can significantly impact recovery, reproducibility, and the cleanliness of the final extract. This guide offers an objective comparison of the performance of various SPE cartridges for this compound analysis, supported by experimental data and detailed protocols to inform your methodological choices.

The selection of an appropriate SPE cartridge is paramount for the accurate quantification of this compound in various matrices, particularly in environmental water samples where it is a common contaminant. The ideal cartridge should offer high recovery rates, minimal matrix effects, and a sufficient breakthrough volume to handle the required sample volumes. This comparison focuses on the most commonly employed SPE chemistries: C18-silica, polymeric reversed-phase (e.g., Oasis HLB, Strata-X), and cation-exchange sorbents.

Quantitative Performance Comparison

The following table summarizes the performance of different SPE cartridges for the extraction of this compound based on published experimental data.

SPE Cartridge TypeSorbent ChemistryThis compound Recovery (%)Relative Standard Deviation (RSD) (%)Matrix EffectsKey Findings
C18 Octadecyl-bonded silica (B1680970)50 - 125%[1]5 - 15%Moderate to SignificantPerformance can be variable and matrix-dependent.[1]
Oasis HLB Divinylbenzene-N-vinylpyrrolidone copolymer>70% (average for multiple pesticides including this compound)[1][2]<10%Low to ModerateOffers robust and high recoveries for a broad range of analytes.[1][2]
Strata-X Surface-modified styrene-divinylbenzene polymer>70% (average for multiple pesticides including this compound)[1][2]<10%Low to ModerateDemonstrates comparable performance to Oasis HLB with high recoveries.[1][2]
Envi-Carb Graphitized Carbon Black101 ± 5.6%5.6%Not explicitly stated for this compoundExcellent recovery reported in a specific study.
Supelclean LC-SCX Strong Cation Exchanger>92% (for triazines including this compound)Not explicitly stated for this compoundLowEffective for isolating basic compounds like this compound from complex matrices.

Experimental Workflows and Methodologies

A generalized experimental workflow for the solid-phase extraction of this compound from a water sample is depicted below. This process is fundamental to concentrating the analyte and removing interfering substances prior to chromatographic analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Adjust_pH Adjust pH Sample->Adjust_pH e.g., to neutral pH Spike Spike with Internal Standard Adjust_pH->Spike Load Load Sample Spike->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Wash Wash Cartridge Elute Elute this compound Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

A generalized workflow for the solid-phase extraction and analysis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for this compound extraction using the compared SPE cartridges, compiled from various studies.

C18 Cartridge Protocol
  • Cartridge Conditioning: 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: A 500 mL water sample, with pH adjusted to neutral, is passed through the cartridge at a flow rate of 5-10 mL/min.

  • Washing: The cartridge is washed with 5 mL of deionized water to remove polar interferences.

  • Elution: this compound is eluted with 2 x 4 mL of methanol or ethyl acetate.

  • Post-Elution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Oasis HLB / Strata-X (Polymeric Reversed-Phase) Protocol
  • Cartridge Conditioning: 5 mL of methanol followed by 5 mL of deionized water. (Note: Some newer polymeric cartridges like Oasis PRiME HLB may not require conditioning).[3]

  • Sample Loading: A 500 mL to 1 L water sample is loaded onto the cartridge at a flow rate of 10-15 mL/min.

  • Washing: The cartridge is washed with 5 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: this compound is eluted with 2 x 4 mL of acetonitrile (B52724) or a mixture of dichloromethane (B109758) and methanol.

  • Post-Elution: The eluate is evaporated to dryness and reconstituted for analysis.

Supelclean LC-SCX (Strong Cation-Exchange) Protocol
  • Cartridge Conditioning: Condition the cartridge with 6 mL of 1% ammonium (B1175870) hydroxide (B78521) in methanol, followed by 6 mL of methanol, and then 6 mL of deionized water.

  • Sample Loading: A 100 mL water sample, with pH adjusted to be acidic (e.g., pH 2-3 with formic acid) to ensure this compound is protonated, is loaded at a flow rate of 5 mL/min.

  • Washing: The cartridge is washed sequentially with 3 mL of 0.1 M hydrochloric acid, 3 mL of methanol, and 3 mL of hexane (B92381) to remove neutral and acidic interferences.

  • Elution: this compound is eluted with 6 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: The eluate is evaporated and reconstituted for analysis.

Discussion of Performance Parameters

Recovery: Polymeric sorbents like Oasis HLB and Strata-X generally exhibit higher and more consistent recoveries for this compound across various water matrices compared to C18 cartridges.[1][2] This is attributed to the mixed-mode retention mechanisms (hydrophobic and hydrophilic interactions) of the polymeric sorbents, which can more effectively retain moderately polar compounds like this compound. Cation-exchange cartridges also demonstrate high recoveries by leveraging the basic nature of the this compound molecule for strong ionic interactions.

Breakthrough Volume: The breakthrough volume is a critical parameter, especially for trace analysis requiring the processing of large sample volumes. While specific comparative data for this compound is limited, polymeric cartridges generally offer higher breakthrough volumes than silica-based C18 cartridges for a range of pesticides. This allows for the preconcentration of larger sample volumes, leading to lower detection limits.

Matrix Effects: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant concern for achieving accurate quantification. The cleanliness of the final extract is therefore crucial. Polymeric and cation-exchange cartridges often provide cleaner extracts compared to C18, resulting in reduced matrix effects.[3] This is because their more selective retention mechanisms can better exclude matrix components that might co-elute with this compound. For instance, one study demonstrated that the ion suppression effect for this compound and atrazine (B1667683) was only 2% when using silica cartridges for drinking water analysis, indicating minimal impact on quantitation in that specific matrix.[4]

Conclusion

For the routine analysis of this compound in water samples, polymeric reversed-phase cartridges such as Oasis HLB and Strata-X offer a robust and reliable performance with high recoveries and reduced matrix effects. They represent a significant improvement over traditional C18 cartridges, especially when dealing with complex matrices or when low detection limits are required. For samples with particularly challenging matrices, strong cation-exchange SPE provides a highly selective alternative that can yield very clean extracts and high recoveries for basic compounds like this compound. The choice of the optimal SPE cartridge will ultimately depend on the specific analytical requirements, including the sample matrix, required detection limits, and available instrumentation. The detailed protocols provided in this guide serve as a starting point for method development and optimization.

References

A Head-to-Head Battle: Simazine Detection by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the triazine herbicide simazine, the choice between a rapid screening method like ELISA and a highly specific confirmatory method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a critical decision. This guide provides a comprehensive comparison of these two analytical techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your analytical needs.

The enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and cost-effective solution for screening a large number of samples, making it an ideal tool for initial assessments and monitoring programs. In contrast, LC-MS/MS provides unparalleled specificity and sensitivity, establishing it as the gold standard for confirmatory analysis and regulatory compliance.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method hinges on its performance parameters. The following table summarizes the key quantitative data for this compound ELISA and LC-MS/MS, highlighting the strengths and limitations of each technique.

Performance ParameterThis compound ELISALC-MS/MS
Limit of Detection (LOD) ~0.05 ng/mL0.25 - 1 ng/mL[1]
Limit of Quantification (LOQ) ~0.1 ng/mL1 ng/mL[1]
Dynamic Range 0.1 - 2 ng/mL[2]1 - 100 ng/mL[1]
Sample Throughput High (96-well plate format)Low to Medium
Specificity Moderate (cross-reactivity with other triazines)High (based on mass-to-charge ratio)
Cost per Sample LowHigh
Analysis Time per Sample ~1-2 hours~20-30 minutes (instrument time)
Sample Preparation Minimal (often direct analysis of water samples)More extensive (e.g., Solid Phase Extraction)

Understanding the Methodologies: Experimental Protocols

A clear understanding of the experimental workflow is essential for successful implementation and data interpretation. Below are detailed protocols for both this compound ELISA and a typical LC-MS/MS method.

This compound Competitive ELISA Protocol

This protocol is based on a typical competitive ELISA format for triazine herbicides.

  • Preparation of Reagents: Allow all reagents and samples to reach room temperature. Prepare wash buffer by diluting a concentrated stock solution.

  • Standard and Sample Addition: Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microtiter plate.

  • Enzyme Conjugate Addition: Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. During this time, the this compound in the sample competes with the this compound-enzyme conjugate for the antibody binding sites.

  • Washing: Decant the contents of the plate and wash each well three to five times with the prepared wash buffer to remove any unbound reagents.

  • Substrate Addition: Add 100 µL of a chromogenic substrate solution (e.g., TMB) to each well.

  • Color Development: Incubate the plate for 20-30 minutes in the dark. The enzyme on the bound conjugate will convert the substrate to a colored product.

  • Stopping the Reaction: Add 50 µL of a stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating from the standard curve.

This compound LC-MS/MS Protocol

This protocol outlines a general procedure for the analysis of this compound in water samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound from the cartridge with an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[1]

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

    • The retention time for this compound is determined by running a standard.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.

    • Precursor Ion: m/z 202.1 for this compound.

    • Product Ions: Common product ions for this compound are m/z 132.0 and 104.1.

  • Data Analysis:

    • A calibration curve is constructed by analyzing a series of known concentration standards.

    • The concentration of this compound in the prepared sample is determined by comparing its peak area to the calibration curve.

    • The final concentration in the original sample is calculated by accounting for the pre-concentration factor from the SPE step.

Visualizing the Workflows

To better illustrate the procedural differences between the two methods, the following diagrams outline the key steps in each analytical workflow.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents add_samples Add Samples/Standards prep_reagents->add_samples prep_samples Prepare Samples prep_samples->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate (60 min) add_conjugate->incubate1 wash1 Wash incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (30 min) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_conc Calculate Concentration generate_curve->calculate_conc

This compound ELISA Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spe Solid Phase Extraction evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integrate_peaks Peak Integration ms_detection->integrate_peaks calibration Calibration Curve integrate_peaks->calibration quantify Quantification calibration->quantify

This compound LC-MS/MS Workflow

Cross-Reactivity: A Key Consideration for ELISA

A significant difference between ELISA and LC-MS/MS lies in their specificity. ELISA's reliance on antibody-antigen binding can lead to cross-reactivity with structurally similar compounds. For triazine herbicides, this is a particularly important factor. The antibodies used in a this compound ELISA may also recognize other triazines, which can lead to an overestimation of the this compound concentration if these other compounds are present in the sample.

A study comparing a triazine ELISA to GC/MS found that the ELISA showed significant cross-reactivity with other triazines. For instance, the concentration for 50% inhibition (IC50) for this compound was 2.5 µg/L, while for atrazine (B1667683) it was 0.4 µg/L, and for propazine (B92685) it was 0.5 µg/L. This indicates that the assay is more sensitive to atrazine and propazine than to this compound.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound ELISA and LC-MS/MS depends on the specific requirements of the analysis.

This compound ELISA is the preferred method for:

  • High-throughput screening: When a large number of samples need to be analyzed quickly and cost-effectively.

  • Preliminary assessments: To identify potentially contaminated samples that require further investigation.

  • Field-based testing: Portable ELISA kits are available for on-site analysis.

LC-MS/MS is the method of choice for:

  • Confirmatory analysis: To confirm the presence and accurately quantify this compound in samples that have screened positive by ELISA.

  • Regulatory compliance: When highly accurate and legally defensible data is required.

  • Complex matrices: When the sample contains interfering substances that could affect the accuracy of an ELISA.

  • Speciation: To differentiate between this compound and other co-eluting triazine herbicides.

In many analytical workflows, a combination of both techniques provides the most efficient and reliable approach. ELISA can be used as a rapid and cost-effective screening tool to identify presumptive positive samples, which are then confirmed and quantified using the highly specific and sensitive LC-MS/MS method. This two-tiered approach leverages the strengths of both technologies, ensuring both efficiency and accuracy in the detection of this compound.

References

Simazine Degradation in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of simazine degradation across various soil types, offering insights for environmental fate studies and risk assessment. The persistence of this compound, a widely used triazine herbicide, is critically influenced by soil properties, microbial activity, and application history. Understanding these dynamics is essential for predicting its environmental impact and developing effective remediation strategies.

Quantitative Comparison of this compound Degradation

The degradation rate of this compound, often expressed as its half-life (DT50), varies significantly among different soil types. This variability is primarily attributed to differences in soil organic matter content, pH, clay content, and microbial populations. The following table summarizes key quantitative data on this compound degradation from various studies.

Soil TypeHalf-life (DT50) in daysKey Influencing FactorsReference
Sandy Loam36 - 234Organic matter content, microbial activity[1]
Loamy Sand114 (16.3 weeks)Soil moisture, temperature[1]
Silt Loam178.5 (25.5 weeks)Soil moisture, temperature[1]
General Range (18 soil types)20 - 44Negatively correlated with soil pH[2]
Clay Loam vs. Sandy LoamHigher adsorption in clay loamClay and organic matter content govern adsorption/desorption[3]
Soils with this compound History2-3 times faster degradationEnhanced microbial degradation[4]

Experimental Protocols

The following outlines a typical experimental protocol for a laboratory-based soil microcosm study to assess this compound degradation.

Soil Collection and Characterization:
  • Sampling: Collect topsoil (0-15 cm depth) from different locations representing distinct soil types (e.g., sandy loam, clay loam, silt loam).

  • Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity and remove large debris.

  • Characterization: Analyze the physical and chemical properties of each soil type, including:

    • Particle size distribution (sand, silt, clay content)

    • Soil pH

    • Organic matter content

    • Cation exchange capacity (CEC)

    • Microbial biomass

Microcosm Setup:
  • Incubation Vessels: Use sterile glass jars or flasks as microcosms.

  • Soil Aliquots: Place a standardized amount of soil (e.g., 50-100 g) into each microcosm.

  • Moisture Adjustment: Adjust the soil moisture content to a specific level, typically 50-60% of the water-holding capacity, using sterile deionized water.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil surface and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.

  • Control Groups: Include control microcosms without this compound to monitor background microbial activity. To distinguish between biotic and abiotic degradation, set up a sterilized control group for each soil type by autoclaving the soil before this compound application.[5]

Incubation:
  • Conditions: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.[2]

  • Aeration: Ensure adequate aeration by using breathable closures or periodically opening the vessels.

  • Sampling: Collect soil subsamples from each microcosm at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 84 days).

This compound Extraction and Analysis:
  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent (e.g., methanol, acetonitrile) and a suitable extraction technique (e.g., sonication, accelerated solvent extraction).

  • Analysis: Quantify the concentration of this compound and its degradation products in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Data Analysis:
  • Degradation Kinetics: Determine the degradation kinetics of this compound in each soil type, typically by fitting the concentration data to a first-order decay model.[2]

  • Half-life Calculation: Calculate the half-life (DT50) of this compound for each soil type from the degradation rate constant.

Visualizing Experimental and Degradation Pathways

To better illustrate the processes involved in a comparative this compound degradation study, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Microcosm Setup cluster_exp 3. Experiment cluster_analysis 4. Analysis soil_collection Soil Collection (Different Types) soil_prep Sieving & Homogenization soil_collection->soil_prep soil_char Physicochemical Analysis (pH, OM, Texture) soil_prep->soil_char microcosm Soil Aliquoting soil_char->microcosm moisture Moisture Adjustment microcosm->moisture simazine_app This compound Application moisture->simazine_app controls Control Setup (Sterile & Non-Sterile) simazine_app->controls incubation Incubation (Controlled Temperature & Dark) controls->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification HPLC or GC-MS Analysis extraction->quantification data_analysis Degradation Kinetics & DT50 Calculation quantification->data_analysis

Caption: Experimental workflow for a comparative study of this compound degradation in soil.

Simazine_Degradation_Pathway cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation This compound This compound deethyl_this compound Deethylthis compound This compound->deethyl_this compound Dealkylation hydroxy_this compound Hydroxy-simazine This compound->hydroxy_this compound Hydrolysis diamino_chlorotriazine Diaminochlorotriazine deethyl_this compound->diamino_chlorotriazine Dealkylation cyanuric_acid Cyanuric Acid diamino_chlorotriazine->cyanuric_acid Dechlorination & Deamination hydroxy_this compound->cyanuric_acid Dealkylation mineralization Mineralization (CO2, H2O, NH3) cyanuric_acid->mineralization Ring Cleavage

Caption: Simplified degradation pathway of this compound in soil environments.

References

Assessing the Selectivity of Simazine Herbicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of simazine's selective properties in comparison to key alternatives, supported by experimental data and detailed protocols for evaluation.

This compound, a triazine-based herbicide, has long been a tool in the agricultural sector for the pre-emergent control of broadleaf and grassy weeds in a variety of crops. Its efficacy is attributed to the inhibition of photosynthesis in susceptible plant species. However, understanding its selectivity—the ability to control target weeds with minimal impact on the desired crop and non-target organisms—is paramount for its responsible and effective use. This guide provides a comparative assessment of this compound's selectivity against other commonly used herbicides, supported by experimental data, and outlines detailed protocols for conducting selectivity studies.

Comparative Selectivity of this compound and Alternatives

The selectivity of a herbicide is not an absolute characteristic but is influenced by factors such as the plant species, growth stage, soil type, and application rate. A key metric used to quantify herbicide selectivity is the dose required to cause a 50% reduction in plant growth (GR50) or the half-maximal effective concentration (EC50). A higher GR50 or EC50 value for a crop species compared to a weed species indicates greater selectivity.

While comprehensive, directly comparable GR50/EC50 data across a wide range of species and conditions is often fragmented in scientific literature, the following tables synthesize available information to provide a comparative overview of this compound and its alternatives: atrazine (B1667683), diuron (B1670789), and terbuthylazine (B1195847).

HerbicideCropWeed SpeciesMetricValue (kg ai/ha)Reference
This compound -Doveweed (Murdannia nudiflora)Injury 50%≥ 5.1[1]
Atrazine Corn---[2][3]
-Doveweed (Murdannia nudiflora)Injury 50%≤ 1.8[1]
Diuron -Various Amaranthus speciesC80 (80% control)0.221[4]
-Various Amaranthus speciesC95 (95% control)0.284[4]
Terbuthylazine -Various broadleaf weeds--[5][6]
-Various grass weeds--[5][6]

Table 1: Comparative Herbicide Efficacy on Key Weed Species. Note: Lower values indicate higher efficacy.

HerbicideCropMetricObservationReference
This compound Corn, Citrus, Vineyards-Generally safe on established crops.[7][8]
Atrazine Corn-High tolerance in corn due to rapid metabolic detoxification.[2][3]
Diuron Citrus-Can cause injury to grapefruit at rates effective for weed control.[9]
Terbuthylazine Corn, Grapes-Generally safe on corn and established grapevines.[5][6][10]

Table 2: Crop Tolerance to this compound and Alternatives.

This compound vs. Atrazine

This compound and atrazine are both triazine herbicides and share a similar mode of action. However, atrazine is generally considered to have a broader spectrum of weed control and is more commonly used in corn and sugarcane.[7][8] The selectivity of atrazine in corn is well-documented and is primarily due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds. One study on doveweed demonstrated that atrazine was significantly more effective, requiring a much lower concentration to cause 50% injury compared to this compound.[1]

This compound vs. Diuron

Diuron, a phenylurea herbicide, also inhibits photosynthesis but at a different binding site than the triazines. In comparative studies, diuron and this compound have shown different selectivity profiles. For instance, in some fruit orchards, repeated use of diuron and this compound led to shifts in weed populations, with perennial species dominating in plots treated with these herbicides.[11] One study indicated that diuron was generally less toxic than this compound to several tree and vine species, although the differences were not substantial.

This compound vs. Terbuthylazine

Terbuthylazine is another triazine herbicide that is often considered an alternative to atrazine, particularly in regions where atrazine use is restricted. Studies in maize have shown that the efficacy of terbuthylazine is comparable to atrazine for controlling broadleaf weeds and tends to be superior for controlling grasses.[5][6] In vineyards, reduced rates of terbuthylazine in combination with other herbicides have been shown to provide effective weed control.[10]

Experimental Protocols

To accurately assess the selectivity of this compound and its alternatives, standardized experimental protocols are essential. The following outlines a detailed methodology for a greenhouse dose-response bioassay.

Objective:

To determine and compare the GR50 values of this compound and alternative herbicides on selected crop and weed species.

Materials:
  • Certified seeds of crop species (e.g., corn, citrus rootstock, grape rootstock) and weed species (e.g., Amaranthus retroflexus, Chenopodium album).

  • Uniform, sterilized greenhouse potting mix.

  • Pots (e.g., 10 cm diameter).

  • Technical grade herbicides (this compound, atrazine, diuron, terbuthylazine).

  • Appropriate solvents for herbicide stock solutions (e.g., acetone).

  • Calibrated laboratory sprayer.

  • Controlled environment greenhouse or growth chamber.

  • Drying oven.

  • Analytical balance.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_app Application & Growth cluster_data Data Collection & Analysis A Seed Selection (Crop & Weed Species) B Potting & Soil Preparation A->B D Dose-Response Application (Calibrated Sprayer) B->D C Herbicide Stock Solution Preparation C->D E Plant Growth in Controlled Environment D->E F Biomass Harvest (21 Days After Treatment) E->F G Dry Weight Measurement F->G H GR50 Calculation (Log-Logistic Model) G->H G cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain cluster_selectivity Mechanism of Selectivity Light Light Energy P680 P680 Light->P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA QA->Block QB QB Plastoquinone Plastoquinone Pool QB->Plastoquinone This compound This compound Metabolism Metabolic Detoxification (e.g., in Corn) This compound->Metabolism Block->QB this compound blocks electron transfer ROS Reactive Oxygen Species (ROS) Production Block->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation CellDeath Cell Death LipidPeroxidation->CellDeath InactiveMetabolites InactiveMetabolites Metabolism->InactiveMetabolites Inactive Metabolites

References

A Head-to-Head Battle: Uncovering the Most Cost-Effective Method for Simazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in environmental monitoring and drug development, the accurate and efficient analysis of herbicides like simazine is paramount. This guide provides a comprehensive comparison of the three most common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—evaluating their cost-effectiveness through a synthesis of experimental data.

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, cost, and throughput. While chromatographic methods like HPLC and GC-MS offer high precision and the ability to analyze multiple compounds simultaneously, they often come with higher operational costs and complexity. In contrast, immunoassay techniques such as ELISA present a potentially faster and more cost-effective solution for screening large numbers of samples. This guide will delve into the quantitative performance and economic considerations of each method to aid researchers in making informed decisions for their specific analytical needs.

Performance and Cost Comparison

To provide a clear overview, the following table summarizes the key performance indicators and cost-related factors for HPLC, GC-MS, and ELISA in the context of this compound analysis. The data presented is a synthesis of findings from various scientific studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.0127 - 0.21 µg/L[1][2]~1.7 pg/mL (for atrazine)[3]0.04 - 0.5 ng/mL[4][5]
Limit of Quantification (LOQ) 0.054 - 0.14 µg/g[1]Data not readily available for this compound1.5 - 4.0 µg/kg[5]
Analysis Time per Sample ~8 - 15 minutes (instrument run time)[6]~20 minutes (instrument run time)[3]< 1 - 2 hours (for a batch of samples)[7][8]
Sample Preparation Time Can be extensive (extraction, cleanup)Can be extensive (extraction, derivatization)Often minimal or no cleanup required for water samples[9]
Initial Instrument Cost $10,000 - $100,000+[10]$40,000 - $100,000+[10]Lower (requires a microplate reader)
Cost per Sample (Supplies) Moderate (solvents, columns, standards)High (solvents, columns, standards, gases)Relatively low (ELISA kits)
Overall Cost-Effectiveness Moderate, suitable for targeted analysisLower, best for confirmation and complex matricesHigh, ideal for rapid screening of many samples[8]
Specificity Good, but can have interferencesVery high, provides structural informationCan have cross-reactivity with related compounds[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC, GC-MS, and ELISA.

HPLC_Workflow Sample_Collection Sample Collection (Water/Soil) Extraction Solid Phase or Liquid-Liquid Extraction Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Florisil) Extraction->Cleanup Concentration Solvent Evaporation & Concentration Cleanup->Concentration HPLC_Analysis HPLC-UV/DAD Analysis Concentration->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Figure 1: Typical workflow for this compound analysis by HPLC.

GCMS_Workflow Sample_Collection Sample Collection (Water/Soil) Extraction Extraction (e.g., QuEChERS) Sample_Collection->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis ELISA_Workflow Sample_Collection Sample Collection (Water) Dilution Sample Dilution (if necessary) Sample_Collection->Dilution ELISA_Assay Competitive ELISA Procedure Dilution->ELISA_Assay Plate_Reading Microplate Reading (Absorbance) ELISA_Assay->Plate_Reading Data_Analysis Data Analysis & Concentration Determination Plate_Reading->Data_Analysis

References

Navigating the Landscape of Simazine Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in analytical chemistry, ensuring the validity of results for compounds like simazine, a widely used herbicide. This guide provides an objective comparison of available this compound CRMs, supported by experimental data from proficiency testing schemes, to aid in the selection of the most suitable reference materials for your analytical needs.

Understanding the Importance of Certified Reference Materials

Certified Reference Materials are highly characterized materials with a known concentration and uncertainty for one or more analytes. They are indispensable for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Instrument Calibration: Ensuring the accuracy of instrument response.

  • Quality Control: Monitoring the ongoing performance of analytical methods and laboratory processes.

The use of CRMs produced by accredited bodies, adhering to standards such as ISO 17034, provides confidence in the traceability and international comparability of analytical results.

Comparison of Commercially Available this compound CRMs

Below is a summary of this compound CRMs from prominent suppliers, often utilized in such proficiency tests.

SupplierProduct Name/Number (Example)FormatCertified Value/ConcentrationKey Features
Sigma-Aldrich TraceCERT® this compoundNeat (crystalline powder) or solutionPurity: typically ≥99.5%Produced under ISO/IEC 17025 and ISO 17034. Comes with a comprehensive Certificate of Analysis.
SPEX CertiPrep This compound StandardSolution in Methanol (B129727)100 µg/mLISO 9001 registered and ISO/IEC 17025 and ISO 17034 accredited.
AccuStandard This compound StandardNeat or in solutionVariesAccredited by ANAB to ISO/IEC 17025 & ISO 17034.
LGC Standards Dr. Ehrenstorfer™ this compoundNeat or in solutionHigh purityA leading provider of reference materials and proficiency testing schemes.

Note: This table is a representative summary. Researchers should always consult the specific Certificate of Analysis for the exact certified value, uncertainty, and storage conditions of a particular CRM lot.

Insights from Proficiency Testing Schemes

Proficiency testing schemes for the analysis of pesticides in matrices like water and soil provide a valuable, albeit indirect, means of evaluating the performance of different CRMs in a real-world setting. Organizations such as the European Union Reference Laboratories (EURL), LGC Standards, and IFA-Tulln (in cooperation with the Environment Agency Austria) regularly conduct such schemes that include this compound as a target analyte.

The final reports of these PT schemes often detail the analytical methods used by participating laboratories and, in some cases, the commercial sources of their calibration standards. By examining the performance of laboratories that achieve satisfactory z-scores (typically between -2 and +2), it is possible to infer the reliability of the CRMs they employed. While these reports do not explicitly endorse any single CRM provider, consistent and accurate results from multiple laboratories using a particular brand of CRM can be an indicator of its quality.

Experimental Protocols for this compound Analysis

The accurate determination of this compound relies on robust analytical methodologies. The choice of method often depends on the sample matrix, the required limit of quantification, and the available instrumentation. Below are detailed protocols for common techniques used in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like this compound.

  • Sample Preparation (Water):

    • Solid-Phase Extraction (SPE): Pass a known volume of the water sample (e.g., 500 mL) through a C18 SPE cartridge.

    • Elution: Elute the trapped this compound from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

    • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Internal Standard: Add an appropriate internal standard (e.g., atrazine-d5) prior to analysis.

  • Sample Preparation (Soil):

    • Extraction: Extract a known weight of the soil sample (e.g., 10 g) with an organic solvent like methanol or acetonitrile (B52724) using techniques such as sonication or accelerated solvent extraction (ASE).

    • Clean-up: Perform a clean-up step using SPE or dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

    • Concentration and Internal Standard Addition: As with water samples.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless injection mode.

    • Oven Temperature Program: A programmed temperature ramp to ensure good separation of analytes.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of many pesticides, including this compound, due to its high sensitivity and specificity, often requiring minimal sample clean-up.

  • Sample Preparation (Water):

    • Direct Injection: For cleaner water samples, direct injection after filtration may be possible.

    • SPE: For trace-level analysis or complex matrices, an SPE step similar to that for GC-MS can be employed.

  • Sample Preparation (Soil):

    • Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used. This involves extraction with acetonitrile followed by a salting-out step.

    • dSPE Clean-up: A portion of the acetonitrile extract is cleaned up by adding a mixture of sorbents (e.g., PSA, C18, GCB) to remove matrix interferences.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triazine herbicides.

    • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Workflow and Pathway Visualizations

To further clarify the processes involved in the evaluation and use of certified reference materials, the following diagrams have been generated.

CRM_Evaluation_Workflow cluster_Production CRM Production (ISO 17034) cluster_Validation Method Validation using CRM P1 Selection of High-Purity Starting Material P2 Gravimetric Preparation and Characterization P1->P2 P3 Homogeneity and Stability Studies P2->P3 P4 Value Assignment and Uncertainty Estimation P3->P4 P5 Issuance of Certificate of Analysis P4->P5 V1 Instrument Calibration P5->V1 Use of Certified Value V2 Determination of Linearity and Range V1->V2 V3 Assessment of Accuracy (Recovery) V2->V3 V4 Assessment of Precision (Repeatability & Reproducibility) V3->V4 V5 Establishment of LOD & LOQ V4->V5

Caption: Workflow for the production and use of a Certified Reference Material.

Proficiency_Testing_Scheme cluster_Process PT Scheme Process PT_Provider Proficiency Test Provider Step1 Preparation & Distribution of Homogeneous Sample PT_Provider->Step1 Lab_A Participating Laboratory A Step3 Submission of Results Lab_A->Step3 Lab_B Participating Laboratory B Lab_B->Step3 Lab_C ... Lab_C->Step3 Step2 Analysis by Participating Laboratories Step1->Step2 Step2->Lab_A Step2->Lab_B Step2->Lab_C Step2->Step3 Step4 Statistical Evaluation (e.g., z-score calculation) Step3->Step4 Step5 Issuance of Final Report Step4->Step5 Step5->PT_Provider

A Comparative Analysis of Simazine Persistence with Other Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

This guide provides a comparative analysis of the environmental persistence of simazine and other widely used s-triazine herbicides, namely atrazine (B1667683) and propazine (B92685). S-triazines are a class of herbicides extensively applied in agriculture to control broadleaf weeds and grasses.[1] Their effectiveness is linked to their ability to persist in the soil, ensuring prolonged weed control. However, this persistence also raises environmental concerns, as residues can potentially contaminate soil and water resources.[1][2][3] This document is intended for researchers, environmental scientists, and agricultural professionals, offering a concise overview supported by experimental data and methodologies.

Data Presentation: Persistence of Triazine Herbicides

The persistence of a herbicide in the environment is commonly measured by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.[4] The half-life of triazines is highly variable, influenced by a multitude of environmental factors. This compound is often considered more persistent than other triazines like atrazine and propazine under certain conditions.[5]

The table below summarizes the reported half-lives for this compound, atrazine, and propazine in soil and water. It is important to note that these values represent a range derived from various studies under different environmental conditions.

HerbicideMatrixHalf-Life (DT50) RangeKey Findings & Citations
This compound Soil30 - 156 daysAverage field half-life is often cited as 60 days[6]. Persistence can extend to 28-40 months in some orchard soils[7]. Studies show it can be more persistent than atrazine and propazine[5].
Atrazine Soil42 - 231 daysThe average half-life is approximately 60-75 days but can persist for up to four years in some soils[1][8].
Propazine Soil~7 - 11 days for 90-94% degradationData on propazine's half-life is less abundant, but studies on microbial degradation suggest it can be less persistent than this compound and atrazine under favorable conditions[1].
Atrazine Water~168 days (with sunlight)In the absence of oxygen, the half-life can increase to around 578 days.
This compound Water50 - 700 daysDissipation in aquatic environments is highly variable and can be very slow, with residues persisting for up to 3 years under certain aquatic field conditions[9].

Factors Influencing Triazine Persistence

The persistence of this compound and other triazines is not intrinsic alone but is significantly dictated by a combination of soil properties, climatic conditions, and microbial activity.[10]

  • Soil Composition: The amounts of organic matter and clay in the soil are critical. Herbicides adsorb to these particles, which can protect them from microbial degradation and leaching.[4][5]

  • Soil Chemistry (pH): Soil pH plays a dual role. The chemical degradation (hydrolysis) of triazines like atrazine and this compound is faster in acidic soils (pH < 6.0).[11] Conversely, in neutral to alkaline soils (pH > 7.0), chemical degradation slows, and the herbicides are less adsorbed, making them more available for microbial breakdown or leaching.[11]

  • Climatic Conditions: Temperature and moisture are key drivers for both microbial and chemical degradation.[11] Herbicide breakdown generally increases with warmer temperatures and higher soil moisture. Consequently, persistence is often greater in cool, dry conditions or following a drought.[4][11]

  • Microbial Activity: The presence of specific soil microorganisms capable of degrading triazines is a primary factor in their dissipation.[1] Soils with a history of triazine application can exhibit "enhanced degradation," where microbial populations adapted to using these herbicides as a carbon or nitrogen source break them down more rapidly.[6][12]

Factors_Influencing_Persistence cluster_factors Influencing Factors cluster_processes Environmental Processes cluster_outcome Outcome Soil Soil Properties Degradation Degradation (Microbial & Chemical) Soil->Degradation Affects Rate Transport Transport (Leaching, Runoff) Soil->Transport Adsorption Climate Climatic Conditions Climate->Degradation Temp/Moisture Climate->Transport Rainfall Microbes Microbial Community Microbes->Degradation Primary Pathway Persistence Herbicide Persistence (Half-Life) Degradation->Persistence Decreases Transport->Persistence Decreases (from area)

Factors influencing the environmental persistence of triazine herbicides.

Degradation Pathways

The primary route of dissipation for s-triazines in the environment is microbial biodegradation.[1]

  • Initial Breakdown: The process is often initiated by enzymes that perform either hydroxylation (replacing the chlorine atom with a hydroxyl group) or N-dealkylation (removing the side chains).[1] A well-studied pathway involves the sequential action of enzymes encoded by the atzA, atzB, and atzC genes, which are found in bacteria like Pseudomonas sp. ADP.[8]

  • Intermediate Formation: These initial steps lead to the formation of intermediates, with cyanuric acid being a key product.[1][8]

  • Ring Cleavage: The triazine ring of cyanuric acid is then cleaved by other enzymes (e.g., AtzD, AtzE, AtzF), ultimately mineralizing the compound into ammonia (B1221849) and carbon dioxide, which can be used by other organisms.[1]

Chemical hydrolysis can also contribute to degradation, particularly in low-pH soils, but microbial action is generally the dominant process for ring cleavage and complete breakdown.[9][11]

Experimental Protocols: Determining Herbicide Persistence

Evaluating the persistence of herbicides like this compound involves controlled laboratory or field experiments. The goal is to measure the rate of dissipation over time under specific conditions.

Objective: To determine the dissipation half-life (DT50) of a triazine herbicide in a specific soil type.

General Laboratory Protocol (Soil Incubation Study):

  • Soil Collection and Preparation:

    • Collect soil from the desired field location, typically from the top 0-15 cm layer.

    • Air-dry the soil and sieve it (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.

    • Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages).

  • Herbicide Application:

    • Weigh out replicate soil samples into incubation containers (e.g., glass jars).

    • Prepare a stock solution of the herbicide (e.g., this compound) in a suitable solvent.

    • Apply the herbicide solution to the soil to achieve the target concentration, ensuring even distribution. A non-treated control group is essential.

  • Incubation:

    • Adjust the soil moisture to a specific level (e.g., 50-70% of water holding capacity).

    • Incubate the samples in the dark at a constant, controlled temperature (e.g., 20-25°C). The containers are loosely covered to allow for gas exchange but minimize water loss.

  • Sampling:

    • Collect destructive samples from the replicate containers at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after treatment).

  • Extraction and Analysis:

    • Extract the herbicide residue from the soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Quantify the concentration of the parent herbicide in the extracts using analytical instrumentation, such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][12]

  • Data Analysis:

    • Plot the herbicide concentration versus time.

    • Calculate the dissipation half-life (DT50) by fitting the data to a kinetic model (e.g., first-order kinetics).

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Soil Collection & Sieving B Soil Characterization (pH, OM, Texture) A->B C Herbicide Application (Spiking) B->C D Incubation (Controlled Temp/Moisture) C->D E Time-Course Sampling D->E F Solvent Extraction E->F G LC-MS or GC Quantification F->G H Data Modeling & DT50 Calculation G->H

A typical experimental workflow for a herbicide soil dissipation study.

References

Safety Operating Guide

Personal protective equipment for handling Simazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Simazine

This document provides crucial safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is vital for ensuring the safety of all personnel. This compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2]

Key Safety Information Summary

The following table summarizes the primary hazards and immediate first aid responses associated with this compound exposure.

Hazard Classification & Exposure RouteFirst Aid and Emergency Response
Carcinogenicity Suspected of causing cancer (GHS Hazard Category 2).[1][2]
Eye Contact Causes moderate to serious eye irritation.[3][4]
Action: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[5][6] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[5][6] Seek medical advice if irritation persists.[5][7]
Skin Contact Harmful if absorbed through the skin; may cause slight irritation.[3][4]
Action: Immediately take off contaminated clothing.[6] Rinse skin for 15-20 minutes with plenty of water.[6]
Inhalation May be harmful if inhaled.
Action: Move the person to fresh air.[6] If the person is not breathing, call 911 or an ambulance and administer artificial respiration.[6]
Ingestion Harmful if swallowed.[3]
Action: Immediately call a poison control center or doctor for treatment advice.[6] Do not induce vomiting unless instructed to do so by a medical professional.[7]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][7]
Action: Avoid release to the environment.[1][2] Do not contaminate water when disposing of the chemical or equipment washwaters.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical line of defense against exposure. All personnel handling this compound must wear the following equipment.[1][3][5]

  • Protective Clothing : A long-sleeved shirt and long pants or a chemical-resistant suit are required.[4][8] For tasks with a high risk of splashing, such as mixing or cleaning spills, a chemical-resistant apron should be worn over coveralls.[9][10]

  • Gloves : Chemical-resistant, impervious gloves (e.g., nitrile or PVC) are mandatory.[7][8] Do not use leather or fabric gloves.[11] Before removing gloves, wash their exterior.[8] After handling is complete, wash hands thoroughly.[3][5]

  • Eye and Face Protection : Safety glasses with side shields or safety goggles are required.[7] When splashing is possible, a face shield should also be worn.[11]

  • Respiratory Protection : Work should be conducted in a well-ventilated area.[7] If ventilation is inadequate, or if exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn.[7] For high airborne concentrations, a positive-pressure supplied-air respirator may be necessary.[7]

This compound Handling and Disposal Workflow

The following diagram outlines the procedural flow for safely managing this compound from initial preparation through to final disposal.

G This compound Handling & Disposal Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Decontamination Phase cluster_disposal 4. Storage & Disposal Phase prep1 Obtain Special Instructions Read SDS & Label prep2 Ensure Adequate Ventilation (e.g., Fume Hood) prep1->prep2 prep3 Inspect & Don Required PPE prep2->prep3 prep4 Prepare Spill Kit & Emergency Eyewash/Shower Station prep3->prep4 handle1 Weighing & Mixing (Avoid creating dust/aerosols) prep4->handle1 handle2 Application/Use (Avoid contact with skin/eyes) handle1->handle2 handle3 Do Not Eat, Drink, or Smoke handle2->handle3 clean1 Decontaminate Equipment (Triple Rinse) handle3->clean1 clean2 Wash Outside of Gloves Before Removing PPE clean1->clean2 clean3 Wash Hands & Exposed Skin Thoroughly clean2->clean3 clean4 Segregate & Clean Reusable PPE Separately from Other Laundry clean3->clean4 dispose1 Collect Waste (Chemical, Contaminated PPE, Rinsate) in Labeled Container clean4->dispose1 store1 Store in Original, Locked Container in a Cool, Dry Place dispose2 Dispose of Contents/Container at an Approved Waste Disposal Facility dispose1->dispose2 dispose3 Consult Local/State/Federal Environmental Regulations dispose2->dispose3

Caption: Procedural workflow for this compound from preparation to disposal.

Experimental Protocol: Safe Handling of this compound

This protocol provides step-by-step guidance for researchers.

1. Pre-Handling Preparations

  • Review Documentation : Before use, obtain and thoroughly review the Safety Data Sheet (SDS) and product label.[1][5]

  • Area Preparation : Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[7] Confirm that a safety shower and eyewash station are accessible and unobstructed.

  • PPE Inspection and Donning : Inspect all required PPE for damage (e.g., tears, holes) before use.[12][13] Don the full set of PPE as specified above.

  • Assemble Materials : Prepare all necessary equipment, including a designated and labeled waste container for this compound-contaminated materials.

2. Handling and Application

  • Mixing and Dilution : When preparing solutions, add this compound directly to the diluent in a stable container to minimize splashing.[6][8] If using a powder form, handle it carefully to avoid creating airborne dust.

  • Application : During application, take care to avoid spray, drift, or mist coming into contact with skin, eyes, or personal clothing.[4]

  • Personal Hygiene : Do not eat, drink, chew gum, use tobacco, or use the toilet while handling the product.[5][6]

3. Post-Handling Decontamination

  • Equipment Cleaning : Clean all application equipment thoroughly after use.[6] Triple rinse containers and add the rinsate to the spray tank or collect it for proper disposal.[8][14]

  • PPE Removal : Remove PPE immediately after handling is complete.[8] Wash the outside of gloves before removing them.[8] Remove clothing carefully to avoid contaminating your skin.

  • Personal Washing : As soon as possible, wash your hands, arms, and face thoroughly with soap and water, even if no direct contact occurred.[2][6]

Spill and Disposal Plans

Accidental Release Measures

  • Evacuate and Secure : Isolate the spill area and deny unnecessary entry.[15] Ensure adequate ventilation.

  • Containment : Contain the spill at its source to prevent it from spreading or entering drains, sewage systems, or bodies of water.[5]

  • Cleanup : For liquid spills, cover the entire spill with an absorbent material (e.g., clay, sand, sawdust).[8] For solid spills, carefully sweep or scoop the material.

  • Collection : Place the absorbed material and contaminated soil into a compatible, labeled disposal container.[5]

  • Decontamination : Scrub the spill area with a hard water detergent and pick up the wash liquid with additional absorbent material, placing it in the disposal container.[5]

Storage and Disposal Plan

  • Storage : Store this compound in its original container in a cool, dry, and secure area away from food or feed.[5][14] The storage area must be locked.[2][5]

  • Waste Disposal : Pesticide wastes are toxic.[5] Improper disposal is a violation of Federal law.[5] Dispose of unused this compound, contaminated materials, and rinsate at an approved waste disposal facility.[5][8]

  • Regulatory Guidance : If there are any uncertainties regarding disposal, contact your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office for guidance.[5]

  • Container Disposal : Triple rinse empty plastic containers, then offer for recycling or puncture and dispose of in a sanitary landfill or by incineration if allowed by state and local authorities.[8]

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.